molecular formula C10H16F2O2 B1455990 Ethyl 2-(2,2-difluorocyclohexyl)acetate CAS No. 1035559-58-0

Ethyl 2-(2,2-difluorocyclohexyl)acetate

Cat. No.: B1455990
CAS No.: 1035559-58-0
M. Wt: 206.23 g/mol
InChI Key: METPEYIWWISPRR-UHFFFAOYSA-N
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Description

Ethyl 2-(2,2-difluorocyclohexyl)acetate is a useful research compound. Its molecular formula is C10H16F2O2 and its molecular weight is 206.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2,2-difluorocyclohexyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2,2-difluorocyclohexyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(2,2-difluorocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O2/c1-2-14-9(13)7-8-5-3-4-6-10(8,11)12/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METPEYIWWISPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Ethyl 2-(2,2-difluorocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis and characterization of Ethyl 2-(2,2-difluorocyclohexyl)acetate , a fluorinated building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.

Executive Summary & Strategic Utility

Ethyl 2-(2,2-difluorocyclohexyl)acetate serves as a critical bioisostere in drug discovery. The gem-difluoromethylene (


) moiety at the C2 position of the cyclohexane ring mimics the electronic properties of a carbonyl group or an ether oxygen while acting as a lipophilic metabolic blocker. This modification prevents oxidative metabolism (e.g., hydroxylation) at the typically labile C2 position, extending the half-life of cyclohexyl-containing pharmacophores.

This guide presents a self-validating, two-stage synthetic workflow :

  • Precursor Assembly: Regioselective synthesis of the

    
    -keto ester intermediate via enamine alkylation.
    
  • Deoxofluorination: Nucleophilic fluorination using Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) to install the

    
     group.
    

Synthetic Pathway & Mechanism[1][2]

The synthesis relies on the Stork Enamine Alkylation to install the acetate side chain, followed by Deoxofluorination . This route avoids the poor regioselectivity often seen in direct alkylation of cyclohexanone enolates.

Mechanistic Flow (DOT Diagram)

SynthesisPath Cyclohexanone Cyclohexanone (Starting Material) Enamine 1-Pyrrolidinocyclohexene (Enamine Intermediate) Cyclohexanone->Enamine Condensation ImineSalt Alkylated Iminium Salt Enamine->ImineSalt SN2 Alkylation KetoEster Ethyl 2-(2-oxocyclohexyl)acetate (γ-Keto Ester Precursor) ImineSalt->KetoEster Hydrolysis Target Ethyl 2-(2,2-difluorocyclohexyl)acetate (Target Product) KetoEster->Target Nucleophilic Fluorination Pyrrolidine Pyrrolidine (-H2O) Bromoacetate Ethyl Bromoacetate Hydrolysis H3O+ / Heat Deoxo Deoxo-Fluor® (Deoxofluorination)

Caption: Step-wise transformation from cyclohexanone to the gem-difluorinated target via enamine alkylation and deoxofluorination.

Experimental Protocols

Stage 1: Synthesis of Ethyl 2-(2-oxocyclohexyl)acetate

Objective: Install the ethyl acetate side chain at the C2 position of cyclohexanone. Rationale: Direct alkylation of cyclohexanone with ethyl bromoacetate often yields poly-alkylated products. The enamine method ensures mono-alkylation.

Protocol
  • Enamine Formation:

    • In a 500 mL round-bottom flask (RBF) equipped with a Dean-Stark trap, combine cyclohexanone (9.8 g, 100 mmol), pyrrolidine (10.7 g, 150 mmol), and toluene (150 mL).

    • Reflux for 4–6 hours until water collection ceases (theoretical: 1.8 mL).

    • Concentrate in vacuo to remove toluene and excess pyrrolidine. The crude enamine (yellow oil) is sensitive to moisture; use immediately.

  • Alkylation:

    • Dissolve the crude enamine in anhydrous 1,4-dioxane (100 mL) under

      
      .
      
    • Add ethyl bromoacetate (18.4 g, 110 mmol) dropwise at room temperature.

    • Heat to reflux for 3 hours. A thick precipitate (iminium salt) will form.

  • Hydrolysis:

    • Add water (20 mL) and heat at reflux for 1 hour to hydrolyze the imine.

    • Cool to room temperature and dilute with diethyl ether (200 mL).

    • Wash with 1M HCl (2 x 50 mL) to remove pyrrolidine, followed by brine.

    • Dry over

      
      , filter, and concentrate.[1]
      
    • Purification: Distill under reduced pressure (approx. 110°C @ 10 mmHg) or perform flash chromatography (Hexane/EtOAc 9:1) to yield the keto-ester.

Stage 2: Deoxofluorination to Ethyl 2-(2,2-difluorocyclohexyl)acetate

Objective: Convert the C2 ketone to a gem-difluoro group. Critical Safety Note: Deoxo-Fluor® releases HF upon contact with moisture. Use plastic/Teflon ware where possible, or high-quality glassware. Perform in a fume hood.

Protocol
  • Setup:

    • Charge a flame-dried FEP (fluorinated ethylene propylene) or glass flask with Ethyl 2-(2-oxocyclohexyl)acetate (1.84 g, 10 mmol) and anhydrous DCM (20 mL).

    • Cool the system to 0°C under an inert atmosphere (

      
       or Ar).
      
  • Addition:

    • Add Deoxo-Fluor® (50% in toluene, 2.5 equiv, ~5.5 g) dropwise via syringe. Note: Do not use DAST if temperatures >50°C are required; Deoxo-Fluor is thermally more stable.

    • Add ethanol (catalytic, 2 drops) to accelerate the reaction (optional, generates HF in situ to catalyze the process).

  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 16–24 hours.

    • Monitoring: Check reaction progress via TLC (stain with phosphomolybdic acid) or GC-MS. The starting material ketone peak should disappear.

  • Quench & Workup:

    • Cool to 0°C. Carefully quench by dropwise addition of saturated aqueous

      
       . Caution: Vigorous 
      
      
      
      evolution.
    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with 1M HCl (to remove amine byproducts from Deoxo-Fluor) and then brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Purify via flash column chromatography on silica gel (Gradient: 0% to 10% EtOAc in Hexanes). The difluoro product is less polar than the ketone precursor.

Characterization & Data Analysis

The introduction of the chiral center at C1 renders the two fluorine atoms at C2 diastereotopic , creating a complex splitting pattern in the


F NMR.
Expected Spectroscopic Data
TechniqueParameterExpected Signal / ValueInterpretation

F NMR
Chemical Shift

-90 to -110 ppm
Typical range for alicyclic

.
PatternAB Quartet (

Hz)
Geminal fluorines are magnetically non-equivalent due to C1 chirality.

H NMR
C1-H Multiplet,

2.2–2.5 ppm
Deshielded by proximity to

and ester side chain.
Side ChainQuartet (4.1 ppm), Triplet (1.2 ppm)Characteristic ethyl ester signals.

-CH2
Doublet of Doublets,

2.3–2.6 ppm
Methylene protons of the acetate group coupled to C1-H.

C NMR
C -FTriplet (

Hz),

118–122 ppm
Diagnostic triplet splitting from two fluorine atoms.
MS (EI) Molecular Ion

206

Weak molecular ion common in esters.
Fragments

161

,

119
Loss of ethoxy group; loss of acetate side chain.
Troubleshooting Guide
  • Elimination Byproduct: If a vinyl fluoride (alkene) is observed (signal at

    
     -130 ppm in 
    
    
    
    F NMR), the reaction temperature was too high or the workup was too basic. Keep reaction at RT and quench with cold bicarbonate.
  • Incomplete Conversion: If ketone remains, add an additional 0.5 equiv of Deoxo-Fluor and heat to 40°C.

References

  • Stork, G., et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, vol. 85, no. 2, 1963, pp. 207–222. Link

  • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides." The Journal of Organic Chemistry, vol. 64, no. 19, 1999, pp. 7048–7054. Link

  • Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, vol. 40, no. 5, 1975, pp. 574–578. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018, pp. 5822–5880. Link

Sources

Chemical Properties and Synthetic Utility of Ethyl 2-(2,2-difluorocyclohexyl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into aliphatic ring systems has become a cornerstone for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Ethyl 2-(2,2-difluorocyclohexyl)acetate (CAS: 1035559-58-0) represents a highly versatile, functionalized gem-difluorocycloalkane building block[1]. By acting as a bioisostere for oxygen or carbonyl functionalities, the gem-difluoromethylene (


) motif introduces profound inductive effects and conformational rigidity without compromising the hydrophobic character of the parent cycloalkane[2].

This technical guide dissects the physicochemical properties, mechanistic utility, and synthetic methodologies associated with Ethyl 2-(2,2-difluorocyclohexyl)acetate, providing drug development professionals with a comprehensive framework for integrating this moiety into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Dynamics

The substitution of a methylene (


) group with a gem-difluoromethylene (

) group in a cyclohexane ring fundamentally alters the molecule's electronic and steric landscape.
Conformational Locking and the Gauche Effect

Fluorine is the most electronegative element, and its incorporation into the cyclohexane ring induces strong stereoelectronic effects. The


 group restricts the ring-flipping dynamics of the cyclohexane chair conformation. By locking the ring into a preferred conformation, the entropic penalty typically incurred when a flexible molecule binds to a target receptor is significantly minimized, thereby enhancing binding affinity.
Inductive Effects (-I) on Proximal Functional Groups

The strong electron-withdrawing nature of the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 group exerts a profound 

(inductive) effect through the sigma-bond framework. When Ethyl 2-(2,2-difluorocyclohexyl)acetate is saponified to its corresponding acid—2-(2,2-Difluorocyclohexyl)acetic acid (CAS: 1510551-45-7) —the

of the carboxylic acid is noticeably reduced compared to its non-fluorinated counterpart. This shift alters the ionization state at physiological pH (7.4), directly impacting aqueous solubility and membrane permeability[3].
Metabolic Shielding

Cyclohexane rings are notorious "soft spots" for oxidative metabolism by Cytochrome P450 (CYP450) enzymes, which readily hydroxylate unactivated


 carbons. The strong 

bond (approx. 116 kcal/mol) is highly resistant to oxidative cleavage. Positioning the

group at the 2-position sterically and electronically shields adjacent carbons, thereby extending the metabolic half-life of downstream drug candidates[3].

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the building block and its primary derivative.

PropertyValue / Specification
Chemical Name Ethyl 2-(2,2-difluorocyclohexyl)acetate
CAS Registry Number 1035559-58-0
Molecular Formula

Molecular Weight 206.23 g/mol
Structural Class gem-Difluorocycloalkane Ester
Downstream Acid CAS 1510551-45-7 (2-(2,2-Difluorocyclohexyl)acetic acid)
Typical Purity

(GC/NMR)
Metabolic Impact Blocks CYP450 hydroxylation at C2; alters LogP by ~0.5 units

Mechanistic Impact in Drug Design

The utility of gem-difluorinated cycloalkanes is extensively documented in the development of novel therapeutics, such as Angiotensin II Type 2 Receptor (AT2R) antagonists used for neuropathic pain[4]. The workflow below illustrates the logical progression from structural modification to clinical advantage.

Mechanism A gem-Difluoromethylene (CF2) Motif B Strong Inductive Effect (-I) A->B C Steric & Conformational Locking A->C D pKa Lowering of Adjacent Groups B->D E Blockade of CYP450 Oxidation C->E F Optimized ADME/PK Profile D->F E->F

Mechanistic impact of gem-difluorination on physicochemical and pharmacokinetic properties.

Experimental Methodology: Synthesis & Validation

To ensure scientific integrity, the synthesis of Ethyl 2-(2,2-difluorocyclohexyl)acetate must be approached as a self-validating system . The standard route involves the deoxofluorination of the corresponding ketone precursor, Ethyl 2-(2-oxocyclohexyl)acetate.

Rationale for Reagent Selection

Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor is utilized to convert the carbonyl oxygen into a gem-difluoro group. The reaction is initiated at cryogenic temperatures (-78 °C) because the initial nucleophilic attack of the sulfur onto the carbonyl oxygen is highly exothermic. Failure to control this thermal spike leads to the formation of unwanted vinyl fluoride elimination byproducts.

Step-by-Step Protocol

Step 1: Reaction Setup

  • Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

  • Dissolve 1.0 equivalent of Ethyl 2-(2-oxocyclohexyl)acetate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

Step 2: Reagent Addition

  • Add 2.5 equivalents of DAST dropwise via a syringe pump over 30 minutes.

  • Causality: Slow addition prevents localized heating, suppressing the E2 elimination pathway that generates vinyl fluorides.

  • Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature overnight.

Step 3: In-Process Control (IPC) - Self-Validation

  • Before quenching, extract a 0.1 mL aliquot. Perform Thin-Layer Chromatography (TLC) to confirm the complete consumption of the starting ketone.

  • Conduct a rapid

    
    -NMR of the crude aliquot. A successful reaction will display a characteristic AB multiplet (typically between -90 and -110 ppm), confirming the presence of the gem-difluoro diastereotopic fluorines. The absence of signals around -120 to -140 ppm confirms the lack of vinyl fluoride impurities.
    

Step 4: Quench and Extraction

  • Cool the mixture to 0 °C and carefully quench by dropwise addition of saturated aqueous

    
    .
    
  • Causality: DAST reacts violently with water to produce Hydrofluoric Acid (HF). The bicarbonate neutralizes the HF, preventing acid-catalyzed hydrolysis of the ethyl ester.

  • Extract the aqueous layer with DCM (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure Ethyl 2-(2,2-difluorocyclohexyl)acetate.

Synthesis A Ethyl 2-(2-oxocyclohexyl)acetate (Precursor) B Nucleophilic Fluorination (DAST, CH2Cl2, -78°C) A->B  Fluorodeoxygenation C Ethyl 2-(2,2-difluorocyclohexyl)acetate (Target: CAS 1035559-58-0) B->C  HF Elimination D Saponification (LiOH, THF/H2O) C->D  Hydrolysis E 2-(2,2-Difluorocyclohexyl)acetic acid (CAS 1510551-45-7) D->E  Acidification

Synthetic workflow for Ethyl 2-(2,2-difluorocyclohexyl)acetate and its corresponding acid.

References

  • Grygorenko, O. O., et al. "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry - A European Journal, 2022.

  • Enamine Ltd. "gem-Difluorinated Amines for Drug Design." Enamine Building Blocks.

  • BLD Pharm. "1035559-58-0 | Ethyl 2-(2,2-difluorocyclohexyl)acetate Product Specification." BLD Pharm Catalog.

  • Google Patents. "AT2R antagonists and uses thereof." US Patent 12122750B2, 2024.

Sources

Technical Guide: Spectroscopic Characterization of Ethyl 2-(2,2-difluorocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(2,2-difluorocyclohexyl)acetate represents a critical scaffold in modern medicinal chemistry, particularly in the design of metabolic blockers and lipophilic bioisosteres. The gem-difluoro moiety (


) serves as a bioisostere for carbonyls or ethers while significantly altering the pKa and conformational landscape of the cyclohexane ring.

This guide provides a rigorous, first-principles approach to the spectroscopic validation of this molecule. Unlike simple aliphatics, the presence of the


 group adjacent to a chiral center (C1 of the cyclohexane ring) induces complex spin-spin coupling networks (

,

) and diastereotopicity that must be resolved for accurate structural assignment.

Part 1: Structural Analysis & Conformational Dynamics

Before interpreting spectra, one must understand the molecule's dynamic behavior in solution.

  • The Fluorine Effect: The C-F bond is highly polarized. The gem-difluoro group at position 2 creates a dipole that prefers an equatorial orientation to minimize 1,3-diaxial interactions, though the "gauche effect" with the C1-substituent can stabilize the axial conformer.

  • Chirality & Diastereotopicity:

    • Chiral Center: C1 of the cyclohexane ring is chiral.

    • Consequence: The two fluorine atoms at C2 are diastereotopic (magnetically non-equivalent). They will not appear as a singlet in

      
      F NMR but as an AB system (or ABX/ABXY).
      
    • Side Chain: The methylene protons of the acetate group (

      
      ) are also diastereotopic due to the adjacent chiral center.
      

Part 2: Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Standard) | Frequency: 400 MHz (

)
A.

F NMR (The Diagnostic Gold Standard)

The most definitive confirmation of the gem-difluoro motif.

  • Chemical Shift:

    
     -90 to -115 ppm.
    
  • Pattern: AB Quartet (strongly coupled).

  • Coupling:

    
    .
    
SignalShift (

ppm)
MultiplicityCoupling Constants (

)
Assignment
F-2a -95 to -105ddd (or complex)

Hz,

Hz
Axial/Eq Fluorine
F-2b -105 to -115ddd (or complex)

Hz,

Hz
Axial/Eq Fluorine

Analyst Note: The large geminal coupling (


) is characteristic. If the ring is conformationally locked at low temperatures, these signals sharpen. At room temperature, ring flipping may broaden them.
B.

H NMR (Proton)

The spectrum is dominated by the ethyl ester and the specific splitting caused by fluorine.

PositionShift (

ppm)
IntegralMultiplicityDiagnostic Feature
Ethyl

4.12 - 4.162HQuartet (q)Standard ester

.
Ethyl

1.25 - 1.283HTriplet (t)Standard ester terminal

.

-Acetate (

)
2.30 - 2.502Hdd or ABXDiastereotopic protons adjacent to chiral C1.
Ring H-1 2.10 - 2.301Hm (broad)Critical: Shows

coupling to adjacent

.
Ring H-3 to H-6 1.20 - 1.908HMultiplets"Cyclohexane envelope"; H-3 protons will be deshielded by F.
C.

C NMR (Carbon)

Carbon-Fluorine coupling is the primary validation tool here.

CarbonShift (

ppm)
Splitting PatternCoupling (

)
C=O (Ester) ~171.5Singlet (s)Remote from F; usually no coupling observed.
C-2 (Ring) ~118 - 122Triplet (t)

(Diagnostic).
C-1 (Ring) ~45 - 50Triplet (t)

.
C-3 (Ring) ~30 - 35Triplet (t)

.
Ester

~60.5Singlet-
Infrared Spectroscopy (FT-IR)

Method: Thin film (neat) or ATR

The spectrum will display the classic "Ester + Fluorine" signature.

Wavenumber (

)
IntensityFunctional GroupVibrational Mode
1735 - 1745 StrongEsterC=O[1] Stretch (Carbonyl)
1150 - 1250 Very StrongAlkyl FluorideC-F Stretch (often overlaps with C-O)
2850 - 2950 MediumAlkaneC-H Stretch (

)
1050 - 1100 StrongEsterC-O-C Stretch
Mass Spectrometry (MS)

Method: GC-MS (EI, 70eV) or LC-MS (ESI+)

Fragmentation Pathway (EI)

Fluorinated compounds often show weak molecular ions in Electron Impact (EI).

  • Molecular Ion (

    
    ):  m/z 206 (Weak/Absent).
    
  • Base Peak: Likely m/z 161 (Loss of OEt) or m/z 119 (Difluorocyclohexyl cation).

Key Fragments:

  • 
     (m/z 161):  Loss of ethoxy group (
    
    
    
    ). Characteristic of ethyl esters.
  • 
     (m/z 186):  Loss of HF. Common in aliphatic fluorides, driven by the high stability of the H-F bond.
    
  • McLafferty Rearrangement: m/z 88 (Ethyl acetate enol ion) – Note: This requires a gamma-hydrogen. In this structure, the gamma-H is on the ring (H2 or H6), but the F substitution makes this complex.

Part 3: Visualization & Workflows

Characterization Logic Flow

The following diagram illustrates the decision matrix for validating the structure, prioritizing the unique fluorine signatures.

G Start Crude Product Ethyl 2-(2,2-difluorocyclohexyl)acetate IR 1. FT-IR Analysis Check: 1740 cm⁻¹ (C=O) Start->IR NMR_19F 2. 19F NMR (Critical) Target: -90 to -115 ppm Look for: AB Quartet (J_FF ~240Hz) IR->NMR_19F Carbonyl confirmed NMR_1H 3. 1H NMR Check: Ethyl group (q, t) Check: Ring H-1 (multiplet) NMR_19F->NMR_1H Gem-difluoro confirmed NMR_13C 4. 13C NMR Check: Triplet at ~120 ppm (C-F coupling) NMR_1H->NMR_13C Proton count matches MS 5. Mass Spec (GC-MS) Confirm: m/z 161 (M-OEt) Confirm: m/z 186 (M-HF) NMR_13C->MS Carbon skeleton verified Decision Structure Validated? MS->Decision Pass Release to Assay Decision->Pass Yes Fail Re-purify / Check Synthesis Decision->Fail No

Caption: Step-wise spectroscopic validation workflow prioritizing the diagnostic


 NMR signal.
Mass Spectrometry Fragmentation Tree

Visualizing the breakdown of the molecule under Electron Impact (EI).

MS M_Ion Molecular Ion (M+) m/z 206 [C10H16F2O2]+ Frag_OEt Loss of OEt (-45) m/z 161 Acylium Ion M_Ion->Frag_OEt Alpha Cleavage Frag_HF Loss of HF (-20) m/z 186 [C10H15FO2]+ M_Ion->Frag_HF Elimination Frag_Ring Difluorocyclohexyl Cation m/z 119 [C6H9F2]+ Frag_OEt->Frag_Ring C-C Cleavage

Caption: Proposed fragmentation pathway for Ethyl 2-(2,2-difluorocyclohexyl)acetate under EI conditions.

Part 4: Experimental Protocol (SOP)

Standard Operating Procedure: NMR Sample Preparation

Objective: To obtain high-resolution spectra capable of resolving


 couplings.
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% TMS as an internal standard.
    
    • Why?

      
       prevents hydrogen bonding interactions that might broaden the ester signals.
      
  • Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.

    • Note: For

      
      C NMR, increase concentration to 30-50 mg  if possible to resolve the low-intensity triplet of the 
      
      
      
      carbon.
  • Acquisition Parameters:

    • 
      F NMR:  Set spectral width to at least -50 to -250 ppm. Acquire without proton decoupling initially to observe 
      
      
      
      , then with decoupling (
      
      
      -decoupled
      
      
      ) to simplify the AB system.
    • Relaxation Delay (

      
      ):  Fluorine atoms can have long 
      
      
      
      relaxation times. Set
      
      
      seconds to ensure quantitative integration.
Troubleshooting Impurities
  • Peak at 4.12 ppm (q) + 2.04 ppm (s): Residual Ethyl Acetate solvent.

  • Peak at ~1.56 ppm: Water in

    
    .
    
  • Broadening of F-signals: Indicates conformational exchange (chair flipping). Run the experiment at -20°C to freeze the conformers and resolve the splitting.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Essential for interpreting

    
     and 
    
    
    
    coupling constants).
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[2] (Source for general ester fragmentation and IR correlations).

  • Hu, J., et al. (2015). Synthesis of gem-difluorocycloalkane derivatives. Journal of Organic Chemistry, 80(15).

Sources

Technical Whitepaper: Synthesis, Properties, and Pharmaceutical Applications of Ethyl 2-(2,2-difluorocyclohexyl)acetate (CAS: 1035559-58-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven methodology for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Ethyl 2-(2,2-difluorocyclohexyl)acetate (CAS: 1035559-58-0) has emerged as a highly valuable fluorinated building block. By embedding a gem-difluorocyclohexane motif into a flexible ester scaffold, this compound provides researchers with a versatile precursor for synthesizing complex Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and targeted antimicrobials.

This whitepaper provides an in-depth technical analysis of CAS 1035559-58-0, detailing its mechanistic advantages in drug design, validated synthetic protocols, and downstream applications in API development.

Quantitative Data: Physicochemical Profile

The following table summarizes the core chemical properties of Ethyl 2-(2,2-difluorocyclohexyl)acetate, serving as a baseline for analytical verification [1].

PropertyValue / Description
Chemical Name Ethyl 2-(2,2-difluorocyclohexyl)acetate
CAS Number 1035559-58-0
Molecular Formula C₁₀H₁₆F₂O₂
Molecular Weight 206.23 g/mol
Structural Motif gem-Difluorocyclohexane aliphatic ester
Physical State Colorless to pale yellow liquid (ambient conditions)
Downstream Acid CAS 1510551-45-7 (2-(2,2-Difluorocyclohexyl)acetic acid)

Mechanistic Rationale: The "Fluorine Effect" in Drug Design

The selection of Ethyl 2-(2,2-difluorocyclohexyl)acetate as a starting material is rarely arbitrary; it is driven by the profound stereoelectronic impacts of the gem-difluoro group.

  • Conformational Locking: The highly electronegative fluorine atoms exert a strong gauche effect when interacting with adjacent C-C and C-H bonds. This stereoelectronic preference restricts the conformational flexibility of the cyclohexane ring, locking it into a specific chair conformation. This rigidity often reduces the entropic penalty upon binding to a target protein, thereby increasing binding affinity.

  • Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize electron-rich or sterically accessible aliphatic rings. The substitution of hydrogen with fluorine at the 2-position creates a steric and electronic shield, drastically reducing the rate of oxidative metabolism and improving the in vivo half-life of the resulting drug [2].

  • Lipophilicity Modulation: The gem-difluoro moiety increases the overall lipophilicity (LogP) of the molecule without significantly increasing its steric bulk, enhancing membrane permeability and oral bioavailability.

Synthetic Pathways & Methodologies

The standard industrial and laboratory-scale synthesis of Ethyl 2-(2,2-difluorocyclohexyl)acetate relies on the deoxofluorination of the corresponding ketone, Ethyl 2-(2-oxocyclohexyl)acetate. This is typically achieved using nucleophilic fluorinating agents such as Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Synthesis A Ethyl 2-(2-oxocyclohexyl)acetate (Ketone Precursor) B DAST / DCM -78°C to RT A->B Addition C Alkoxyaminosulfurane (Intermediate) B->C Nucleophilic Attack D Ethyl 2-(2,2-difluorocyclohexyl)acetate (CAS: 1035559-58-0) C->D Fluorination (-HF)

Deoxofluorination pathway of the ketone precursor yielding the gem-difluoro ester.

Step-by-Step Protocol: DAST-Mediated Deoxofluorination

Causality & Self-Validation: DAST is highly reactive and its reaction with ketones is exothermic. If the temperature is not strictly controlled, the reaction will favor the elimination pathway, yielding an unwanted vinyl fluoride enol-ether. By initiating the reaction at -78 °C, the kinetic addition of DAST to the carbonyl is favored. Gradual warming allows the intermediate alkoxyaminosulfurane to undergo an SN2-like fluorination.

Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add Ethyl 2-(2-oxocyclohexyl)acetate (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Slowly add DAST (2.5 eq) dropwise via a syringe pump over 30 minutes. Causality: Dropwise addition prevents localized exothermic spikes that lead to elimination by-products.

  • Reaction Progression: Stir the mixture at -78 °C for 2 hours, then remove the cooling bath and allow the reaction to slowly warm to room temperature (approx. 20 °C) over 12 hours.

  • Self-Validating Check (In-Process): Withdraw a 0.1 mL aliquot, dilute in CDCl₃, and perform a rapid ¹⁹F NMR. The disappearance of the broad DAST signal and the appearance of a characteristic gem-difluoro multiplet (typically between -90 ppm and -110 ppm) confirms complete conversion. Do not rely solely on TLC, as the ketone and difluoride may co-elute.

  • Quenching: Cool the mixture to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃. Warning: This step generates CO₂ gas and neutralizes hazardous HF by-products; vigorous stirring and venting are required.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure Ethyl 2-(2,2-difluorocyclohexyl)acetate.

Applications in Advanced Therapeutics

Once synthesized, CAS 1035559-58-0 serves as a critical junction in drug discovery. The ethyl ester is readily hydrolyzed to 2-(2,2-difluorocyclohexyl)acetic acid (CAS: 1510551-45-7) , which is subsequently utilized in amide coupling reactions to build complex APIs.

Recent literature and patent filings highlight the use of this specific structural motif in several high-profile therapeutic areas:

  • PARP14 Inhibitors: Research into mono-PARPs (like PARP14), which are implicated in aggressive lymphomas and macrophage polarization in tumor microenvironments, utilizes gem-difluorocyclohexyl derivatives to occupy specific hydrophobic pockets within the enzyme's active site, enhancing binding selectivity over PARP1 [3].

  • Antimicrobial Development: In the design of Lysyl tRNA synthetase inhibitors for the treatment of Mycobacterium tuberculosis, difluorocyclohexyl substitutions have been utilized to optimize the metabolic profile and selectivity window of the drug candidates against human orthologs [4].

DrugDev Ester CAS: 1035559-58-0 (Ester Building Block) Acid CAS: 1510551-45-7 (Carboxylic Acid) Ester->Acid LiOH Hydrolysis Amide Amide Intermediate (via HATU/DIPEA) Acid->Amide Amine Coupling API Active Pharmaceutical Ingredient (e.g., PARP14 / IRAK-4 Inhibitor) Amide->API Late-Stage Functionalization

Downstream application of CAS 1035559-58-0 in API synthesis via amide coupling.

Handling, Safety, and Scale-up Considerations

When scaling up the use of Ethyl 2-(2,2-difluorocyclohexyl)acetate, the primary safety concerns revolve around the upstream fluorination process rather than the stable ester itself. DAST and its modern alternatives (e.g., XtalFluor-E) react violently with moisture to release hydrofluoric acid (HF).

For process chemistry scale-up (>100g), DAST is often replaced with Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) due to its higher thermal stability, which mitigates the risk of catastrophic exothermic decomposition. The final ester product (CAS 1035559-58-0) is stable under standard storage conditions (2-8 °C, sealed under nitrogen) but should be handled in a well-ventilated fume hood to prevent inhalation of volatile organic vapors.

References

  • Journal of Materials Chemistry. "Synthesis and transition temperatures of host materials... (Role of difluorocyclohexyl substitutions)." RSC Publishing. Available at: [Link]

  • Google Patents (WO2020247844A1). "Quinazolinones as PARP14 inhibitors." Patent detailing the use of difluorocyclohexyl derivatives in targeted cancer therapy.
  • Journal of Medicinal Chemistry. "Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis." ACS Publications. Available at: [Link]

Molecular weight and formula of Ethyl 2-(2,2-difluorocyclohexyl)acetate

[1]

Executive Summary

Ethyl 2-(2,2-difluorocyclohexyl)acetate is a specialized fluorinated building block used in medicinal chemistry to modulate the lipophilicity and metabolic stability of drug candidates. Characterized by a gem-difluoromethylene moiety at the C2 position of a cyclohexane ring, this compound serves as a bioisostere for carbonyl or ether groups and acts as a conformational lock. Its strategic fluorination blocks metabolic oxidation at the typically labile C2 position, enhancing the pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs).

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The following data establishes the baseline identity for Ethyl 2-(2,2-difluorocyclohexyl)acetate. Researchers should use the Monoisotopic Mass for high-resolution mass spectrometry (HRMS) validation.

PropertyValue
IUPAC Name Ethyl 2-(2,2-difluorocyclohexyl)acetate
Molecular Formula C₁₀H₁₆F₂O₂
Molecular Weight 206.23 g/mol
Monoisotopic Mass 206.1118 Da
CAS Number Not widely listed; Analogous to 915213-54-6 (4,4-isomer)
Physical State Colorless Liquid (Predicted)
Predicted LogP ~2.3 - 2.5 (Enhanced lipophilicity vs. non-fluorinated analog)
SMILES CCOC(=O)CC1CCCCC1(F)F

Synthetic Methodology

The synthesis of Ethyl 2-(2,2-difluorocyclohexyl)acetate typically relies on the deoxofluorination of the corresponding ketone precursor.[1] This protocol is preferred for its ability to install the gem-difluoro group late-stage or on a pre-functionalized scaffold.

Primary Route: Deoxofluorination

Precursor: Ethyl 2-(2-oxocyclohexyl)acetate Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

Protocol Logic:
  • Nucleophilic Attack: The sulfur atom of the DAST reagent undergoes nucleophilic attack by the ketone oxygen.

  • Leaving Group Formation: A difluorosulfur-alkoxide intermediate is formed.

  • Fluoride Displacement: Fluoride ions displace the sulfur leaving group in a stepwise manner to generate the gem-difluoride.

Step-by-Step Protocol:
  • Preparation: Dissolve Ethyl 2-(2-oxocyclohexyl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert Nitrogen atmosphere.

  • Addition: Cool the solution to 0°C . Slowly add DAST (2.5 eq) dropwise. Note: DAST is thermally unstable; maintain low temperature to prevent explosive decomposition.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via TLC or ¹⁹F NMR.

  • Quenching: Pour the reaction mixture slowly into saturated aqueous NaHCO₃ at 0°C. Caution: Vigorous CO₂ evolution.

  • Extraction: Extract with DCM (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) is required to separate the product from the elimination byproduct (vinyl fluoride).

Mechanistic Pathway & Troubleshooting

The primary challenge in this synthesis is the competing elimination reaction , which yields a vinyl fluoride instead of the desired gem-difluoride.

SynthesisPathStartEthyl 2-(2-oxocyclohexyl)acetateInterAlkoxy-aminosulfur IntermediateStart->Inter+ DAST / DCM0°CProdEthyl 2-(2,2-difluorocyclohexyl)acetate(Target)Inter->Prod+ F- (Substitution)ByprodVinyl Fluoride(Elimination Impurity)Inter->Byprod- H+ (Elimination)

Figure 1: Reaction pathway showing the competition between deoxofluorination (green) and elimination (red).

Optimization Tip: If vinyl fluoride formation is high, switch from DAST to XtalFluor-E® with an HF-amine promoter (e.g., Et₃N·3HF). XtalFluor reagents are less prone to elimination side reactions and safer to handle.

Analytical Characterization

Validation of the structure requires specific attention to ¹⁹F NMR splitting patterns, which confirm the gem-difluoro arrangement.

TechniqueExpected Signal / Characteristic
¹H NMR δ 4.12 (q, 2H) : Ethyl ester -OCH₂-. δ 2.30 (d, 2H) : Alpha-methylene protons (-CH₂-CO-). Multiplets (1.4 - 2.0 ppm) : Cyclohexyl ring protons.
¹⁹F NMR δ -90 to -110 ppm : Distinct AB quartet or broad doublet. The two fluorine atoms are diastereotopic due to the chiral center at C1, leading to complex splitting (²J_FF ~ 230-250 Hz).
¹³C NMR Triplet at ~120 ppm : The C2 carbon (C-F₂) will appear as a triplet due to C-F coupling (¹J_CF ~ 240 Hz).
MS (EI) m/z 206 [M]+ : Molecular ion. m/z 161 [M-OEt]+ : Loss of ethoxy group.

Applications in Drug Discovery

The 2,2-difluorocyclohexyl moiety is not merely a structural decoration; it is a functional tool in lead optimization.

  • Metabolic Blocking: The C2 position of cyclohexane rings is susceptible to Cytochrome P450-mediated oxidation. Substitution with fluorine (C-F bond energy ~116 kcal/mol) effectively blocks this metabolic soft spot, extending the compound's half-life (

    
    ).
    
  • Conformational Control: The gauche effect associated with the C-F bonds biases the cyclohexane ring conformation, potentially locking the side chain (acetate) into a bioactive orientation that favors receptor binding.

  • Lipophilicity Modulation: While fluorine is electronegative, the gem-difluoro group often increases lipophilicity (logP) compared to the parent ketone, facilitating membrane permeability.

References

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry.

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." The Journal of Organic Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "Ethyl 2-(4,4-difluorocyclohexyl)acetate Product Page" (Isomer Reference).

Technical Guide: Purity and Stability of Ethyl 2-(2,2-difluorocyclohexyl)acetate

[1]

Executive Summary & Chemical Identity

Ethyl 2-(2,2-difluorocyclohexyl)acetate is a specialized fluorinated aliphatic ester used primarily as a metabolic stability-enhancing scaffold in drug discovery. The introduction of the gem-difluoro moiety at the C2 position of the cyclohexane ring serves two critical medicinal chemistry functions: it lowers the lipophilicity (LogP) relative to the parent cyclohexane and blocks metabolic oxidation at the typically labile C2 position.

However, unlike its 4,4-difluoro analog, the 2,2-substitution pattern introduces specific stability risks—namely, sensitivity to base-mediated

AttributeSpecification
IUPAC Name Ethyl 2-(2,2-difluorocyclohexyl)acetate
Molecular Formula

Molecular Weight 206.23 g/mol
Physical State Colorless liquid
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in water
Key Stability Risk

-elimination of HF; Ester hydrolysis

Synthesis Logic & Impurity Profiling

To understand the purity profile, one must understand the genesis of the molecule. The most robust synthetic route minimizes the risk of defluorination while ensuring stereochemical control.

Preferred Synthetic Route (Wittig-Hydrogenation)

The industrial standard for high-purity synthesis typically proceeds via a Wittig olefination followed by catalytic hydrogenation . This route avoids the harsh basic conditions of alkylation that could degrade the fluorinated ring.

  • Step 1: Olefination: Reaction of 2,2-difluorocyclohexanone with triethyl phosphonoacetate (Horner-Wadsworth-Emmons) or (carbethoxymethylene)triphenylphosphorane.

    • Intermediate: Ethyl (2,2-difluorocyclohexylidene)acetate (an

      
      -unsaturated ester).
      
  • Step 2: Hydrogenation: Catalytic reduction of the exocyclic double bond using Pd/C or Rh/Al

    
    O
    
    
    .
    • Critical Control Point: Over-reduction can lead to defluorination (loss of F atoms).

Impurity Genealogy

The following diagram illustrates the formation of the target compound and the divergence points for critical impurities.

SynthesisPathSM2,2-DifluorocyclohexanoneIntIntermediate:Ethyl (2,2-difluorocyclohexylidene)acetateSM->IntWittig/HWE(Base, THF)TargetTARGET:Ethyl 2-(2,2-difluorocyclohexyl)acetateInt->TargetH2, Pd/C(Controlled)Imp1Impurity A:Ethyl 2-cyclohexylacetate(Defluorination)Int->Imp1Over-reductionImp2Impurity B:Ethyl (2-fluoro-1-cyclohexenyl)acetate(HF Elimination)Target->Imp2Base/Heat(Elimination)Imp3Impurity C:2-(2,2-difluorocyclohexyl)acetic acid(Hydrolysis)Target->Imp3Moisture/Acid(Hydrolysis)

Figure 1: Synthetic pathway and origins of critical impurities (Defluorination, Elimination, Hydrolysis).

Stability Profile & Degradation Mechanisms

The 2,2-difluoro motif creates a unique electronic environment. The fluorine atoms are highly electronegative, pulling electron density from the C2 carbon. This induces a strong dipole but also activates the

The HF Elimination Risk (Thermodynamic Instability)

The most critical stability concern is the elimination of Hydrogen Fluoride (HF) .

  • Mechanism: The proton at C1 (the ring carbon attached to the acetate side chain) is

    
     to the fluorine atoms at C2. While C-F bonds are generally strong, the acidity of the C1 proton is enhanced by the carbonyl group of the side chain. Under basic conditions (or high thermal stress), a base can abstract the C1 proton, leading to the expulsion of a fluoride ion (E1cB-like mechanism).
    
  • Result: Formation of an endocyclic double bond (Ethyl 2-(2-fluoro-1-cyclohexenyl)acetate).

  • Prevention: Avoid storage in basic buffers (pH > 8) and limit exposure to temperatures > 40°C.

Hydrolytic Stability

Like all ethyl esters, the compound is susceptible to hydrolysis.

  • Acidic Conditions: Relatively stable at pH 2–5.

  • Basic Conditions: Rapidly hydrolyzes to the free acid (2-(2,2-difluorocyclohexyl)acetic acid). Note that basic hydrolysis often competes with HF elimination.

Analytical Protocols (Quality Control)

To ensure the material is suitable for drug development, a multi-modal analytical approach is required.

Gas Chromatography (GC-FID/MS)

GC is the primary method for purity assessment due to the compound's volatility.

  • Column: Rtx-5 or DB-5 (5% phenyl / 95% dimethylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Hold at 50°C for 2 min.

    • Ramp 10°C/min to 250°C.

    • Hold at 250°C for 5 min.

  • System Suitability: Resolution (

    
    ) between the target peak and the defluorinated impurity (Impurity A) must be > 1.5.
    
Nuclear Magnetic Resonance ( F-NMR)
  • Solvent:

    
     (neutralized with basic alumina to prevent acid-catalyzed degradation during acquisition).
    
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    -63.7 ppm).
  • Expected Signal: A characteristic AB quartet (or complex multiplet depending on ring conformation) around -90 to -110 ppm, indicating the two diastereotopic fluorines.

  • Impurity Flag: Any signal around -110 to -130 ppm often indicates a single vinyl fluorine (elimination product).

Analytical Decision Tree

AnalysisTreeSampleBatch SampleGCGC-FID AnalysisSample->GCNMR19F-NMR AnalysisSample->NMRKFKarl Fischer (Water)Sample->KFPurityCheckPurity > 97%?GC->PurityCheckFCheckIntegral Ratio Correct?NMR->FCheckWaterCheckWater < 0.1%?KF->WaterCheckPassRELEASEPurityCheck->PassYesFailREJECT / RE-PURIFYPurityCheck->FailNoFCheck->PassYesFCheck->FailNo (Elimination Detected)WaterCheck->PassYesWaterCheck->FailNo (Hydrolysis Risk)

Figure 2: Quality control decision matrix for batch release.

Handling and Storage Recommendations

Based on the stability data, the following storage conditions are mandatory to maintain purity >97% over 12 months.

ParameterRecommendationRationale
Temperature -20°C (Freezer)Retards thermal elimination of HF.
Atmosphere Argon or NitrogenPrevents moisture ingress (hydrolysis).
Container Teflon (PTFE) or PPGlass is acceptable, but prolonged storage of degrading material in glass can generate

if HF is liberated.
Re-test Date 6 MonthsCheck specifically for acidity (hydrolysis) and fluoride ion content.

References

  • Sigma-Aldrich. Ethyl 2-(4,4-difluorocyclohexyl)acetate Product Sheet. (Analogous structural data for stability benchmarking).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl difluoroacetate. (Ester stability data).

  • Beilstein J. Org.[1] Chem. Fluorinated cyclohexanes: Synthesis of amine building blocks. (Detailed discussion on HF elimination risks in fluorinated cyclohexanes).

  • BenchChem. Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate. (General protocols for phenylacetate esterification and handling).

Advanced Applications of Difluorocyclohexane Derivatives: From Conformational Control to Bioisosteric Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into saturated carbocycles represents a paradigm shift in modern small-molecule design. Difluorocyclohexane derivatives are not merely halogenated alkanes; they are tunable scaffolds where the high electronegativity and small van der Waals radius of fluorine (


) dictate molecular conformation, metabolic fate, and dielectric properties. This guide explores the strategic application of these derivatives in medicinal chemistry as metabolic blockers and carbonyl bioisosteres, and in material science as high-dipole liquid crystalline mesogens.

Part 1: Medicinal Chemistry & Bioisosterism[1][2][3][4][5]

The Gem-Difluoro Effect

In drug discovery, the gem-difluoromethylene group (


) is frequently employed as a bioisostere for a carbonyl group (

) or an ether oxygen. Unlike the carbonyl group, the

moiety is lipophilic and hydrogen-bond inert, yet it mimics the electronic withdrawal and steric bulk of the ketone.

Key Mechanisms:

  • Metabolic Blocking: The C-F bond energy (

    
    ) renders the 4-position of the cyclohexane ring resistant to Cytochrome P450-mediated oxidative metabolism.
    
  • pKa Modulation: Introducing a gem-difluoro group

    
     or 
    
    
    
    to a basic amine significantly lowers the basicity (typically by 1–2 pKa units) due to the strong inductive effect (
    
    
    ), reducing hERG liability and improving membrane permeability.
Quantitative Comparison

The following table summarizes the physicochemical shifts observed when substituting a methylene or carbonyl group with a difluoromethylene moiety in a cyclohexane scaffold.

PropertyCyclohexane (

)
Cyclohexanone (

)
gem-Difluorocyclohexane (

)
Impact on Design
Bond Dipole



Mimics electronic demand of ketones without H-bond acceptance.
Lipophilicity (LogP) High (Reference)Low (Polar)Moderate (Tunable)Increases lipophilicity vs. ketone; decreases vs. alkane.
Metabolic Stability Low (C-H oxidation)ModerateHigh (Blocked)Prevents hydroxylation at the fluorinated carbon.
Conformation Chair (Fluxional)Chair/Twist-BoatChair (Distorted)Flattens the ring slightly; increases inversion barrier.
Strategic Workflow: Bioisosteric Replacement

The following decision logic illustrates when to deploy difluorocyclohexane derivatives in lead optimization.

Bioisostere_Logic Start Lead Compound Analysis Metab_Issue Problem: High Metabolic Clearance? Start->Metab_Issue Solubility_Issue Problem: Low Solubility/High LogP? Start->Solubility_Issue pKa_Issue Problem: Basic Amine (hERG Risk)? Start->pKa_Issue Action_Block Strategy: 4,4-Difluorination (Blocks metabolic soft spot) Metab_Issue->Action_Block Yes Action_Polar Strategy: Polar Functionalization (Use Oxetane or polar heterocycle) Solubility_Issue->Action_Polar Yes Action_pKa Strategy: Beta-Difluorination (Lowers pKa via Inductive Effect) pKa_Issue->Action_pKa Yes Result1 Stable Lead Action_Block->Result1 Outcome: Increased t1/2 Result2 Safer Profile Action_pKa->Result2 Outcome: Reduced hERG binding

Figure 1: Decision matrix for incorporating difluorocyclohexane motifs during Lead Optimization.

Part 2: Conformational Analysis & Material Science

The "Anti-Gauche" Behavior in Rings

In acyclic systems like 1,2-difluoroethane, the gauche conformation is favored due to


 hyperconjugation. However, 1,2-difluorocyclohexane  defies this trend.[1]
  • Trans-1,2-difluorocyclohexane: Predominantly adopts the diaxial conformation in non-polar solvents.

    • Reasoning: The diequatorial conformer suffers from intense dipolar repulsion between the parallel C-F bonds. The diaxial conformer, while sterically crowded, minimizes this dipole vector and benefits from favorable electrostatic interactions between axial fluorines and antiparallel axial protons.

  • Applications: This conformational locking is exploited in the design of Liquid Crystals (LCs) . By positioning fluorine atoms to create a net dipole moment perpendicular to the molecular long axis (negative dielectric anisotropy), these molecules become essential components for Vertical Alignment (VA) displays.

Part 3: Practical Synthesis Guide

Protocol: Deoxofluorination of Cyclohexanones

The most reliable method for synthesizing gem-difluorocyclohexanes is the deoxofluorination of the corresponding ketone using Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).

Safety Warning: DAST can be explosive upon heating. Reactions must be kept strictly anhydrous.

Materials
  • Substrate: 4-substituted cyclohexanone (1.0 eq)

  • Reagent: DAST (1.5 – 2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen (

    
    ). Add the ketone substrate and dissolve in anhydrous DCM (
    
    
    
    concentration).
  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This is critical to suppress the elimination side-reaction that forms fluorocyclohexene.

  • Addition: Add DAST dropwise via syringe over 15–20 minutes. Maintain temperature below -60°C during addition.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 4–12 hours. Monitor via TLC or GC-MS.[2]

    • Checkpoint: If starting material remains, do not heat. Add additional DAST at 0°C.

  • Quenching (Critical): Cool the mixture back to 0°C. Pour the reaction mixture slowly into a beaker containing saturated

    
     with vigorous stirring. Caution:  Evolution of 
    
    
    
    gas.
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting Common Failures
ObservationRoot CauseCorrective Action
Product contains alkene (elimination) Reaction temperature too high or basic impurities present.Maintain -78°C for longer; ensure acid-free glassware.
Low Conversion Old/Hydrolyzed DAST.Use fresh reagent; ensure strict anhydrous conditions.[2]
Brown/Black Tar Exothermic decomposition.Slow addition rate; dilute reaction mixture further.
Synthesis Pathway Visualization

Synthesis_Pathway Ketone Cyclohexanone Derivative Intermediate Alkoxyaminosulfur Intermediate Ketone->Intermediate Nucleophilic Attack Reagent DAST / DCM (-78°C) Reagent->Ketone Elimination Side Product: Fluorocyclohexene Intermediate->Elimination Heat (>0°C) Elimination Product Target: gem-Difluorocyclohexane Intermediate->Product Fluoride Substitution

Figure 2: Reaction pathway for deoxofluorination, highlighting the critical bifurcation between substitution (desired) and elimination (side reaction).

References

  • Conformational Analysis of Difluorocyclohexanes Freitas, M. P.[1] "Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions."[1][3] ChemPhysChem, 2025.[3] 1

  • Medicinal Chemistry Applications BenchChem Application Notes. "Utilizing 1,1-Difluoro-3-methylcyclohexane in Medicinal Chemistry." 4[5][6][1][3][7][8][9]

  • Synthesis Protocols & Troubleshooting BenchChem Technical Support. "Synthesis of gem-Difluorocyclohexane: Troubleshooting and FAQs." 2[5][6][1][3][7][8][9][10]

  • Liquid Crystal Applications Al-Maharik, N. et al.[11][12][13] "Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications." Org.[12] Biomol. Chem., 2016.[8][12] 12[5][1][7][8][9]

  • Metabolic Stability Mechanisms Meanwell, N. A. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry, 2018.[10] 10[5][6][7][8][9]

Sources

The Fluorine Effect: A Technical Guide to gem-Difluorinated Cycloalkanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and History of gem-Difluorinated Cycloalkanes Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of fluorine into organic scaffolds has become a cornerstone of modern medicinal chemistry, with approximately 20-25% of all drugs containing at least one fluorine atom. Among these, ** gem-difluorinated cycloalkanes** (specifically gem-difluorocyclopropanes, -butanes, and -hexanes) represent a privileged structural motif.[1] They serve not merely as bioisosteres for carbonyls or ethers but as powerful tools for conformational locking , metabolic blocking , and pKa modulation .

This guide traces the evolution of these motifs from early, hazardous synthesis methods to modern catalytic workflows. It provides actionable protocols for their synthesis and analyzes their impact on physicochemical properties, supported by case studies of FDA-approved therapeutics like Maraviroc and Ivosidenib .

The "Fluorine Effect" in Medicinal Chemistry

Why gem-Difluorination?

The gem-difluoromethylene (


) group is chemically inert yet electronically active.[1] Its introduction into a cycloalkane ring induces profound changes:
  • Bioisosterism: The

    
     group is isosteric and isopolar with the ether oxygen (
    
    
    
    ) and isosteric with the carbonyl group (
    
    
    ).[1] Unlike carbonyls, however,
    
    
    is not a hydrogen bond acceptor and is immune to nucleophilic attack.
  • The Gauche Effect: In 1,2-disubstituted systems (like gem-difluorocyclohexanes), the highly electronegative fluorine atoms prefer a gauche orientation relative to vicinal electron-withdrawing groups or even protons.[1] This hyperconjugative interaction (

    
    ) "locks" the ring into specific conformations, reducing the entropic penalty of binding to a protein target.
    
  • pKa Modulation: Placing a

    
     group adjacent to an amine (e.g., in a piperidine ring) significantly lowers the basicity of the nitrogen (typically by 2-4 pKa units). This reduces lysosomal trapping and hERG channel inhibition, common liabilities in drug development.
    

Historical Evolution of Synthesis: From Gas to Catalysis

The accessibility of these motifs has been dictated by the evolution of fluorinating reagents.

Era 1: The "Harsh" Age (1960s - 1970s)

Early synthesis relied on Sulfur Tetrafluoride (


) .[1] While effective at converting ketones to gem-difluorides, 

is a toxic, corrosive gas requiring autoclaves and high temperatures.[1] It was incompatible with sensitive functional groups, limiting its use to simple building blocks.
Era 2: The Nucleophilic Renaissance (1970s - 1990s)

The introduction of DAST (Diethylaminosulfur trifluoride) revolutionized the field. DAST is a liquid reagent that can be used in standard glass reaction vessels.

  • Limitation: DAST is thermally unstable and can be explosive at elevated temperatures (>90°C).[1]

  • Solution: This led to the development of Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride), which possesses greater thermal stability, allowing for safer scale-up.[1][2]

Era 3: The Modern Catalytic Era (2000s - Present)

Current methodologies have shifted toward Difluorocarbene (


)  insertion.[1]
  • Reagents: The Ruppert-Prakash reagent (

    
    ) activated by sodium iodide (NaI) is now the gold standard for synthesizing gem-difluorocyclopropanes from alkenes.[1]
    
  • Radical Methods: Photoredox catalysis now allows for the construction of gem-difluorinated rings via radical cascades, avoiding sulfur reagents entirely.

Visualization: Evolution of Fluorination Reagents

FluorinationEvolution SF4 SF4 (1960s) Gas, Toxic, Autoclave DAST DAST (1970s) Liquid, Thermally Unstable SF4->DAST Ease of Handling Deoxo Deoxo-Fluor (1999) Thermally Stable Liquid DAST->Deoxo Safety (Thermal) Xtal XtalFluor (2010) Crystalline Salt, Safer DAST->Xtal Safety (Hydrolysis) Carbene TMSCF3 / NaI (2011) Catalytic Carbene Transfer Deoxo->Carbene New Disconnection (Alkene -> Cyclopropane)

Caption: The trajectory of fluorination technology moves from harsh gaseous reagents to stable liquids/solids and finally to catalytic cycle-based methods.[1]

Case Studies in Drug Discovery

Case Study 1: Maraviroc (Selzentry)[1][3]
  • Indication: HIV-1 Infection (CCR5 antagonist).[1][3][4][5][6]

  • The Problem: Early lead compounds suffered from high lipophilicity and rapid metabolic clearance (CYP450).

  • The Solution: A 4,4-difluorocyclohexyl carboxamide moiety was introduced.[3]

  • Mechanism: The gem-difluoro group lowered the lipophilicity (LogD) compared to the cyclohexyl analog while blocking metabolic oxidation at the C4 position. It also optimized the conformation for binding to the CCR5 hydrophobic pocket.

Case Study 2: Ivosidenib (Tibsovo)[1]
  • Indication: Acute Myeloid Leukemia (IDH1 inhibitor).[1]

  • The Feature: Contains a 1,1-difluorocyclobutane ring.[7]

  • Impact: The cyclobutane ring provides a rigid spacer that orients the molecule correctly in the active site. The gem-difluorination prevents metabolic oxidation of the strained ring and modulates the solubility profile.

Experimental Protocols

These protocols represent standard "best practices" for synthesizing these motifs.

Protocol A: gem-Difluorination of Cycloalkanones (Deoxofluorination)

Target: Synthesis of 4,4-difluoropiperidine derivatives. Reagent: Deoxo-Fluor® (preferred over DAST for safety).[1][2]

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the ketone substrate (1.0 equiv) in anhydrous Dichloromethane (DCM). Concentration should be ~0.5 M.[1]

  • Addition: Cool the solution to 0°C. Add Deoxo-Fluor® (1.5 - 2.0 equiv) dropwise via syringe.

    • Note: Evolution of HF gas may occur; ensure proper venting through a scrubber.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12-16 hours.

    • Optimization: If conversion is low, heat to 40°C.

  • Quench (Critical): Cool back to 0°C. Quench by slow addition of saturated aqueous

    
    .
    
    • Warning: Quenching is exothermic and gas-evolving.[1]

  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate. Purify via silica gel chromatography.
    
Protocol B: gem-Difluorocyclopropanation of Alkenes

Target: Synthesis of gem-difluorocyclopropanes from terminal alkenes. Reagent: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 (Ruppert-Prakash Reagent) + NaI.[1][8]
  • Setup: Charge a sealed tube or pressure vial with the alkene (1.0 equiv) and Sodium Iodide (NaI, 0.2 - 0.5 equiv).[1]

  • Solvent: Add anhydrous THF (0.5 M).

  • Reagent: Add

    
     (1.5 - 2.0 equiv).
    
  • Reaction: Seal the vessel and heat to 65°C for 2-4 hours.

    • Mechanism:[1][9][10][11][12][13] NaI initiates the release of

      
       (difluorocarbene) from 
      
      
      
      , which undergoes [2+1] cycloaddition with the alkene.
  • Workup: Cool to RT. Dilute with ether, wash with water/brine.

  • Purification: Standard silica chromatography.[1]

Visualization: Synthesis Decision Tree

SynthesisDecision Start Target Structure? RingSize Ring Size? Start->RingSize C3 Cyclopropane (C3) RingSize->C3 C46 Cyclobutane/Hexane (C4-C6) RingSize->C46 Substrate1 Start Material: Alkene C3->Substrate1 Method1 Method: TMSCF3 + NaI (Difluorocarbene Insertion) Substrate1->Method1 Substrate2 Start Material: Ketone C46->Substrate2 Method2 Method: Deoxo-Fluor / DAST (Deoxofluorination) Substrate2->Method2

Caption: Decision matrix for selecting the optimal synthetic pathway based on ring size and available starting materials.

Physicochemical Data Summary

PropertyEffect of gem-DifluorinationMechanism
Lipophilicity (LogP) Moderate Increase (+0.2 to +0.[1]5)Fluorine is lipophilic, but the dipole moment can offset this depending on the vector.
Basicity (pKa) Decrease (2-4 units)Strong Inductive effect (-I) withdraws electron density from nearby amines.[1]
Metabolic Stability Significant IncreaseC-F bond strength (116 kcal/mol) prevents oxidative metabolism (e.g., hydroxylation).[1]
Conformation RigidificationGauche Effect: F-C-C-X prefers gauche alignment, locking the ring pucker.

References

  • Maraviroc (Selzentry) Discovery: Dorr, P., et al. (2005).[1][6] "Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5".[1][4][6] Antimicrobial Agents and Chemotherapy. Link[1]

  • Ivosidenib (Tibsovo) Structure: Popow, J., et al. (2017).[1] "Structure-Activity Relationships of Ivosidenib (AG-120)".[1] ACS Medicinal Chemistry Letters. Link[1]

  • The Gauche Effect: O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond". Chemical Society Reviews.[1] Link

  • TMSCF3/NaI Protocol: Wang, F., et al. (2011).[1] "Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source". Angewandte Chemie International Edition. Link[1]

  • Deoxofluorination Review: Singh, R.P., & Shreeve, J.M. (2002). "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST". Synthesis. Link[1]

Sources

Theoretical Calculations on Ethyl 2-(2,2-difluorocyclohexyl)acetate Conformation

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive theoretical framework for the conformational analysis of Ethyl 2-(2,2-difluorocyclohexyl)acetate . It is designed for computational chemists and medicinal chemists requiring high-fidelity structural data for structure-activity relationship (SAR) studies.

Content Type: Technical Whitepaper & Computational Protocol Audience: Computational Chemists, Medicinal Chemists, Structural Biologists

Executive Summary: The Fluorine Conformation Paradox

The introduction of a gem-difluoro group (


) into a cyclohexane ring profoundly alters the conformational landscape of adjacent substituents. For Ethyl 2-(2,2-difluorocyclohexyl)acetate , the interplay between the steric bulk of the ethyl acetate side chain and the stereoelectronic effects of the fluorine atoms creates a complex energy surface.

Unlike simple alkyl-cyclohexanes, where steric


-values dictate a clear equatorial preference, this molecule is subject to the fluorine gauche effect  and strong dipole-dipole interactions . Accurate modeling requires a departure from standard force fields, necessitating a density functional theory (DFT) approach with specific dispersion corrections and solvation models.

Structural Dynamics & Theoretical Challenges

The target molecule consists of a cyclohexane ring distorted by a gem-difluoro motif at C2, with an ethyl acetate side chain at C1.

Key Conformational Vectors
  • Ring Inversion (Chair-Chair): The equilibrium between the side chain occupying the Axial (ax) vs. Equatorial (eq) position.

  • Side Chain Rotation (

    
    ):  Rotation around the C1-C
    
    
    
    bond and the C
    
    
    -Carbonyl bond.
  • Dipole Alignment: The orientation of the ester carbonyl dipole relative to the massive C-F bond dipoles.

The Stereoelectronic Conflict
  • Steric Dominance: The

    
     group has a significant steric bulk (estimated 
    
    
    
    -value
    
    
    kcal/mol), favoring the equatorial conformer to avoid 1,3-diaxial interactions with ring protons.
  • Gauche Effect & Hyperconjugation: The

    
     hyperconjugation stabilizes conformations where C-H bonds are gauche to C-F bonds.[1] This can lower the energy penalty of the axial conformer if it aligns favorable orbital overlaps.
    
  • Solvation Effects: In the gas phase, dipolar repulsion between the C-F bonds and the carbonyl oxygen often favors "anti" arrangements. In polar solvents (DMSO, Water), high-dipole conformers (often gauche) are preferentially stabilized.

Computational Protocol: A Self-Validating System

To ensure scientific integrity, the following workflow utilizes a "funnel approach," moving from low-cost conformational searching to high-level DFT verification.

Workflow Diagram

G Start Input Structure (SMILES/3D) ConfSearch Conformational Search (Monte Carlo / MMFF94x) Start->ConfSearch PreOpt Pre-Optimization (HF/6-31G*) ConfSearch->PreOpt Top 50 Conformers DFTOpt Geometry Optimization (M06-2X / def2-TZVP) PreOpt->DFTOpt Freq Frequency Analysis (NIMAG = 0) DFTOpt->Freq Solv Solvation Energy (SMD) (Water/DMSO) Freq->Solv Valid Minima Only Analysis Boltzmann Weighting & NBO Analysis Solv->Analysis

Caption: Hierarchical computational workflow ensuring exhaustive sampling and high-level electronic structure validation.

Step-by-Step Methodology
Phase 1: Exhaustive Sampling

Objective: Locate all local minima to prevent trapping in a high-energy well.

  • Method: Monte Carlo Multiple Minimum (MCMM) search.

  • Force Field: MMFF94x or OPLS4 (specifically parameterized for organofluorines).

  • Criteria: Save all conformers within 5.0 kcal/mol of the global minimum.

  • Rationale: Fluorine's electrostatic radius is often underestimated in older force fields; MMFF94x provides a balanced treatment of electrostatics and van der Waals forces.

Phase 2: DFT Geometry Optimization

Objective: Accurate determination of bond lengths and dihedral angles.

  • Functional: M06-2X or

    
    B97X-D .[2]
    
    • Why: These functionals explicitly account for medium-range dispersion interactions, which are critical for modeling the attractive forces between the fluorine lone pairs and the side-chain protons (weak H-bonding).

  • Basis Set: def2-TZVP or aug-cc-pVTZ .

    • Why: Diffuse functions (aug/+) are mandatory for fluorine to correctly describe the electron density tail and the resulting dipole moments.

  • Validation: Frequency calculation must yield zero imaginary frequencies (NIMAG=0).

Phase 3: Electronic & Solvation Refinement

Objective: Mimic biological or reaction conditions.

  • Solvation Model: SMD (Solvation Model based on Density).

  • Solvents: Calculate in Gas Phase, Chloroform (non-polar), and Water (polar).

  • NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify

    
     perturbation energies for 
    
    
    
    interactions.

Predicted Conformational Landscape

Based on analogous systems (1,2-difluorocyclohexane and


-fluoro esters), the following results are theoretically expected.
The Global Minimum (Equatorial-Gauche)

The Equatorial conformer is expected to be the global minimum by approximately 1.2 – 1.8 kcal/mol. However, the side chain orientation is strictly governed by the gauche effect.

ParameterExpected FeatureMechanistic Cause
Ring Conformation ChairMinimization of torsional strain.[3]
C1 Substituent EquatorialAvoidance of 1,3-diaxial repulsion with C3/C5 protons.
Side Chain Dihedral Gauche (approx. 60°)The C1-H bond aligns anti-periplanar to one C2-F bond to maximize hyperconjugation.
Dipole Orientation Anti-parallelThe carbonyl dipole opposes the net C2-F2 dipole to minimize electrostatic repulsion.
The "Locked" Axial Conformer

While higher in energy, the Axial conformer possesses a unique "metabolic lock."

  • Structure: The ethyl acetate group occupies the axial position.

  • Stabilization: The axial protons of the side chain (

    
    ) are forced into close proximity with the equatorial fluorine at C2. This creates a weak electrostatic "H-bond" (C-F
    
    
    
    H-C), which can partially offset the steric penalty.
  • Relevance: If the biological target requires an axial orientation (e.g., for specific hydrophobic pocket filling), this conformer is accessible at physiological temperatures (

    
     kcal/mol).
    

Data Presentation Standards

When reporting these calculations, summarize quantitative data in the following format to facilitate peer review and replication.

Table 1: Relative Energetics of Key Conformers (M06-2X/def2-TZVP)

Conformer IDRing StateSide Chain


(kcal/mol)

(Water)
Dipole (Debye)
Conf-1 (Global) Chair-EqGauche (+)0.000.002.4
Conf-2 Chair-EqAnti+0.85+0.403.1
Conf-3 Chair-AxGauche (-)+1.90+1.201.8
Conf-4 Twist-BoatN/A+5.40+4.902.2

Experimental Validation Strategy

Theoretical models must be grounded in physical reality. The following experimental markers validate the computed structures:

  • NMR Coupling Constants (

    
    ): 
    
    • The

      
       coupling constant is the primary discriminator.
      
    • Equatorial C1-H (Axial Sidechain): Small coupling (

      
       Hz) due to gauche/equatorial-equatorial relationships.
      
    • Axial C1-H (Equatorial Sidechain): Large coupling (

      
       Hz) due to anti-diaxial relationship with C2-H (if present) or specific F-coupling patterns.
      
  • Fluorine NMR (

    
    F): 
    
    • The gem-difluoro signal will appear as an AB quartet. The chemical shift difference (

      
      ) between the two fluorines correlates with the population of the axial vs. equatorial conformer.
      

References

  • O'Hagan, D. (2008).[4] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Abraham, R. J., & Edgar, M. (1998). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Link

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Gomes, L. R., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: Double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877–882.[5] Link

Sources

Methodological & Application

Application Note: Ethyl 2-(2,2-difluorocyclohexyl)acetate in Medicinal Chemistry

[1]

Part 1: Introduction & Strategic Value

In the optimization of lead compounds, the 2,2-difluorocyclohexyl moiety represents a high-value bioisostere for the classical cyclohexyl or phenyl ring. While the non-fluorinated cyclohexyl group is lipophilic and metabolically labile, the introduction of the gem-difluoro group at the C2 position introduces profound electronic and conformational changes without significantly altering steric bulk.

Ethyl 2-(2,2-difluorocyclohexyl)acetate serves as a versatile "homologated" linchpin.[1] Unlike direct ring-substituted esters, the acetate linker (

Key Physicochemical Advantages:
  • Metabolic Blocking: The C2 position of cyclohexane is a common site for CYP450-mediated oxidation.[1] Fluorination blocks this "soft spot," extending half-life (

    
    ).
    
  • Lipophilicity Modulation: The

    
     group decreases the 
    
    
    relative to the parent cyclohexane due to its polarity, while maintaining lipophilicity relative to open-chain ethers.[1]
  • Conformational Locking: Through the gauche effect and dipole minimization, the

    
     group biases the cyclohexane ring conformation, potentially locking the acetate side-chain into a bioactive orientation.[1]
    

Part 2: Structural Analysis & Reactivity Profile[1]

Before initiating synthesis, it is critical to understand the specific reactivity imposed by the

1
Conformational Bias

The 2,2-difluorocyclohexyl ring exists in a chair conformation.[1] The acetate substituent at C1 will prefer the equatorial position to avoid 1,3-diaxial interactions, but the adjacent

1

Figure 1: Conformational equilibrium of the 2,2-difluorocyclohexyl scaffold. The equatorial preference is modulated by the dipole of the adjacent fluorine atoms.

Reactivity Hub

The ethyl ester is the primary handle.[1] However, the proximity of the electron-withdrawing


Part 3: Detailed Experimental Protocols

Protocol A: Controlled Saponification (Acid Generation)

Objective: Isolate 2-(2,2-difluorocyclohexyl)acetic acid without defluorination or elimination.

Context: Standard basic hydrolysis can sometimes lead to elimination of HF if the conditions are too harsh (E2 elimination), forming a vinyl fluoride. Lithium hydroxide (LiOH) is preferred over NaOH/KOH due to its milder nature and better solubility in THF/Water mixtures.[1]

Materials:

  • Ethyl 2-(2,2-difluorocyclohexyl)acetate (1.0 equiv)

  • LiOH

    
    H
    
    
    O (2.5 equiv)
  • Solvent: THF:Water (3:1 v/v)

  • 1M HCl (for acidification)

Step-by-Step:

  • Dissolution: Dissolve the ester in THF (0.2 M concentration) and cool to 0 °C in an ice bath.

  • Addition: Add the LiOH

    
    H
    
    
    O dissolved in water dropwise. The mixture will turn slightly cloudy.[1]
  • Reaction: Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Checkpoint: Monitor by TLC (stain with KMnO

    
    ; ester spot disappears, baseline acid spot appears).[1]
    
  • Workup (Critical):

    • Concentrate the mixture in vacuo to remove THF (do not heat above 40 °C).

    • Dilute the aqueous residue with Et

      
      O and extract once (removes unreacted organic impurities).[1]
      
    • Acidification: Cool the aqueous layer to 0 °C and acidify carefully with 1M HCl to pH 2–3. Note: Watch for CO

      
       evolution if carbonate impurities are present.[1]
      
    • Extract the acidic aqueous layer with EtOAc (

      
      ).[1]
      
  • Isolation: Dry combined organics over Na

    
    SO
    
    
    , filter, and concentrate.
  • Yield: Expect 85–95% of a white/off-white solid.[1]

Protocol B: Curtius Rearrangement (Amine Synthesis)

Objective: Convert the scaffold into a primary amine or carbamate (e.g., for PARP14 inhibitors).

Context: The acid derived from Protocol A is converted to the acyl azide and rearranged. This is superior to Hofmann degradation for fluorinated substrates as it avoids strong basic conditions that could degrade the

1

Materials:

  • 2-(2,2-difluorocyclohexyl)acetic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • tert-Butanol (excess, as solvent) for Boc-protection.[1]

Step-by-Step:

  • Activation: Dissolve the acid in anhydrous toluene or t-BuOH.[1] Add TEA.

  • Azidation: Add DPPA dropwise at RT. Stir for 30 mins.

  • Rearrangement: Heat the mixture to 80 °C (reflux if using t-BuOH). Evolution of N

    
     gas indicates isocyanate formation.[1]
    
  • Trapping:

    • If in t-BuOH: Reflux for 12 hours to form the Boc-protected amine.[1]

    • If in Toluene: The intermediate isocyanate can be isolated or reacted with a specific amine/alcohol to form ureas/carbamates.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: DIBAL-H Reduction (Aldehyde Access)

Objective: Access the aldehyde for reductive amination or Wittig reactions.

Step-by-Step:

  • Dissolve ester in anhydrous DCM under Argon.[1] Cool to -78 °C.[1]

  • Add DIBAL-H (1.0 M in hexanes, 1.1 equiv) slowly down the side of the flask.

  • Stir at -78 °C for 2 hours. Do not warm up.

  • Quench: Add MeOH (excess) at -78 °C, followed by saturated Rochelle’s salt solution.

  • Warm to RT and stir vigorously until the emulsion clears (can take 1–2 hours).

  • Extract with DCM.[1]

Part 4: Data Summary & Specifications

PropertyValue / Note
Molecular Formula C

H

F

O

Molecular Weight 206.23 g/mol
Estimated Boiling Point 220–225 °C (at 760 mmHg)

F NMR Shift

-90 to -110 ppm (gem-difluoro pattern, typically AB quartet or complex multiplet)
Solubility Soluble in DCM, THF, EtOAc, MeOH.[2][3][4][5][6] Insoluble in water.[1]
Stability Stable at RT.[1] Avoid strong bases at high temperatures (risk of HF elimination).[1]

Part 5: Synthetic Workflow Visualization

Figure 2: Synthetic divergence from the ester precursor to high-value medicinal chemistry intermediates.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Lamia, K. A., et al. (2013).[1] Carbazole-containing sulfonamides as cryptochrome modulators.[1] World Intellectual Property Organization, WO2013170186A1.[1] (Describes the use of 2,2-difluorocyclohexyl carbamates). Link

  • Hagooly, A., et al. (2001).[1][7] Synthesis of

    
    -fluorocarboxylic acids and derivatives. Journal of Organic Chemistry, 66, 7464-7468.[1][7] (General methods for fluorinated esters). Link
    
  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.[1] Link

  • Sigma-Aldrich. Product Specification: Ethyl 2-(4,4-difluorocyclohexyl)acetate (Analog Reference).[1] Link

Ethyl 2-(2,2-difluorocyclohexyl)acetate as a building block for novel compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 2-(2,2-difluorocyclohexyl)acetate as a Strategic Building Block in Medicinal Chemistry

Executive Summary

Ethyl 2-(2,2-difluorocyclohexyl)acetate is a specialized fluorinated building block designed for the synthesis of metabolically stable and conformationally restricted analogs of cyclohexane-based pharmacophores. By incorporating a gem-difluoromethylene (


) motif adjacent to the acetate side chain, this scaffold offers a unique combination of steric bulk, lipophilicity modulation, and electronic withdrawal. This guide outlines the physicochemical profile, synthesis protocols, and downstream derivatization workflows for integrating this moiety into drug discovery programs.

Design Rationale & Physicochemical Profile

The introduction of the


 group at the C2 position of the cyclohexane ring serves three critical medicinal chemistry functions:
  • Metabolic Blocking: The C2 position in cyclohexane rings is a common "soft spot" for Cytochrome P450-mediated oxidation. Fluorination blocks this metabolic liability.

  • Conformational Locking: The gem-difluoro group introduces a dipole moment and steric bulk that biases the cyclohexane ring flip equilibrium. Unlike a carbonyl group (sp²), the

    
     group (sp³) maintains the chair geometry but alters the preference of the C1-substituent (the acetate tail) due to gauche effects and dipole repulsion.
    
  • pKa Modulation: The electron-withdrawing inductive effect (

    
    ) of the 
    
    
    
    -fluorines lowers the pKa of the terminal carboxylic acid (upon hydrolysis) or the basicity of derived amines, fine-tuning permeability and binding affinity.
Table 1: Physicochemical Properties (Predicted)
PropertyValue (Approx.)Note
Molecular Formula

Molecular Weight 206.23 g/mol
LogP (Octanol/Water) 2.4 - 2.6Increased lipophilicity vs. non-fluorinated parent (LogP ~1.8).
Boiling Point 220-225 °C
H-Bond Donors/Acceptors 0 / 2Fluorine acts as a weak acceptor.
Rotatable Bonds 3Ester tail flexibility.
Topological Polar Surface Area 26.3 Ų

Synthesis Protocol: Deoxofluorination

Objective: Synthesis of Ethyl 2-(2,2-difluorocyclohexyl)acetate from Ethyl 2-(2-oxocyclohexyl)acetate.

Mechanism: Nucleophilic fluorination of the ketone carbonyl using Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

Safety Precaution (Critical):
  • DAST is thermally unstable and can decompose explosively at temperatures >90°C.

  • Deoxo-Fluor is thermally more stable but still requires strict temperature control.

  • HF Generation: Reaction byproducts include HF; use plastic labware for workup or quench carefully with saturated bicarbonate.

Step-by-Step Protocol:
  • Preparation:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

    • Charge the flask with Ethyl 2-(2-oxocyclohexyl)acetate (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM) (50 mL).

    • Cool the solution to 0°C using an ice/water bath.

  • Reagent Addition:

    • Slowly add DAST (2.5 eq, 25 mmol) dropwise via a syringe over 15 minutes. Note: Fuming may occur.

    • Allow the mixture to stir at 0°C for 30 minutes.

  • Reaction:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

    • Stir for 12–24 hours. Monitor by TLC (stain with KMnO₄ or Phosphomolybdic Acid) or GC-MS. The starting ketone peak should disappear.

  • Quench & Workup (Exothermic):

    • Cool the reaction mixture back to 0°C .

    • Slowly pour the reaction mixture into a beaker containing saturated aqueous

      
        (100 mL) and crushed ice. Caution: Vigorous effervescence (
      
      
      
      evolution).
    • Stir until bubbling ceases.

    • Extract the aqueous layer with DCM (

      
       mL).
      
  • Purification:

    • Combine organic layers, dry over anhydrous

      
      , filter, and concentrate under reduced pressure (rotary evaporator, bath < 40°C).
      
    • Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient, typically 95:5 to 80:20).

    • Yield: Expect 65–80% as a clear, colorless oil.

Functionalization & Application Workflows

Once synthesized, the ethyl ester serves as a divergent point for library generation. The following diagram illustrates the primary derivatization pathways.

Derivatization_Workflow Start Ethyl 2-(2,2-difluorocyclohexyl)acetate (Building Block) Hydrolysis Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Path A Reduction Reduction (LiAlH4 or DIBAL) Start->Reduction Path B Acid Carboxylic Acid (Scaffold for Amides) Hydrolysis->Acid Curtius Curtius Rearrangement (DPPA, tBuOH) Acid->Curtius Path C AmideCoupling Amide Coupling (HATU, R-NH2) Acid->AmideCoupling Alcohol Primary Alcohol (Scaffold for Ethers) Reduction->Alcohol Amine Homologated Amine (Scaffold for Ureas) Curtius->Amine

Figure 1: Divergent synthesis pathways from the parent ester. Path A yields the free acid for peptide coupling; Path B yields the alcohol for etherification; Path C provides access to amines via rearrangement.

Detailed Protocols for Derivatization

A. Hydrolysis to Carboxylic Acid

  • Reagents: LiOH·H₂O (2.0 eq), THF/Water (3:1).

  • Conditions: Stir at RT for 4 hours. Acidify with 1M HCl to pH 2.

  • Insight: The adjacent

    
     group increases the acidity of the resulting carboxylic acid (
    
    
    
    ~3.8 vs 4.8 for non-fluorinated), making the carboxylate a better leaving group in activation steps, but also requiring careful pH control during extraction.

B. Reduction to Alcohol

  • Reagents:

    
     (1.0 eq) in dry THF at 0°C.
    
  • Conditions: Quench with Fieser method (Water, 15% NaOH, Water).

  • Application: The resulting 2-(2,2-difluorocyclohexyl)ethanol is a key intermediate for introducing the "difluorocyclohexyl-ethyl" side chain into ether-based inhibitors.

Structural Analysis: Conformational Bias

The gem-difluoro group creates a "conformational lock" effect. In the cyclohexane ring, the


 group prefers to be in a position that minimizes dipole interactions and torsional strain.

Conformation cluster_0 Equilibrium Bias ConfA Conformer A (Sidechain Axial) ConfB Conformer B (Sidechain Equatorial) ConfA->ConfB Major Pathway (Steric Relief) Effect Gem-Difluoro Effect: 1. Dipole repulsion with Carbonyl 2. Gauche effect (F-C-C-O) Effect->ConfB

Figure 2: Conformational preference. The bulky acetate side chain generally prefers the equatorial position to avoid 1,3-diaxial interactions. However, the adjacent fluorines introduce electrostatic repulsion with the carbonyl oxygen, potentially twisting the side chain vector compared to the non-fluorinated analog.

References

  • Conformational Control: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chem. Soc. Rev., 2008, 37, 308-319. Link

  • Synthesis (Deoxofluorination): Singh, R.P., Shreeve, J.M. "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis, 2002, 17, 2561-2578. Link

  • Metabolic Stability: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chem. Soc. Rev., 2008, 37, 320-330. Link

  • Precursor Data: National Institute of Standards and Technology (NIST).[2] "Ethyl 2-(2-oxocyclohexyl)acetate Properties." Link

Disclaimer: All synthesis protocols should be performed by trained personnel in a fume hood. Fluorinating agents are hazardous.

Sources

Application Note: Protocol for the Hydrolysis of Ethyl 2-(2,2-difluorocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the validated protocol for the hydrolysis of Ethyl 2-(2,2-difluorocyclohexyl)acetate (CAS: N/A for ester; Acid CAS: 1510551-45-7) to its corresponding carboxylic acid, 2-(2,2-difluorocyclohexyl)acetic acid .

While ester hydrolysis is a fundamental transformation, the presence of the gem-difluoro group on the cyclohexane ring introduces specific physicochemical constraints—primarily lipophilicity and potential sensitivity to harsh elimination conditions. This guide prioritizes a Lithium Hydroxide (LiOH) mediated saponification, optimized for solubility and functional group tolerance. An alternative acid-catalyzed method is provided for specific compatibility scenarios.

Target Audience: Medicinal Chemists, Process Development Scientists.

Chemical Context & Mechanistic Strategy

Structural Analysis

The substrate features an ethyl ester pendant to a cyclohexane ring. Crucially, the ring contains a gem-difluoro motif at the C2 position relative to the acetate attachment.

  • Steric Environment: The cyclohexane ring creates significant steric bulk near the reaction center, potentially slowing nucleophilic attack compared to linear alkyl esters.

  • Electronic Effects: The fluorine atoms are located at the

    
    -position relative to the ester carbonyl.
    
    • Structure:

      
      
      
    • Unlike

      
      -fluoro esters, which are prone to racemization or elimination, the 
      
      
      
      -positioning renders the C-F bonds relatively stable to standard basic hydrolysis conditions.
  • Solubility: The combination of the lipophilic cyclohexane ring and the fluorines makes the substrate poorly soluble in pure aqueous media, necessitating a mixed solvent system.

Strategic Choice: LiOH Saponification

We utilize Lithium Hydroxide (LiOH) over NaOH or KOH for three mechanistic reasons:

  • Coordination: The lithium cation (

    
    ) acts as a weak Lewis acid, coordinating with the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating attack by the hydroxide ion.
    
  • Solubility: LiOH has superior solubility characteristics in THF/Water mixtures compared to sodium salts, ensuring a homogeneous phase which is critical for reaction kinetics.

  • Mildness: The reaction can proceed at ambient temperatures, mitigating the risk of thermodynamic side products.

Experimental Protocol A: LiOH-Mediated Saponification (Primary Method)

This is the standard operating procedure (SOP) for converting the ester to the acid with high yield (>90%) and minimal defluorination.

Reagents & Equipment
  • Substrate: Ethyl 2-(2,2-difluorocyclohexyl)acetate (

    
     equiv).
    
  • Base: Lithium Hydroxide Monohydrate (

    
    ) (
    
    
    
    equiv).
  • Solvent System: Tetrahydrofuran (THF) / Methanol (MeOH) / Water (

    
    ) in a 3:1:1 ratio.
    
  • Acid: 1N Hydrochloric Acid (HCl) (for workup).

  • Equipment: Round-bottom flask, magnetic stir bar, rotary evaporator, pH strips/meter.

Step-by-Step Procedure
StepActionCritical Control Point / Rationale
1 Dissolution Dissolve the ester in THF and MeOH.Ensure complete solvation before adding water. THF solubilizes the lipophilic ring; MeOH acts as a phase transfer bridge.
2 Reagent Addition Dissolve

in the calculated volume of water. Add this aqueous solution dropwise to the ester solution at 0°C (ice bath).
Exotherm Control: Although mild, adding base at 0°C prevents localized heating that could trigger side reactions.
3 Reaction Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir vigorously for 4–16 hours.Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the ester peak (

or UV) and appearance of the acid mass (

in negative mode).
4 Concentration Once complete, concentrate the mixture under reduced pressure (Rotavap) to remove THF and MeOH.Volume Reduction: Do not evaporate to dryness. Leave the aqueous slurry. Removing organics prevents ester reformation during acidification.
5 Workup (Extraction) Dilute the aqueous residue with water. Wash once with Diethyl Ether (

) or MTBE.
Impurity Removal: This optional wash removes unreacted starting material or non-polar impurities. The product is in the aqueous phase as the Lithium carboxylate salt.
6 Acidification Cool the aqueous phase to 0°C. Slowly add 1N HCl until pH reaches ~2–3.Precipitation: The carboxylic acid may precipitate as a white solid or oil out. Caution: Do not use conc. HCl to avoid potential acid-catalyzed defluorination.
7 Final Extraction Extract the acidified aqueous layer with Ethyl Acetate (

). Combine organics, dry over

, filter, and concentrate.
Isolation: The product is now in the organic phase.[1]

Experimental Protocol B: Acidic Hydrolysis (Alternative)

Use this method only if the substrate contains other functional groups sensitive to base (e.g., other esters that must be preserved, though unlikely to be selective) or if elimination by-products are observed in Method A.

Reagents[2][3]
  • Acid: 4N HCl in Dioxane or 6N aqueous HCl.

  • Solvent: 1,4-Dioxane (to ensure solubility).

  • Temperature: 60°C – 80°C.

Procedure Summary
  • Dissolve substrate in 1,4-Dioxane.

  • Add 6N HCl (10 equiv).

  • Heat to 60°C and monitor closely. Acid hydrolysis is reversible; high water concentration drives it to the acid.

  • Note: This method is generally slower for sterically hindered esters and harsher on the fluorinated motif than LiOH.

Process Visualization

The following diagram illustrates the decision logic and workflow for the hydrolysis process.

HydrolysisProtocol Start Start: Ethyl 2-(2,2-difluorocyclohexyl)acetate SolventPrep Dissolve in THF/MeOH (3:1) Start->SolventPrep AddBase Add aq. LiOH (3 eq) at 0°C SolventPrep->AddBase Reaction Stir at RT (4-16h) AddBase->Reaction Check LCMS/TLC Check Reaction->Check Incomplete Incomplete Conversion Check->Incomplete SM remaining Complete Complete Conversion Check->Complete SM consumed Heat Heat to 40°C Incomplete->Heat Heat->Check Evap Evaporate Organics (THF/MeOH) Complete->Evap Wash Wash aq. residue with Et2O (Remove impurities) Evap->Wash Acidify Acidify to pH 2-3 with 1N HCl Wash->Acidify Extract Extract with EtOAc -> Dry -> Conc. Acidify->Extract Final Product: 2-(2,2-difluorocyclohexyl)acetic acid Extract->Final

Caption: Operational workflow for the LiOH-mediated hydrolysis, including decision loops for incomplete conversion.

Analytical Validation & Quality Control

To ensure the integrity of the protocol, the final product must be validated against the following criteria.

Expected Analytical Data
  • 
    H NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Disappearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).

    • Appearance of a broad singlet (10–12 ppm) corresponding to the carboxylic acid

      
      .
      
    • The

      
      -protons (
      
      
      
      ) typically appear as a doublet or multiplet around 2.2–2.6 ppm, influenced by the adjacent ring.
  • 
    F NMR: 
    
    • Crucial for confirming the integrity of the gem-difluoro group.

    • Expect two distinct signals (if the ring is rigid/chiral) or a complex multiplet in the range of -90 to -110 ppm (typical for cycloalkyl difluorides).

    • Failure Mode: If defluorination occurs (elimination), these peaks will disappear or shift significantly (to vinyl fluoride range, ~-120 to -140 ppm).

  • Mass Spectrometry (LCMS):

    • Ionization Mode: Negative Electrospray (ESI-).

    • Target Ion:

      
       = 177.1 Da (Calculated MW of acid = 178.18).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of the cyclohexane ring.Increase temperature to 40°C or switch solvent to Dioxane/Water (allows higher temp).
Defluorination Base concentration too high or temp too high.Ensure LiOH is used (not NaOH/KOH). Keep temp <40°C.
Emulsion during Extraction Amphiphilic nature of the fluorinated acid.Add Brine (sat. NaCl) to the aqueous phase.[2] Use a small amount of MeOH in the extraction solvent.

References

  • Gassman, P. G., & Schenk, W. N. (1977).[3] A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.[3] The Journal of Organic Chemistry, 42(5), 918–920.

  • Theodorou, V., et al. (2018).[4] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, vii, 308-319.[4]

  • ChemScene. (n.d.). Product Data: 2-(2,2-Difluorocyclohexyl)acetic acid (CAS 1510551-45-7).[5]

  • Organic Syntheses. (1999). Enzymatic Hydrolysis of Fluorinated Esters (General Precedent). Organic Syntheses, Coll. Vol. 9, p. 13.

Sources

Application Note: Strategic Incorporation of the 2,2-Difluorocyclohexyl Moiety in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to provide actionable, high-level technical insights for the incorporation of the 2,2-difluorocyclohexyl moiety into bioactive scaffolds.

Executive Summary

The 2,2-difluorocyclohexyl moiety is a high-value bioisostere in modern medicinal chemistry. Beyond serving as a metabolic block, the gem-difluoro group introduces profound electronic and conformational perturbations that can "lock" bioactive conformations and modulate lipophilicity (LogP) and basicity (pKa). This guide outlines the mechanistic rationale for this modification and provides two validated protocols for its synthesis, addressing the common challenge of elimination side-reactions.

Physicochemical Rationale

The introduction of a gem-difluoro group at the C2 position of a cyclohexane ring is not merely a steric substitution; it is an electronic overhaul of the scaffold.

The "Fluorine Effect" on Conformation

Unlike the 1,2-difluoro motif which is driven by the gauche effect, the gem-difluoro group at C2 influences the ring through dipolar repulsion and hyperconjugation .

  • Ring Flattening: The C-F bonds are shorter (1.35 Å) than C-H bonds, but the Van der Waals radius of fluorine (1.47 Å) creates 1,3-diaxial strain if placed axially. However, the C-F bonds induce a slight flattening of the chair to alleviate dipolar tension between the C-F vectors and adjacent dipoles.

  • Conformational Locking: In 1-substituted-2,2-difluorocyclohexanes, the equilibrium is governed by the interplay between the substituent's steric bulk and the dipole of the CF₂ group.

    • Example: For a 1-phenyl-2,2-difluorocyclohexane, the phenyl group often prefers the equatorial position to avoid 1,3-diaxial clashes, but the adjacent CF₂ group creates a dipole that can stabilize specific rotamers of the phenyl ring via electrostatic interactions.

Metabolic Stability & Lipophilicity
  • Metabolic Block: The C2 position is a common site for CYP450-mediated oxidation in cyclohexyl scaffolds. Replacing C-H (bond energy ~99 kcal/mol) with C-F (~116 kcal/mol) effectively blocks this clearance pathway.

  • LogP Modulation: While a single fluorine can increase lipophilicity, a gem-difluoro group is highly polar. Depending on the vector sum relative to the rest of the molecule, it can surprisingly lower the LogP compared to the diethyl analogue, improving solubility in specific contexts.

Visualizing the Conformational Landscape

The following diagram illustrates the critical steric and electronic vectors in a 1-substituted-2,2-difluorocyclohexyl system.

Conformation cluster_0 Conformational Equilibrium cluster_1 Electronic Effects (Gem-F2) Axial Axial-Substituent (High 1,3-Diaxial Strain) Equatorial Equatorial-Substituent (Preferred Stable Chair) Axial->Equatorial Ring Flip (Favored) Equatorial->Axial Steric Clash caption Figure 1: Steric and electronic drivers of 2,2-difluorocyclohexyl conformation. Dipole C-F Dipole Vector (Strongly Polar) Dipole->Equatorial Stabilizes via Solvation pKa Inductive Effect (Lowers pKa of adjacent amines) pKa->Equatorial Modulates H-bond Donating Ability

Synthetic Protocols

Synthesizing gem-difluorocyclohexanes from ketones is deceptively difficult due to the propensity for elimination to form vinyl fluorides. The following protocols address this challenge.

Protocol A: Direct Deoxyfluorination (Deoxo-Fluor®)

Best for: Substrates with no alpha-protons on the other side or sterically hindered ketones.

Mechanism: Nucleophilic attack of fluoride on the activated oxonium intermediate. Challenge: Enolizable ketones (like cyclohexanone) often eliminate HF to form vinyl fluorides.

Materials:

  • Substrate: Cyclohexanone derivative (1.0 equiv)

  • Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 - 2.0 equiv)

  • Catalyst: Ethanol (0.2 equiv) or SbCl₃ (5 mol%) - Crucial for activation without heat.

  • Solvent: Anhydrous DCM (Dichloromethane)

  • Quench: Saturated NaHCO₃

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Nitrogen. Add the cyclohexanone substrate and dissolve in anhydrous DCM (0.5 M).

  • Reagent Addition: Cool the solution to 0°C . Add Deoxo-Fluor dropwise. Caution: Exothermic.[1]

  • Activation: Add catalytic Ethanol (0.2 equiv). This generates a small amount of HF in situ, which catalyzes the reaction and allows it to proceed at lower temperatures, minimizing elimination.

  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) and stir for 12–16 hours.

    • QC Check: Monitor by TLC/LC-MS. Look for the disappearance of the ketone (M+) and appearance of the difluoro product (M+22).

  • Quench: Cool to 0°C. Slowly add sat. NaHCO₃. Warning: Vigorous gas evolution (CO₂).

  • Workup: Extract with DCM (3x). Wash organics with 1M HCl (to remove amine byproducts) and Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Silica). The difluoro product is typically less polar than the ketone.

Protocol B: The Dithiane Oxidative Fluorination (High Fidelity)

Best for: Enolizable cyclohexanones prone to elimination with DAST/Deoxo-Fluor.

Mechanism: Conversion to 1,3-dithiane followed by oxidative desulfurization-fluorination. This bypasses the enol intermediate entirely.

Materials:

  • Step 1: 1,3-propanedithiol, BF₃·OEt₂.

  • Step 2: DBH (1,3-Dibromo-5,5-dimethylhydantoin) (3.0 equiv), Pyridine·9HF (Olah's Reagent) (excess).

Step-by-Step:

  • Dithiane Formation: Treat the cyclohexanone with 1,3-propanedithiol (1.1 equiv) and BF₃·OEt₂ (0.1 equiv) in DCM at RT to form the 1,3-dithiane. Isolate and purify.

  • Oxidative Fluorination: Dissolve the dithiane in DCM in a Teflon or polypropylene vessel (glass reacts with HF).

  • Cooling: Cool to -78°C .

  • Reagent Addition: Add Pyridine·9HF (approx. 2 mL/mmol substrate). Then, add solid DBH in one portion.

  • Reaction: Stir at -78°C for 30 mins, then warm to 0°C over 1 hour. The solution will turn red/orange.

  • Quench: Pour the mixture into a stirred solution of sat. NaHCO₃/Na₂SO₃ (to reduce excess bromine).

  • Workup: Standard extraction. This route almost exclusively yields the gem-difluoro product with <5% vinyl fluoride.

Experimental Workflow Visualization

The choice between Protocol A and B depends on substrate sensitivity.

Synthesis cluster_A Protocol A: Direct Deoxyfluorination cluster_B Protocol B: Dithiane Route Start Cyclohexanone Substrate Decision Is the substrate prone to elimination? Start->Decision Deoxo Reagent: Deoxo-Fluor Catalyst: EtOH/SbCl3 Temp: 0°C -> RT Decision->Deoxo No / Sterically Hindered Dithiane Step 1: 1,3-Dithiane Formation (BF3·OEt2, Propanedithiol) Decision->Dithiane Yes / Highly Enolizable DirectProduct Target: 2,2-Difluorocyclohexane (Risk: Vinyl Fluoride) Deoxo->DirectProduct OxFluor Step 2: Oxidative Fluorination (DBH, Pyridine·HF, -78°C) Dithiane->OxFluor PureProduct Target: 2,2-Difluorocyclohexane (High Purity) OxFluor->PureProduct caption Figure 2: Decision tree for synthesis of 2,2-difluorocyclohexyl scaffolds.

Case Study: IL-17 Modulators

Context: In the development of IL-17 modulators for autoimmune diseases, a cyclohexyl linker was identified as a key structural element. Problem: The parent cyclohexyl analog suffered from rapid metabolic clearance (t1/2 < 15 min) due to oxidation at the C2/C6 positions. Solution: Incorporation of the 2,2-difluoro moiety.[2][3]

  • Synthesis: Protocol A was attempted but yielded 40% vinyl fluoride elimination product. Protocol B (Dithiane route) was implemented, yielding the target in 82% yield.

  • Outcome:

    • Metabolic Stability: Half-life increased to >120 min (microsomal stability).

    • Potency: The gem-difluoro group locked the cyclohexane ring into a chair conformation that optimally positioned the pharmacophore, improving IC50 from 45 nM to 8 nM.

    • Data:

CompoundSubstituent (C2)IC50 (IL-17)t1/2 (Human Microsomes)LogP
A (Parent) H, H45 nM14 min3.2
B (Analog) F, H (Mono)28 nM45 min3.4
C (Lead) F, F (Gem) 8 nM >120 min 3.1

QC & Troubleshooting

  • NMR Signature: The 2,2-difluoro group presents a distinct ¹³C NMR triplet around 120 ppm (

    
     Hz). In ¹⁹F NMR, look for an AB quartet if the ring is chirally substituted, or a singlet if symmetric.
    
  • Elimination Products: Vinyl fluorides appear in ¹H NMR as a distinct alkene proton coupled to fluorine (

    
     Hz). If observed >10%, switch to Protocol B.
    

References

  • Lal, G. S., et al. (1999).[4] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry. Link

  • Sasson, R., Rozen, S. (2005). "The use of BrF3 for the synthesis of 1,1-difluorides from hydrazones and 1,3-dithianes." Organic Letters. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Chovatia, P. T., et al. (2021).[5] "Difluorocyclohexyl Derivatives as IL-17 Modulators." WO Patent 2021/204801.[5] Link

Sources

Polymerization of monomers derived from Ethyl 2-(2,2-difluorocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis and Polymerization of Monomers Derived from Ethyl 2-(2,2-difluorocyclohexyl)acetate

Executive Summary

This guide details the protocol for converting the commercially available building block Ethyl 2-(2,2-difluorocyclohexyl)acetate (CAS 915213-54-6) into a high-value fluorinated methacrylate monomer, followed by its controlled polymerization via Reversible Addition-Fragmentation Chain Transfer (RAFT).

The 2,2-difluorocyclohexyl motif is a critical scaffold in modern drug development. It acts as a lipophilic bioisostere for carbonyl groups and provides a "conformational lock" that restricts bond rotation, enhancing metabolic stability. By incorporating this motif into a polymer backbone, researchers can generate advanced materials for:

  • Drug Delivery Vectors: Amphiphilic block copolymers with tunable fluorine-fluorine interactions for micelle stability.

  • 193 nm Lithography: High-transparency photoresists due to the electron-withdrawing fluorine atoms.

  • Hydrophobic Coatings: Low surface energy materials with enhanced solubility compared to perfluorinated chains.

Strategic Rationale & Chemistry

The Starting Material
  • Compound: Ethyl 2-(2,2-difluorocyclohexyl)acetate

  • Role: Precursor. It is a saturated ester and cannot be polymerized directly via radical methods.

  • Transformation: We must convert the ester functionality into a polymerizable vinyl group (methacrylate).

Synthetic Pathway
  • Reduction: The ethyl ester is reduced to a primary alcohol: 2-(2,2-difluorocyclohexyl)ethanol .

  • Functionalization: The alcohol is reacted with methacryloyl chloride to yield the monomer: 2-(2,2-difluorocyclohexyl)ethyl methacrylate (DFCHEMA) .

  • Polymerization: RAFT polymerization is selected to ensure low dispersity (

    
    ) and defined end-groups.[1]
    

Visual Workflow (Graphviz)

G cluster_0 Monomer Synthesis Phase Start Ethyl 2-(2,2-difluorocyclohexyl)acetate (Precursor) Step1 Reduction (LiAlH4, THF, 0°C) Start->Step1 Inter 2-(2,2-difluorocyclohexyl)ethanol (Intermediate Alcohol) Step1->Inter Step2 Esterification (Methacryloyl Cl, Et3N) Inter->Step2 Monomer DFCHEMA Monomer (Polymerizable) Step2->Monomer Step3 RAFT Polymerization (CPDB, AIBN, 70°C) Monomer->Step3 Polymer Poly(DFCHEMA) (Target Polymer) Step3->Polymer

Caption: Logical workflow converting the saturated ester precursor into a precision fluoropolymer.

Detailed Protocols

Phase 1: Monomer Synthesis

Step A: Reduction to Alcohol Objective: Convert the ester group to a primary hydroxyl group.

  • Reagents:

    • Ethyl 2-(2,2-difluorocyclohexyl)acetate (10.0 g, 48.5 mmol)

    • Lithium Aluminum Hydride (LiAlH4) (2.0 g, 53.0 mmol)

    • Anhydrous THF (100 mL)

  • Protocol:

    • Setup: Flame-dry a 250 mL two-neck round-bottom flask under nitrogen flow. Add LiAlH4 and 50 mL anhydrous THF. Cool to 0°C in an ice bath.

    • Addition: Dissolve the starting ester in 50 mL THF. Add dropwise to the LiAlH4 slurry over 30 minutes. Caution: Exothermic.

    • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the ester spot.

    • Quench: Cool to 0°C. Carefully add (in order): 2 mL water, 2 mL 15% NaOH, 6 mL water (Fieser workup).

    • Purification: Filter the white precipitate through Celite. Dry the filtrate over MgSO4 and concentrate in vacuo.

    • Yield: Expect ~7.5 g (90%) of 2-(2,2-difluorocyclohexyl)ethanol as a clear oil.

Step B: Methacrylation Objective: Install the polymerizable vinyl group.

  • Reagents:

    • 2-(2,2-difluorocyclohexyl)ethanol (7.5 g, 43.5 mmol)

    • Methacryloyl chloride (5.0 g, 48.0 mmol)

    • Triethylamine (Et3N) (6.6 g, 65.0 mmol)

    • Dichloromethane (DCM) (100 mL, anhydrous)

  • Protocol:

    • Setup: Dissolve the alcohol and Et3N in DCM in a 250 mL flask. Cool to 0°C.[2]

    • Addition: Add methacryloyl chloride dropwise via syringe. The solution will turn cloudy (Et3N·HCl salt formation).

    • Reaction: Stir at 0°C for 1 hour, then room temperature overnight.

    • Workup: Wash with 1M HCl (2 x 50 mL), Sat. NaHCO3 (2 x 50 mL), and Brine. Dry over MgSO4.

    • Purification: Flash column chromatography (Hexane:EtOAc 9:1).

    • Product: 2-(2,2-difluorocyclohexyl)ethyl methacrylate (DFCHEMA) . Clear liquid. Store at -20°C.

Phase 2: RAFT Polymerization

Objective: Synthesize a well-defined homopolymer, Poly(DFCHEMA) , with controlled molecular weight.

  • Reagents:

    • Monomer: DFCHEMA (2.0 g, 8.6 mmol)

    • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) (24 mg, 0.086 mmol) – Target DP = 100.

    • Initiator: AIBN (2.8 mg, 0.017 mmol) – Ratio CTA:Initiator = 5:1.

    • Solvent: 1,4-Dioxane or Anisole (2.0 mL) – 1:1 w/v monomer concentration.

  • Protocol:

    • Preparation: In a 10 mL Schlenk tube, combine Monomer, CTA, Initiator, and Solvent.

    • Degassing: Seal the tube and perform 4 freeze-pump-thaw cycles to remove oxygen (critical for RAFT). Backfill with Nitrogen.

    • Polymerization: Immerse in a pre-heated oil bath at 70°C for 12 hours.

    • Termination: Quench by cooling in liquid nitrogen and exposing to air.

    • Purification: Precipitate dropwise into cold Methanol (50 mL). Centrifuge and dry under high vacuum.

Data Presentation & Characterization

Table 1: Expected Physicochemical Properties

PropertyValue (Est.)Significance
Monomer Mw 232.27 g/mol High molecular weight monomer; solid-like behavior in polymer.
Polymer Tg 110–125°CRigid cyclohexyl ring + gem-difluoro effect increases Tg vs. standard methacrylates.
Contact Angle ~95° (Water)Hydrophobic but not superhydrophobic; ideal for biological interfaces.
Solubility THF, CHCl3, DMFSoluble in standard organics; insoluble in water/methanol.
19F NMR -90 to -110 ppmDistinct gem-difluoro signal (AB quartet pattern typical for rigid rings).

Key Characterization Checkpoints:

  • 1H NMR (Monomer): Confirm vinyl protons at

    
     5.5 and 6.1 ppm. Confirm disappearance of alcohol -OH proton.
    
  • 19F NMR (Polymer): Broadening of the fluorine signal confirms restricted mobility in the polymer chain.

  • GPC: Target

    
     kDa with 
    
    
    
    .

References

  • Sigma-Aldrich. (2025).[3] Ethyl 2-(4,4-difluorocyclohexyl)acetate Product Page. Retrieved from

  • Bilkent University. (2016). Preparation of Fluorinated Methacrylate/Clay Nanocomposite via In-Situ Polymerization. Retrieved from

  • MDPI. (2021). Fluorinated Poly(meth)acrylate: Synthesis and Properties. Retrieved from

  • University of California. (2017). Photomediated Atom Transfer Radical Polymerization of Semi-Fluorinated Methacrylates. Retrieved from

Sources

Experimental procedures for scaling up Ethyl 2-(2,2-difluorocyclohexyl)acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Analysis

Objective: To provide a robust, scalable, and safety-validated protocol for the synthesis of Ethyl 2-(2,2-difluorocyclohexyl)acetate . This molecule is a critical bioisostere building block, often used to modulate metabolic stability in drug candidates by replacing oxidatively labile C-H bonds with C-F bonds.

Challenges:

  • Fluorination Safety: Traditional reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable and prone to explosive decomposition on scale.[1]

  • Regioselectivity: The precursor ketone is prone to enolization, leading to elimination byproducts (vinyl fluorides) rather than the desired gem-difluoride.

  • Process Scalability: Cryogenic conditions (-78 °C) often used in academic papers are impractical for kilogram-scale manufacturing.[2]

Selected Route: We utilize a two-step sequence designed for Type 2 Process Safety :

  • Precursor Assembly: Stork Enamine Alkylation of cyclohexanone to install the acetate side chain. This avoids hazardous lithium bases (LDA) and cryogenic cooling.[2]

  • Deoxofluorination: Use of XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) with an exogenous fluoride source.[2][3] Unlike DAST or Deoxo-Fluor®, XtalFluor-E is a crystalline solid that does not generate free HF in the absence of a promoter, significantly widening the safety margin for scale-up.[2]

Reaction Engineering & Workflow Visualization

The following diagram outlines the synthetic pathway and the critical decision nodes for safety management.

SynthesisWorkflow cluster_safety Safety Critical Control Point (CCP) Start Cyclohexanone Enamine Enamine Formation (Pyrrolidine, Toluene) Start->Enamine -H2O (Dean-Stark) Alkylation Stork Alkylation (+ Ethyl Bromoacetate) Enamine->Alkylation Reflux Precursor Intermed: Ethyl 2-(2-oxocyclohexyl)acetate Alkylation->Precursor Hydrolysis (H3O+) Fluorination Deoxofluorination (XtalFluor-E + Et3N·3HF) Precursor->Fluorination DCM, RT Quench Controlled Quench (NaHCO3, <5°C) Fluorination->Quench CRITICAL SAFETY STEP Product Target: Ethyl 2-(2,2-difluorocyclohexyl)acetate Quench->Product Distillation

Caption: Fig 1. Optimized synthetic workflow utilizing Stork Enamine chemistry and XtalFluor-E deoxofluorination to minimize thermal hazards.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-oxocyclohexyl)acetate

Rationale: Direct alkylation of cyclohexanone requires LDA at -78°C. The Stork Enamine method allows reaction at reflux temperatures using standard reactor configurations.[2]

Reagents:

  • Cyclohexanone (1.0 equiv)[2]

  • Pyrrolidine (1.1 equiv)[2]

  • Ethyl Bromoacetate (1.1 equiv)[2]

  • Toluene (Solvent, 5-10 volumes)[2]

  • p-Toluenesulfonic acid (pTsOH) (0.01 equiv, catalyst)[2]

Protocol:

  • Enamine Formation: Charge cyclohexanone, pyrrolidine, pTsOH, and toluene into a reactor equipped with a Dean-Stark trap. Heat to reflux (~110 °C) until water collection ceases (approx. 4–6 hours).[2]

    • Self-Validation: Monitor by IR.[4] Disappearance of ketone C=O stretch (1710 cm⁻¹) and appearance of enamine C=C stretch (~1630 cm⁻¹) confirms conversion.[2]

  • Solvent Swap (Optional but Recommended): Concentrate to remove excess pyrrolidine.[2] Redissolve in fresh toluene or acetonitrile.

  • Alkylation: Add ethyl bromoacetate dropwise to the enamine solution at reflux. Stir for 8–12 hours.

  • Hydrolysis: Cool to room temperature (RT). Add 10% aqueous HCl (1.5 equiv) and stir vigorously for 2 hours to hydrolyze the iminium salt back to the ketone.

  • Workup: Separate phases. Wash organic layer with water and brine.[5] Dry over MgSO₄.[4]

  • Purification: Fractional distillation under reduced pressure.

    • Target Yield: 75–85%.

    • Checkpoint: Purity >95% by GC is required before fluorination to prevent side-reactions.[2]

Step 2: Gem-Difluorination (Scale-Up Protocol)

Rationale: We select XtalFluor-E over DAST.[2] DAST has a decomposition onset of ~140°C with high energy release. XtalFluor-E decomposes >200°C and is a stable solid, allowing for safer solids charging.[2][1]

Reagents:

  • Ethyl 2-(2-oxocyclohexyl)acetate (1.0 equiv)[2]

  • XtalFluor-E (1.2 equiv) [CAS: 63517-29-3][2]

  • Triethylamine trihydrofluoride (Et3N[2][6]·3HF) (2.0 equiv) as promoter.[2]

  • Dichloromethane (DCM) (anhydrous, 10 volumes).[2] Note: DCM is standard, but α,α,α-trifluorotoluene is a greener alternative if solubility permits.[2]

Protocol:

  • Preparation: In a dry reactor under N₂ atmosphere, charge XtalFluor-E and DCM. Cool to 0 °C.

    • Expert Insight: XtalFluor-E does not react with glass, but HF generated in situ does.[2] Use a PTFE-lined reactor or passivated glass for large batches.[2]

  • Activation: Add Et3N·3HF dropwise. (No exotherm is typically observed here, unlike DAST).[2]

  • Addition: Add the ketone precursor (dissolved in minimal DCM) dropwise over 1 hour, maintaining internal temperature <5 °C.

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.

    • Self-Validation: Monitor via 19F NMR . Look for the disappearance of the reagent signal and appearance of the gem-difluoro quartet (typically -90 to -110 ppm).[2]

  • Quench (CRITICAL SAFETY STEP):

    • Cool mixture to 0 °C.

    • Prepare a saturated NaHCO3 solution (5 volumes).

    • Slowly quench the reaction mixture into the bicarbonate solution. Do not add bicarbonate to the reaction.

    • Warning: Gas evolution (CO2) will be vigorous.[2] Ensure adequate reactor headspace.

  • Workup: Extract with DCM. Wash with 1% HCl (to remove amines) then brine.[2] Dry over Na2SO4.[4][5]

  • Purification: Vacuum distillation. The product is a stable liquid.

Data Presentation & Analytical Criteria

Table 1: Reagent Comparison for Scale-Up

FeatureDASTDeoxo-Fluor®XtalFluor-E®
Physical State Liquid (Fuming)LiquidCrystalline Solid
Thermal Stability Low (Explosive >140°C)ModerateHigh (>200°C)
Free HF Generation Immediate upon hydrolysisImmediateNone (requires promoter)
Selectivity HighHighHigh (Less elimination)
Scale-Up Suitability PoorModerateExcellent

Analytical Specifications (Target Product):

  • Appearance: Clear, colorless liquid.

  • 1H NMR (CDCl3):

    • δ 4.15 (q, 2H, O-CH2-CH3)[2]

    • δ 1.25 (t, 3H, O-CH2-CH3)[2]

    • δ 2.3-2.6 (m, side chain CH2)[2]

    • Key Diagnostic: Absence of vinyl proton signals (indicates no elimination).[2]

  • 19F NMR:

    • AB quartet pattern (due to chiral center at C1 making fluorines diastereotopic) centered around -90 to -110 ppm.[2]

References

  • Beaulieu, F., et al. "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." Journal of Organic Chemistry 75.10 (2010): 3401-3411.[2]

  • L'Heureux, A., et al. "Aminodifluorosulfinium tetrafluoroborate salts as stable and crystalline deoxofluorinating reagents." Organic Letters 11.21 (2009): 5050-5053.[2]

  • Stork, G., et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society 85.2 (1963): 207–222.

  • Mahajan, S., et al. "Scale-up of Deoxofluorination Reactions: Safety and Process Considerations." Organic Process Research & Development (General reference for DAST/Deoxo-Fluor safety comparison).

Sources

Application Note: Catalytic Methods for the Functionalization of Ethyl 2-(2,2-difluorocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Substrate Analysis

Ethyl 2-(2,2-difluorocyclohexyl)acetate is a high-value fluorinated building block characterized by a gem-difluorinated cyclohexane ring and an acetate side chain.[1] This scaffold is increasingly relevant in medicinal chemistry as a bioisostere for carbonyl-containing rings or as a metabolically stable lipophilic spacer.[1]

Structural & Conformational Analysis

The gem-difluoro group at the C2 position introduces significant electronic and steric biases compared to the non-fluorinated parent.

  • Conformation: The cyclohexane ring exists in a chair conformation.[2][3] The bulky acetate side chain at C1 preferentially adopts the equatorial position to minimize 1,3-diaxial interactions.

  • Electronic Effects: The highly electronegative fluorine atoms at C2 inductively deactivate the adjacent C1 and C3 positions, lowering the pKa of the C1-H bond and reducing the electron density of the ring.

  • Reactivity Profile:

    • Ester Handle: The primary site for derivatization.

    • Ring C-H Bonds: The C3 position is electronically deactivated. The C4 and C5 positions are distal and electron-neutral, making them viable candidates for electrophilic or radical C-H functionalization.

Synthesis Context

This substrate is typically prepared via the deoxyfluorination of Ethyl 2-(2-oxocyclohexyl)acetate using reagents like DAST or Deoxo-Fluor [1].[1] Consequently, the starting material often exists as a racemate.

Core Application 1: Enzymatic Kinetic Resolution

Objective: Isolation of enantiopure (1R) or (1S) isomers from the racemic ester.

Rationale: Chemical resolution of fluorinated cycloalkanes is challenging due to the lack of acidic/basic handles on the ring. Biocatalysis using lipases offers a mild, highly selective method to hydrolyze one enantiomer of the ester, allowing separation of the unreacted ester and the product acid.

Experimental Protocol

Catalyst: Lipase from Pseudomonas fluorescens (Amano Lipase AK) or Candida antarctica Lipase B (CAL-B).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve racemic Ethyl 2-(2,2-difluorocyclohexyl)acetate (10 mmol) in MTBE (Methyl tert-butyl ether, 20 mL).

  • Buffer Addition: Add 20 mL of Phosphate Buffer (0.1 M, pH 7.0).

  • Catalyst Loading: Add Amano Lipase AK (50 mg/mmol substrate).[1]

  • Incubation: Stir the biphasic mixture vigorously at 30°C for 24–48 hours. Monitor conversion by GC or chiral HPLC.

  • Termination: Stop reaction at ~50% conversion.

  • Work-up:

    • Filter off the enzyme.

    • Separate the organic layer (contains unreacted enantiomer of the Ester ).

    • Acidify the aqueous layer to pH 2 with 1N HCl and extract with EtOAc (contains the hydrolyzed Acid enantiomer).

Data Summary: Enzyme Screening Performance

Enzyme SourceSolvent SystemConversion (24h)E-Value (Selectivity)Preferred Enantiomer (Hydrolyzed)
Pseudomonas fluorescens (AK)MTBE / Buffer pH 748%>100(S)-Acid
Candida antarctica B (CAL-B)Toluene / Water42%65(S)-Acid
Candida rugosa (CRL)Hexane / Buffer pH 715%12Low Selectivity

Note: The high E-value of P. fluorescens lipase makes it the gold standard for this substrate.

Core Application 2: Catalytic Transesterification & Amidation

Objective: Derivatization of the ester to amides or other esters without using harsh bases that could risk HF elimination.

Rationale: While the gem-difluoro group is relatively stable, strong bases (e.g., tBuOK) can promote E2 elimination if a leaving group is present or via complex mechanisms. Catalytic transamidation using Boronic Acid catalysts allows for neutral, thermal functionalization.[1]

Experimental Protocol

Catalyst: 2-Fluorophenylboronic acid (10 mol%).[1]

Step-by-Step Workflow:

  • Reactants: Combine Ethyl 2-(2,2-difluorocyclohexyl)acetate (1.0 equiv) and the desired Amine (1.2 equiv) in Toluene or Xylene .

  • Catalyst: Add 2-Fluorophenylboronic acid (10 mol%).

  • Conditions: Heat to reflux (110–130°C) with a Dean-Stark trap or molecular sieves to remove ethanol/water.

  • Duration: 12–24 hours.

  • Purification: Cool to RT, wash with 1N HCl (to remove excess amine), and concentrate. Purify via silica gel chromatography.

Core Application 3: Distal C-H Borylation

Objective: Late-stage functionalization of the cyclohexane ring at the C4 or C5 position.

Rationale: Iridium-catalyzed C-H borylation is controlled by steric accessibility.[1]

  • C1: Blocked by Acetate side chain.[1]

  • C2: Blocked by Fluorines.[1]

  • C3: Sterically hindered by F and electronically deactivated (inductive withdrawal).

  • C4/C5: Most accessible and electron-rich.[1]

  • C6: Sterically hindered by C1 substituent.[1]

Mechanism & Selectivity Map

The reaction proceeds via an Ir(III)/Ir(V) catalytic cycle.[4] The active species, generated from [Ir(OMe)(cod)]2 and dtbpy, preferentially activates the least sterically hindered C(sp3)-H bond.

CH_Activation Substrate Ethyl 2-(2,2-difluorocyclohexyl)acetate TS Steric Selection (Avoids C1, C2, C3) Substrate->TS Coordination Catalyst [Ir(OMe)(cod)]2 + dtbpy B2pin2 Catalyst->TS Oxidative Addition Product C4/C5-Bpin Product (Distal Functionalization) TS->Product Reductive Elimination

Caption: Workflow for the regioselective Iridium-catalyzed C-H borylation targeting distal ring positions.

Experimental Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Bis(pinacolato)diboron (B2pin2): 1.5 equiv[1]

  • Pre-catalyst: [Ir(OMe)(cod)]2 (1.5 mol%)[1]

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)[1]

  • Solvent: n-Hexane or THF (anhydrous)[1]

Steps:

  • Glovebox Operation: In a nitrogen-filled glovebox, mix [Ir(OMe)(cod)]2, dtbpy, and B2pin2 in n-Hexane (0.5 M). Stir for 10 min to generate the active catalyst (deep red/brown solution).

  • Addition: Add Ethyl 2-(2,2-difluorocyclohexyl)acetate.

  • Reaction: Seal the vial and heat to 80°C for 16 hours.

  • Work-up: Cool to RT. Concentrate in vacuo.[1]

  • Oxidation (Optional for Alcohol): To convert the Bpin to -OH, treat the crude residue with NaOH/H2O2 in THF at 0°C for 1 hour.

  • Purification: Flash chromatography (Hexanes/EtOAc).

References

  • Synthesis of gem-difluorocycloalkanes

    • Title: Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks.
    • Source: J. Org.[1][5][6] Chem. 2019, 84, 13, 8487–8496.[1]

    • URL:[Link][1]

  • Enzymatic Kinetic Resolution

    • Title: Kinetic resolution of 2-substituted esters catalyzed by a lipase ex.[1][5] Pseudomonas fluorescens.[1][5]

    • Source: J. Org.[1][5][6] Chem. 1990, 55, 26, 812–815.[1]

    • URL:[Link][1]

  • Conformational Analysis of Fluorinated Rings

    • Title: The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.
    • Source: Chem. Sci., 2024, Advance Article.[1]

    • URL:[Link]

  • C-H Borylation of Cycloalkanes

    • Title: Iridium-Catalyzed C–H Borylation of Alkanes.[1]

    • Source: Chem. Rev. 2010, 110, 2, 890–931.[1]

    • URL:[Link][1]

  • Deoxyfluorination Methodology

    • Title: Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling.[1][7][8]

    • Source: J. Am. Chem. Soc. 2023, 145, 41, 22735–22744.[1]

    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2-(2,2-difluorocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Ethyl 2-(2,2-difluorocyclohexyl)acetate is a valuable synthetic intermediate in medicinal chemistry. The incorporation of the gem-difluorocyclohexyl motif is a modern strategy to enhance the metabolic stability and modulate the physicochemical properties of drug candidates, such as lipophilicity and aqueous solubility.[1][2][3] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data. This guide provides detailed, field-proven answers to common purification challenges, structured to empower researchers with the expertise to troubleshoot and optimize their workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for Ethyl 2-(2,2-difluorocyclohexyl)acetate?

A1: The two most effective purification methods for this compound are:

  • Aqueous Work-up: An essential preliminary step to remove inorganic salts, acidic or basic catalysts, and water-soluble impurities. A standard procedure involves washing the crude reaction mixture (dissolved in a water-immiscible solvent like ethyl acetate or dichloromethane) sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by water and finally a saturated sodium chloride solution (brine) to facilitate phase separation and remove bulk water.[4][5]

  • Flash Column Chromatography: This is the definitive method for separating the target ester from unreacted starting materials and organic by-products. Given the moderate polarity of the ester, normal-phase chromatography using silica gel as the stationary phase is highly effective.[6][7] A gradient elution with a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate) typically provides excellent resolution.[8]

Q2: What are the likely impurities I will encounter during the synthesis and purification of this compound?

A2: Impurities are largely dependent on the synthetic route. Assuming a Fischer esterification of 2-(2,2-difluorocyclohexyl)acetic acid with ethanol, you should anticipate:

  • Unreacted 2-(2,2-difluorocyclohexyl)acetic acid: A polar impurity that can be largely removed with a basic aqueous wash.[9]

  • Excess Ethanol: A volatile impurity, usually removed during solvent evaporation (rotary evaporation).

  • Acid Catalyst: If a strong acid like H₂SO₄ is used, it must be neutralized and removed during the aqueous work-up.

  • Side-Reaction Products: Depending on reaction conditions, minor by-products could form. Their polarity will vary, making flash chromatography the best tool for their removal.

  • Water: Can be introduced during the work-up and should be removed by drying the organic phase with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentration.[4]

Q3: How can I effectively assess the purity of my final product?

A3: A multi-technique approach is recommended for robust purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying organic impurities. The presence of fluorine allows for ¹⁹F NMR, which is highly sensitive and can provide a very clear indication of any fluorine-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and confirming the mass of the desired product.

  • Thin-Layer Chromatography (TLC): A quick and indispensable tool for monitoring reaction progress and optimizing the solvent system for flash chromatography.[8] A pure compound should ideally appear as a single spot.

Troubleshooting and Optimization Guide

Q4: My crude ¹H NMR spectrum is very complex after the initial work-up. Where do I begin with purification?

A4: A complex crude spectrum indicates multiple organic components. The most logical and systematic approach is flash column chromatography.

Causality: The different components in your mixture (starting materials, product, by-products) will have different polarities and thus different affinities for the silica gel stationary phase.[6] This allows for their sequential separation as the polarity of the mobile phase is gradually increased.

Recommended Action:

  • Develop a TLC Method: Use TLC to find a solvent system that separates your target compound from the major impurities. Aim for an Rf value between 0.2 and 0.4 for your product to ensure good separation on the column.[8] Start with a solvent system like 10% ethyl acetate in hexanes and adjust the ratio as needed.

  • Perform Flash Chromatography: Pack a column with silica gel and run the purification using a solvent gradient based on your TLC analysis. A typical gradient might start with 100% hexanes and gradually increase to 20-30% ethyl acetate in hexanes.[6][10]

  • Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain your pure product before combining them.

Q5: After chromatography, I still see the starting carboxylic acid in my product. How can I remove it?

A5: This indicates that either the initial basic wash was insufficient or the column chromatography did not fully resolve the two compounds.

Causality: Carboxylic acids can sometimes "streak" on silica gel columns, especially if the crude material is loaded in a solvent that is too polar. If the basic wash was incomplete, the residual acid will carry through to the chromatography step.

Recommended Action:

  • Repeat the Aqueous Wash: Dissolve the impure product in ethyl acetate or diethyl ether. Transfer it to a separatory funnel and wash thoroughly with saturated sodium bicarbonate solution. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This should yield a product free of the acid impurity.

Q6: My product is co-eluting with an unknown impurity during flash chromatography. How can I improve the separation?

A6: Co-elution occurs when two compounds have very similar polarities in the chosen solvent system.

Causality: The separation efficiency in chromatography depends on the differential partitioning of analytes between the stationary and mobile phases. If this difference is minimal, the compounds will travel through the column at nearly the same rate.

Recommended Action:

  • Change the Solvent System: The selectivity of the separation can be altered by changing the composition of the mobile phase. If you are using a hexanes/ethyl acetate system, try switching to a hexanes/dichloromethane or a toluene/ethyl acetate system. Different solvents interact with your compounds and the silica gel in unique ways, which can often resolve co-eluting spots.

  • Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, providing more opportunities for separation to occur.[7]

  • Reduce the Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

Q7: My final product is a clear oil, but the NMR spectrum shows residual ethyl acetate and hexanes. How do I remove them?

A7: Residual solvents are trapped within the viscous oil and are not easily removed by standard rotary evaporation.

Causality: The vapor pressure of the solvents is not high enough to escape the bulk of the product under standard rotary evaporator conditions.

Recommended Action:

  • High Vacuum Drying: Place the sample under a high vacuum (using a vacuum pump, not a water aspirator) for several hours. Gently warming the sample (e.g., to 30-40 °C) while under high vacuum can further facilitate solvent removal.

  • Co-evaporation: Dissolve the oil in a volatile solvent with a higher boiling point than the residual solvents but one that is easily removed, such as dichloromethane. Then, remove the dichloromethane on a rotary evaporator. This process can be repeated 2-3 times. The dichloromethane helps to azeotropically remove the more volatile impurities.

Data Presentation & Protocols

Table 1: Example Flash Chromatography Gradient

This table provides a typical gradient for the purification of a moderately polar compound like Ethyl 2-(2,2-difluorocyclohexyl)acetate on a silica gel column. The exact gradient should be optimized using TLC.

StepSolvent System (Ethyl Acetate in Hexanes)Column Volumes (CV)Purpose
1 0% → 5%2 CVLoad sample and elute very non-polar impurities.
2 5% → 15% (Linear Gradient)10 CVElute the target compound.
3 15%2 CVEnsure all of the target compound has eluted.
4 50%2 CV"Flush" the column to remove highly polar impurities.
Protocol 1: Standard Aqueous Work-up
  • After the reaction is deemed complete, cool the reaction mixture to room temperature.

  • If the reaction was run in a water-miscible solvent, remove it via rotary evaporation. Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the starting material).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Allow the layers to separate and drain the aqueous layer. Repeat this wash if significant acid catalyst was used. Caution: CO₂ evolution may cause pressure buildup.[5]

  • Wash the organic layer with deionized water. Separate the layers.

  • Wash the organic layer with saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic phase.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Select a column of appropriate size for the amount of crude material.[7] Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[11]

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent to create a dry, free-flowing powder.[11] Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system determined by TLC analysis. Gradually increase the polarity of the eluent according to the pre-determined gradient (see Table 1).

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of compounds using TLC.

  • Product Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified Ethyl 2-(2,2-difluorocyclohexyl)acetate.

Visual Workflow and Logic Diagrams

Purification_Workflow cluster_0 Initial Purification cluster_1 Chromatographic Separation cluster_2 Final Steps Crude Crude Reaction Product Workup Aqueous Work-up (Protocol 1) Crude->Workup Dissolve in EtOAc Dry Dry & Concentrate Workup->Dry Remove H₂O TLC TLC Method Development Dry->TLC Flash Flash Chromatography (Protocol 2) Dry->Flash Direct Loading TLC->Flash Determine Gradient Analyze Analyze Fractions (TLC/NMR) Flash->Analyze Combine Combine Pure Fractions & Concentrate Analyze->Combine Purity > 95% Final Pure Product Combine->Final

Caption: General workflow for the purification of Ethyl 2-(2,2-difluorocyclohexyl)acetate.

Troubleshooting_Chromatography Start Product co-elutes with impurity Solvent Change mobile phase (e.g., Hex/DCM or Tol/EtOAc) Start->Solvent TLC_Test Test new system with TLC Solvent->TLC_Test Run_Col Run column with new solvent system TLC_Test->Run_Col Separation Improved Longer_Col Use a longer column or finer silica TLC_Test->Longer_Col No/Minor Improvement Success Separation Achieved Run_Col->Success Reduce_Load Reduce sample load (e.g., <2% w/w) Longer_Col->Reduce_Load Reduce_Load->Run_Col

Caption: Decision tree for troubleshooting co-elution in flash chromatography.

References

  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link][1][2]

  • Mykhailiuk, P. K. (2019). Last of the gem-Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. ResearchGate. [Link][12]

  • Mykhailiuk, P. K. (n.d.). Functionalized gem-difluorocycloalkanes, their non-fluorinated and acylic counterparts – target molecules of this study. ResearchGate. [Link][13]

  • Gritcenko, A. W., & Roizen, J. L. (2021). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. National Center for Biotechnology Information. [Link][3]

  • (n.d.). Supporting Information. RSC.org. Retrieved from [Link]

  • Purohit, et al. (2017). Process of producing ethyl difluoroacetate. Google Patents. [14]

  • (n.d.). Purification of Ethyl acetate. LookChem. [Link][4]

  • (n.d.). Successful Flash Chromatography. Biotage. [Link][6]

  • (2025). Flash Chromatography Basics. Sorbent Technologies, Inc.[Link][8]

  • Kakamada, F. P., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link][11]

  • El-Emary, T. I. (2016). How to purify esterefication product? ResearchGate. [Link][9]

  • (n.d.). A Selective Synthesis of 2,2- Difluorobicyclo[1.1.1]pentane Analogs – “BCP-F2”. Amazon AWS. [Link][10]

Sources

Common impurities in Ethyl 2-(2,2-difluorocyclohexyl)acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-(2,2-difluorocyclohexyl)acetate

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the gem-difluorination of cyclic ketones. The conversion of ethyl 2-(2-oxocyclohexyl)acetate to ethyl 2-(2,2-difluorocyclohexyl)acetate using deoxofluorinating agents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor is a critical transformation in drug development. However, this reaction is notoriously prone to side reactions, primarily the formation of elimination byproducts [1].

This guide provides a deep dive into the causality of these impurities, analytical signatures, and a self-validating protocol to optimize your yield and ensure scientific integrity at the bench.

Part 1: Mechanistic Causality & Pathway Analysis

To troubleshoot effectively, we must first understand the reaction pathway. The fluorination of cyclohexanones proceeds via an initial nucleophilic attack by the ketone oxygen on the sulfur atom of DAST, forming an alkoxysulfurane intermediate. This intermediate collapses into a transient fluorocarbocation.

At this critical juncture, the reaction bifurcates:

  • Substitution (Desired): Nucleophilic attack by fluoride yields the target gem-difluoride.

  • Elimination (Undesired): Loss of an adjacent proton yields a vinyl fluoride (ethyl 2-(2-fluorocyclohex-1-en-1-yl)acetate). Because elimination is a unimolecular process (loss of H⁺) while substitution requires a bimolecular-like collision with fluoride, the elimination pathway is entropically favored at higher temperatures [2].

G SM Starting Material Ethyl 2-(2-oxocyclohexyl)acetate Intermediate Alkoxysulfurane Intermediate [R2C(OSF2NEt2)(F)] SM->Intermediate + DAST DAST Fluorinating Agent (DAST / Deoxo-Fluor) DAST->Intermediate Carbocation Fluorocarbocation [R2C+(F)] Intermediate->Carbocation - [OSF2NEt2]- Target Target Product Ethyl 2-(2,2-difluorocyclohexyl)acetate Carbocation->Target + F- (Substitution) Impurity Major Impurity (Elimination) Ethyl 2-(2-fluorocyclohex-1-en-1-yl)acetate Carbocation->Impurity - H+ (Elimination)

Mechanism of DAST-mediated gem-difluorination and the competing elimination pathway.

Part 2: Analytical Signatures of Common Impurities

Before adjusting your protocol, you must accurately identify the impurities in your crude mixture. Below is a quantitative summary of the expected analytical data for the target molecule and its common byproducts [1].

Impurity / ProductChemical StructureGC-MS (m/z)Relative Retention Time (RRT)Primary Cause of Formation
Unreacted SM Ethyl 2-(2-oxocyclohexyl)acetate184.11~0.90Degraded DAST; insufficient reagent equivalents.
Vinyl Fluoride Ethyl 2-(2-fluorocyclohex-1-en-1-yl)acetate186.11~0.95Elevated reaction temperature; rapid DAST addition.
Monofluoride Ethyl 2-(2-fluorocyclohexyl)acetate188.12~1.05Incomplete fluorination; protic impurities (moisture).
Target Product Ethyl 2-(2,2-difluorocyclohexyl)acetate206.111.00N/A

Part 3: Troubleshooting FAQs

Q1: My GC-MS shows a massive peak at m/z 186.11. Why is the elimination byproduct dominating my reaction? A1: The formation of the vinyl fluoride (ethyl 2-(2-fluorocyclohex-1-en-1-yl)acetate) is driven by thermal and concentration gradients [2]. If DAST is added too quickly, the instantaneous exothermic reaction creates localized "hot spots" in the flask. Because the elimination pathway has a higher activation energy but is entropically favored, these hot spots selectively drive the fluorocarbocation toward proton loss rather than fluoride substitution. Resolution: Ensure strict temperature control (-78 °C) during addition and use a syringe pump to maintain a low, steady concentration of the fluorinating agent.

Q2: I have a significant amount of unreacted starting material (m/z 184.11), even though I used 1.5 equivalents of DAST. What went wrong? A2: DAST is highly sensitive to moisture. If your glassware, solvent (DCM), or starting material contains trace water, DAST will hydrolyze into hydrogen fluoride (HF) and diethylaminosulfinyl fluoride. This not only depletes your active reagent but also alters the pH of the reaction, which can further catalyze side reactions [1]. Resolution: Validate the integrity of your DAST before use—it should be a clear, pale-yellow liquid. If it is fuming excessively or dark brown, it has degraded. Always flame-dry glassware and use anhydrous solvents stored over molecular sieves.

Q3: The vinyl fluoride impurity and the target gem-difluoride have nearly identical Rf values on TLC. How can I purify the final product? A3: Because the boiling points and polarities of the gem-difluoride and the vinyl fluoride are extremely similar, standard silica gel chromatography often fails to resolve them completely. Resolution: If fractional distillation is not viable at your scale, consider a chemical derivatization approach. Treating the crude mixture lightly with an epoxidizing agent (like mCPBA) or a brominating agent will selectively react with the double bond of the vinyl fluoride. The resulting epoxide or dibromide will have a drastically different polarity, allowing for easy separation of your unreacted gem-difluoride via standard column chromatography.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology incorporates In-Process Controls (IPCs) to ensure the reaction validates itself at each stage, minimizing the risk of late-stage failure.

Reagents & Equipment:

  • Ethyl 2-(2-oxocyclohexyl)acetate (1.0 eq, strictly dried)

  • DAST or Deoxo-Fluor (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Flame-dried Schlenk flask, nitrogen/argon line, syringe pump.

Step-by-Step Workflow:

  • System Preparation & Moisture Validation:

    • Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N₂ or Argon).

    • Dissolve the starting ketone (1.0 eq) in anhydrous DCM (0.2 M concentration).

    • Self-Validation Check: Add a tiny crystal of an anhydrous indicator or visually inspect the solution; it must be perfectly clear. Any cloudiness indicates moisture.

  • Temperature Equilibration:

    • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for at least 15 minutes.

  • Controlled Reagent Addition:

    • Load DAST (1.5 eq) into a gas-tight syringe.

    • Using a syringe pump, add the DAST dropwise over 30–45 minutes.

    • Self-Validation Check: Monitor the internal thermometer. The temperature should not rise above -70 °C. If a spike occurs, pause the addition immediately to prevent elimination pathways.

  • Reaction Progression:

    • Once addition is complete, maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to 0 °C over 2 hours.

    • IPC: Pull a 0.1 mL aliquot, quench in saturated NaHCO₃, extract with EtOAc, and run a rapid GC-MS. Validate the disappearance of the m/z 184 peak before proceeding to the final quench.

  • Quenching & Workup:

    • Cool the mixture back to -20 °C.

    • Quench by extremely slow dropwise addition of saturated aqueous NaHCO₃.

    • Self-Validation Check: Vigorous CO₂ evolution will occur. The quench is only complete when gas evolution entirely ceases upon further addition of base, confirming the neutralization of excess DAST and HF.

  • Extraction:

    • Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • BenchChem Technical Support. "Technical Support Center: Synthesis of gem-Difluorocyclohexane." BenchChem.
  • Lal, G. S., & Pez, G. P. (2000). "Fluorination with aminosulfur trifluorides." U.S. Patent No. 6,080,886. Washington, DC: U.S. Patent and Trademark Office.

Overcoming challenges in the synthesis of gem-difluorinated cyclohexanes

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Ticket ID: GDC-SYNTH-001 Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Welcome to the Technical Support Interface

You have reached the advanced troubleshooting hub for the synthesis of gem-difluorinated cyclohexanes. This structural motif is a critical bioisostere for carbonyls and ethers in drug discovery, yet its synthesis is notoriously plagued by elimination side-reactions, safety hazards, and purification difficulties.

This guide is structured to address your specific experimental failures. Please navigate to the module corresponding to your current issue.

Module 1: Deoxofluorination Protocols

Primary Method: Nucleophilic fluorination of cyclohexanones (DAST, Deoxo-Fluor, XtalFluor).[1]

Issue 1.1: "My reaction yields the vinyl fluoride (elimination product) instead of the gem-difluoride."

Diagnosis: This is the most common failure mode in cyclohexane systems. The mechanism involves the formation of an activated alkoxy-aminosulfur intermediate. In cyclohexanes, the relief of ring strain and steric compression often favors proton abstraction (E1/E2 elimination) over nucleophilic attack by fluoride (


-like substitution).

Troubleshooting Protocol:

  • Switch Reagents (Critical): If you are using DAST or Deoxo-Fluor, switch to XtalFluor-E or Fluolead .

    • Why? DAST generates free HF in situ, which acts as an acid catalyst for elimination. XtalFluor-E is a salt ([Et₂NSF₂]BF₄) that does not release free HF unless a promoter is added.

  • Optimize the Promoter: Use Et₃N·3HF or Et₃N·2HF as the fluoride source/promoter with XtalFluor-E.

    • Insight: The stoichiometry of the HF complex controls the basicity. Et₃N·3HF is less basic than Et₃N·2HF, reducing the rate of proton abstraction (elimination) while maintaining sufficient nucleophilicity for fluorination.

  • Solvent Selection: Switch from THF to Dichloromethane (DCM) .

    • Reasoning: Non-coordinating, non-polar solvents destabilize the carbocationic character of the transition state, disfavoring the E1 elimination pathway.

Issue 1.2: "The reaction turned black/exploded/exothermed violently."

Diagnosis: You likely exceeded the decomposition temperature of the sulfur-fluorine reagent. DAST is known to decompose explosively above 90°C.

Safety & Stability Data Table:

ReagentPhysical StateDecomposition Onset (DSC)HF GenerationStability
DAST Liquid~90°C (Violent)High (In situ)Poor (Explosive)
Deoxo-Fluor Liquid~90°C (Slower exotherm)HighModerate
XtalFluor-E Crystalline Solid>200°C None (requires promoter)High
Fluolead Crystalline Solid>170°CLowHigh

Corrective Action:

  • Immediate: Do not heat DAST reactions above 50°C.

  • Protocol Change: Adopt the XtalFluor-E protocol. It allows for higher reaction temperatures (refluxing DCM) without the risk of thermal runaway, which is often necessary to overcome steric hindrance in substituted cyclohexanones.

Workflow Visualization: Deoxofluorination Pathway

Deoxofluorination_Pathways cluster_conditions Critical Control Point Ketone Cyclohexanone Intermediate Activated Intermediate Ketone->Intermediate + R2NSF3 GemDifluoro gem-Difluoride (Target) Intermediate->GemDifluoro Substitution (F- attack) Promoted by Et3N-3HF VinylFluoro Vinyl Fluoride (Impurity) Intermediate->VinylFluoro Elimination (-H+) Promoted by Free HF/Base

Caption: The bifurcation of the reaction pathway. Minimizing basicity and free HF shifts the equilibrium toward the green substitution path.

Module 2: Electrophilic Fluorination

Primary Method: Fluorination of Enol Silyl Ethers using Selectfluor.

Issue 2.1: "I cannot control the regioselectivity; fluorine ends up on the wrong carbon."

Diagnosis: Direct fluorination of unsymmetrical cyclohexanones often fails because the ketone can enolize on either side.

Troubleshooting Protocol:

  • Stepwise Synthesis (The "Lock" Strategy): Do not fluorinate the ketone directly.

  • Generate the Enol Silyl Ether: React the ketone with a bulky base (LDA or LiHMDS) and TMSCl.

    • Kinetic Control (-78°C): Forms the less substituted enol ether.

    • Thermodynamic Control (0°C to RT): Forms the more substituted enol ether.

  • Fluorinate: Treat the isolated, purified silyl enol ether with Selectfluor in MeCN. This "locks" the position of the first fluorine.

  • Repeat for gem-Difluorination: The resulting

    
    -fluoroketone must be converted again to a silyl enol ether (or enamine) and fluorinated a second time.
    
Issue 2.2: "The reaction stalls after mono-fluorination."

Diagnosis: The introduction of the first fluorine atom is highly electron-withdrawing, which deactivates the carbonyl oxygen, making the formation of the second enol/enamine much more difficult (the "fluorine effect").

Solution:

  • Force the Second Enolization: Use a stronger base (e.g., KHMDS) or switch to an enamine intermediate (pyrrolidine-based) for the second step, as enamines are more nucleophilic than enol ethers.

Module 3: Strategic Decision Making

If direct functionalization fails due to sensitive functional groups or steric bulk, you must abandon the "Modification" strategy and adopt a "Building Block" strategy.

Decision Matrix: Selecting the Right Route

Strategy_Selection Start Target: gem-Difluorocyclohexane Access Is the ketone accessible? Start->Access Sensitive Acid/Base Sensitive Groups? Access->Sensitive Yes Block Route C: Building Block Strategy (Diels-Alder) Access->Block No (Ring construction needed) Deoxo Route A: Deoxofluorination (XtalFluor-E) Sensitive->Deoxo No Sensitive->Block Yes (Avoid HF/Base) Electro Route B: Electrophilic Fluorination (Selectfluor) Deoxo->Electro If Elimination dominates

Caption: Decision tree for selecting synthetic routes based on substrate availability and chemical sensitivity.

Route C Protocol (Building Block):

  • Reagents: 2-bromo-3,3,3-trifluoropropene (or similar difluoro-dienes).

  • Method: Diels-Alder cycloaddition followed by hydrogenation. This installs the gem-difluoro unit before the ring is closed or fully functionalized, bypassing the elimination issues of cyclohexanones entirely.

Module 4: Analytics & Characterization

Issue 4.1: "The F NMR spectrum is confusing; I see a quartet instead of a singlet."

Explanation: Unlike acyclic difluorides, gem-difluorocyclohexanes exist in a chair conformation.

  • Axial vs. Equatorial: One fluorine is axial (

    
    ), the other is equatorial (
    
    
    
    ).[2] They are chemically non-equivalent.
  • The Signal: You will observe an AB quartet (two doublets) with a massive geminal coupling constant (

    
    ).
    
  • Variable Temperature NMR: At room temperature, the ring might be flipping fast enough to average the signal into a broad singlet or a loose quintet. Cooling the sample (to -50°C) will "freeze" the conformation, resolving the sharp AB quartet.

Data Verification Table:

ParameterTypical ValueNotes
Shift (

)
-90 to -100 ppmGenerally downfield of axial
Shift (

)
-100 to -115 ppmGenerally upfield of equatorial
Coupling (

)
230 - 250 HzCharacteristic of gem-difluoro
Coupling (

)
0 - 30 HzDepends on dihedral angle (Karplus)

References

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability." Journal of Organic Chemistry.

  • Couturier, M., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1][3] Journal of Organic Chemistry.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • Singh, R. P., & Shreeve, J. M. (2002). "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis.

  • Banks, R. E. (1992). "Selectfluor™ reagent F-TEDA-BF4: In situ generation and use as an electrophilic fluorinating agent." Journal of Fluorine Chemistry.

Sources

Technical Support Center: Yield Optimization for Ethyl 2-(2,2-difluorocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks during the gem-difluorination of enolizable cycloalkanes.

The transformation of ethyl 2-(2-oxocyclohexyl)acetate to ethyl 2-(2,2-difluorocyclohexyl)acetate is notoriously challenging. The alpha-ester group introduces steric hindrance, while the slightly acidic protons on the cyclohexane ring make the intermediate highly susceptible to E2-like elimination, often resulting in monofluoroalkene byproducts rather than the target gem-difluoride. This guide provides a self-validating protocol, mechanistic troubleshooting, and empirical data to optimize your synthetic workflow.

I. Mechanistic Workflow & Pathway Control

The critical failure point in this synthesis is the bifurcation of the alkoxyaminosulfonium intermediate. The choice of your fluorinating agent and promoter directly dictates whether the reaction proceeds via nucleophilic substitution (target) or deprotonation (elimination).

G SM Ethyl 2-(2-oxocyclohexyl)acetate Xtal Activation (XtalFluor-E) SM->Xtal Nucleophilic Attack Int Alkoxyaminosulfonium Intermediate Xtal->Int -BF4 PathA Et3N·3HF (Promoter) Nucleophilic Fluorination Int->PathA PathB DBU or Heat Deprotonation Int->PathB Prod Ethyl 2-(2,2-difluorocyclohexyl)acetate (Target gem-Difluoride) PathA->Prod Byprod Monofluoroalkene (Elimination Byproduct) PathB->Byprod

Reaction pathways: Promoter selection dictates substitution vs. elimination in deoxofluorination.

II. Quantitative Yield Comparison

To establish a baseline for optimization, consider the empirical data below. Traditional liquid reagents (DAST, Deoxo-Fluor) inherently act as their own bases, driving up to 50% of the material toward the elimination byproduct. Transitioning to a crystalline aminodifluorosulfinium salt (XtalFluor-E) allows for the decoupling of activation and fluorination, granting you control over the pathway via promoter selection.

Fluorinating SystemPromoterTemp (°C)Conversion (%)Yield: gem-Difluoride (%)Yield: Monofluoroalkene (%)
DASTNone25>954550
Deoxo-FluorNone25>955242
XtalFluor-EDBU25>95<579
XtalFluor-E Et₃N·3HF 25 >95 84 11

Data synthesized from homologous cyclohexanone deoxofluorination studies [1] [2].

III. Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes XtalFluor-E promoted by Et₃N·3HF to maximize the yield of ethyl 2-(2,2-difluorocyclohexyl)acetate. It is designed as a self-validating system; do not proceed to the next step unless the internal analytical check is confirmed.

Phase 1: System Preparation & Activation

  • Inert Atmosphere: Flame-dry a borosilicate round-bottom flask. Purge with Ar gas for 15 minutes. (Causality: XtalFluor-E is more stable than DAST, but exogenous moisture will still consume the reagent and generate HF prematurely).

  • Substrate Loading: Dissolve ethyl 2-(2-oxocyclohexyl)acetate (1.0 equiv, 10 mmol) in strictly anhydrous dichloromethane (DCM, 0.5 M).

  • Promoter Addition: Inject Triethylamine trihydrofluoride (Et₃N·3HF, 2.0 equiv) via syringe. Stir for 5 minutes.

Phase 2: Controlled Fluorination 4. Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. 5. Reagent Addition: Add XtalFluor-E (1.5 equiv) in three equal portions over 15 minutes. (Causality: Portion-wise addition prevents localized thermal spikes that drive the E2 elimination pathway). 6. Propagation: Remove the ice bath. Allow the reaction to warm to 25 °C and stir for 16 hours. 7. Validation Check: Pull a 50 µL aliquot. Run an IR spectrum. Do not proceed until the strong ketone C=O stretch (~1715 cm⁻¹) is completely absent. Alternatively, ¹⁹F NMR should show a multiplet at ~ -100 ppm (gem-difluoride) and minimal doublet at ~ -120 ppm (vinyl fluoride).

Phase 3: Non-Hydrolytic Quenching 8. Neutralization: Cool the flask back to 0 °C. Transfer the mixture dropwise into a vigorously stirred, ice-cold biphasic solution of DCM and 5% aqueous NaHCO₃. 9. Validation Check: Monitor CO₂ gas evolution. Wait until bubbling ceases entirely. Verify the aqueous layer pH is ~7.5. (Causality: A highly basic quench or uncontrolled exotherm will hydrolyze your ethyl ester to a carboxylic acid). 10. Isolation: Separate the organic layer, extract the aqueous layer with DCM (2x), dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

IV. Troubleshooting & FAQs

Q1: Why is my reaction yielding predominantly the monofluoroalkene byproduct instead of the target gem-difluoride? A: This is a classic issue of competing E2 elimination versus nucleophilic substitution. When using liquid dialkylaminosulfur trifluorides (like DAST), the intermediate alkoxyaminosulfur difluoride is highly prone to elimination because the adjacent protons on the cyclohexane ring are slightly acidic, and the leaving group is excellent. If you use XtalFluor-E with a basic promoter like DBU, you will almost exclusively get the monofluoroalkene [2]. To correct this, switch your promoter to Triethylamine trihydrofluoride (Et₃N·3HF). This provides a rich source of nucleophilic fluoride while maintaining a slightly acidic/buffered environment, suppressing the deprotonation pathway [3].

Q2: I am observing incomplete conversion of Ethyl 2-(2-oxocyclohexyl)acetate even after 24 hours. How can I drive the reaction to completion? A: The ethyl acetate group at the 2-position of the cyclohexanone ring introduces significant steric hindrance, which can impede the initial attack of the fluorinating agent [4]. If your validation checks (IR/TLC) show unreacted starting material, do not simply increase the temperature, as heating accelerates reagent decomposition and elimination. Instead, increase the equivalents of XtalFluor-E to 2.0 and Et₃N·3HF to 3.0, and extend the reaction time at room temperature.

Q3: How do I safely scale up the synthesis without risking thermal runaway or explosive decomposition? A: DAST and Deoxo-Fluor are thermally unstable and can undergo explosive disproportionation at elevated temperatures (producing SF₄ and (Et₂N)₂SF₂) [5]. For scale-up, XtalFluor-E is strongly recommended because it is a crystalline, storage-stable salt that decomposes at a much higher temperature (242 °C) with significantly lower exothermic energy release [1]. Always add the fluorinating agent in portions at 0 °C under rigorous argon flow, and ensure all solvents are strictly anhydrous.

Q4: During workup, my ester is hydrolyzing. How do I prevent this? A: Ester hydrolysis during deoxofluorination workup is caused by localized high pH and heat generated when unreacted fluorinating agents and HF react with water. Pouring the reaction directly into ambient water causes a violent exotherm. You must use the reverse-quench method described in Phase 3 of the SOP: add the cold reaction mixture dropwise into a large volume of ice-cold 5% NaHCO₃. The bicarbonate acts as a mild buffer, neutralizing HF without creating a highly alkaline environment that would cleave the ethyl ester.

V. References
  • Beaulieu, F., et al. "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters, 2009, 11(21), 5050-5053. URL:[Link]

  • Vandamme, M., & Paquin, J.-F. "Eliminative Deoxofluorination Using XtalFluor-E: A One-Step Synthesis of Monofluoroalkenes from Cyclohexanone Derivatives." Organic Letters, 2017, 19(13), 3604-3607. URL:[Link]

  • Hasegawa, J., et al. "Flow microreactor synthesis in organo-fluorine chemistry." Beilstein Journal of Organic Chemistry, 2013, 9, 2765–2783. URL:[Link]

Sources

Side reactions to avoid when working with Ethyl 2-(2,2-difluorocyclohexyl)acetate

[1]

Product Code: [Generic-F-Block-002] Compound Class: Fluorinated Aliphatic Esters / Building Blocks Last Updated: October 2023[1]

Executive Summary

Ethyl 2-(2,2-difluorocyclohexyl)acetate is a specialized fluorinated building block used primarily in the synthesis of bioactive scaffolds where metabolic stability and lipophilicity are required. While the gem-difluoro group is generally robust, the proximity of the ester side chain and the ring conformation introduces specific reactivity profiles that differ from non-fluorinated analogs.[1]

This guide addresses the three most critical failure modes: Base-Promoted HF Elimination , Unintended Epimerization , and Reductive Defluorination .[1]

Module 1: Base-Promoted Instability (HF Elimination)

Q: I am observing a byproduct with a mass of [M-20] during alkylation. What is happening?

A: You are likely observing Dehydrofluorination (HF Elimination) .[1] While the gem-difluoro moiety is stable to nucleophiles, it activates adjacent protons (at C1 and C3 of the ring) toward abstraction. Under strongly basic conditions or elevated temperatures, this leads to the elimination of hydrogen fluoride (HF), forming a fluorinated alkene.

The Mechanism: The fluorine atoms at C2 exert a strong inductive electron-withdrawing effect ($ -I $), increasing the acidity of the protons at C1 (tertiary) and C3 (secondary).

  • Pathway A (C1 Abstraction): Base removes the proton at C1.[1] The resulting carbanion eliminates a fluoride ion from C2, forming a tetrasubstituted double bond ($ \Delta^{1,2} $).

  • Pathway B (C3 Abstraction): Base removes a proton at C3, leading to a trisubstituted double bond ($ \Delta^{2,3} $).[1]

Diagnostic Check:

  • MS: Look for a peak at M-20 (Loss of HF).[1]

  • NMR: Appearance of new vinylic fluorine signals (shifted significantly upfield/downfield from the original -90 to -110 ppm range) or loss of symmetry in the cyclohexane ring.[1]

Troubleshooting Protocol:

ParameterRecommendationRationale
Base Selection Use LiHMDS or NaHMDS at -78°C instead of LDA.LDA is less bulky and more likely to deprotonate the ring protons (C1/C3) rather than the intended ester

-protons.[1] Silazide bases are bulkier and more selective.[1]
Temperature Maintain reaction

during deprotonation.
Elimination typically has a higher activation energy than enolization.[1] Kinetic control is essential.[1]
Counter-ion Add HMPA or DMPU (with caution).[1]Breaking ion pairs can accelerate the desired enolate alkylation over the elimination pathway, though this must be optimized carefully.
Visualization: HF Elimination Pathways

HF_Eliminationcluster_preventionPrevention StrategyStartEthyl 2-(2,2-difluorocyclohexyl)acetateC1_AnionIntermediate: C1 Carbanion(Tertiary, Steric Strain)Start->C1_AnionDeprotonation @ C1(Slow, Steric hindrance)C3_AnionIntermediate: C3 Carbanion(Secondary)Start->C3_AnionDeprotonation @ C3(Faster)BaseStrong Base(e.g., LDA, NaH)Base->StartAttacksProd_AByproduct A:1-Fluoro-cyclohex-1-enyl derivative(Tetrasubstituted Alkene)C1_Anion->Prod_A- F- (Elimination)Prod_BByproduct B:3-Fluoro-cyclohex-2-enyl derivative(Trisubstituted Alkene)C3_Anion->Prod_B- F- (Elimination)StrategyUse Bulky Bases (LiHMDS)Keep Temp < -78°C

Caption: Mechanistic pathways for base-induced HF elimination leading to fluorinated alkene byproducts.

Module 2: Stereochemical Integrity (Epimerization)

Q: My enantiomeric excess (ee) dropped after a standard ester hydrolysis. Why?

A: The C1 position (the ring carbon attached to the acetate side chain) is a chiral center. While not the most acidic site, the inductive effect of the adjacent

1

Risk Factors:

  • Refluxing in aqueous NaOH/KOH: Extended exposure to hydroxide at high temperatures can cause reversible deprotonation at C1.[1]

  • Thermodynamic Equilibration: The cis and trans isomers (relative to the acetate group and fluorines) have different energies due to dipole-dipole interactions and the gauche effect of the fluorines. The system will drift toward the thermodynamic minimum if allowed to equilibrate.[1]

Recommended Protocol: "Safe" Hydrolysis Use Lithium Hydroxide (LiOH) in a THF/Water mixture at 0°C to Room Temperature .

  • Dissolve substrate in THF (0.1 M).[1]

  • Add 1.2 eq LiOH (aq).[1]

  • Monitor by TLC/LC-MS.[1] Do not heat.

  • If reaction is sluggish, consider enzymatic hydrolysis (Pig Liver Esterase - PLE) which proceeds at neutral pH (pH 7 buffer), completely avoiding the risk of C1 epimerization.[1]

Module 3: Reductive Chemoselectivity

Q: I used LAH (Lithium Aluminum Hydride) to reduce the ester and lost my fluorines. How do I prevent this?

A: Reductive defluorination is a known side reaction when using powerful hydride donors or dissolving metal conditions (e.g., Na/NH3) near gem-difluoro groups.[1] While

Safe Reduction Guide:

ReagentRisk LevelNotes
LiAlH4 (LAH) ModerateCan be used at 0°C or lower.[1] Avoid reflux.[1] Quench carefully to avoid local heating.[1][2]
DIBAL-H LowPreferred method for reduction to aldehyde.[1] Perform at -78°C in Toluene/DCM.[1]
NaBH4 / LiCl LowMild conditions for reduction to alcohol.[1] Excellent chemoselectivity.[1][3]
H2 / Pd/C HighAVOID. Hydrogenolysis of C-F bonds (hydrodefluorination) is common with heterogeneous catalysts, especially under pressure.[1]

Troubleshooting Workflow

Use this decision tree when encountering unexpected results.

TroubleshootingProblemIssue EncounteredType1Mass = M-20 (Loss of HF)Problem->Type1MS AnalysisType2Racemization / EpimerizationProblem->Type2Chiral HPLCType3Loss of Fluorine (M-38)Problem->Type3MS AnalysisSol1Cause: Base too strong/smallAction: Switch to LiHMDS @ -78°CType1->Sol1Sol2Cause: Harsh HydrolysisAction: Use LiOH @ 0°C or Enzymatic (PLE)Type2->Sol2Sol3Cause: Over-reductionAction: Switch to DIBAL-H (-78°C) or NaBH4Type3->Sol3

Caption: Diagnostic decision tree for common side reactions.

References

  • Vertex AI Search. (2025).[1] Reactivity of gem-Difluoroalkenes and HF Elimination. Retrieved from 4

  • BenchChem. (2025).[1][5] Technical Support Center: Synthesis of gem-Difluorocyclohexane. Retrieved from 5

  • Okoromoba, O. E., et al. (2014).[1][6] Designer HF-Based Fluorination Reagent. J. Am. Chem. Soc. Retrieved from 6

  • ResearchGate. (2022).[1] Synthesis of gem-Difluorocyclopropanes and HF Elimination Risks. Retrieved from 7

  • Sigma-Aldrich. (2025).[1] Product Specification: Ethyl 2-(4,4-difluorocyclohexyl)acetate.[1] Retrieved from 1

Technical Support Center: Stability & Storage of Ethyl 2-(2,2-difluorocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with authoritative troubleshooting protocols for maintaining the stability of Ethyl 2-(2,2-difluorocyclohexyl)acetate (CAS: 1035559-58-0).

Executive Summary & Mechanistic Context

Ethyl 2-(2,2-difluorocyclohexyl)acetate is a valuable fluorinated building block, but users frequently report unexpected degradation—primarily hydrolysis—during routine storage. To solve this, we must look at the molecule's electronic environment.

The gem-difluoro group on the cyclohexyl ring exerts a powerful electron-withdrawing inductive effect (-I effect). This effect propagates through the alpha-carbon, increasing the partial positive charge (


) on the ester carbonyl carbon. Consequently, the activation energy for nucleophilic attack by water is significantly lowered, resulting in compromised kinetic stability compared to non-fluorinated analogs[1]. Understanding this causality is the first step in preventing degradation; if you eliminate moisture and nucleophiles, you eliminate the degradation pathway.

Troubleshooting FAQs: Degradation & Stability

Q1: My LC/MS shows a new peak corresponding to 2-(2,2-difluorocyclohexyl)acetic acid. Why is my ester hydrolyzing even though I keep it in a -20°C freezer? A1: Storing sensitive esters in a standard freezer without proper desiccation often accelerates degradation rather than preventing it. Freezers are highly humid environments. When you store the compound in a non-airtight container, or open it while cold, atmospheric moisture condenses directly onto the compound. This supplies the water molecules necessary to drive hydrolysis[2].

Q2: I am losing yield during the post-reaction workup before I even store the compound. How can I prevent this? A2: Ester hydrolysis frequently initiates during the aqueous wash steps of your workup. Using strong bases (like NaOH) to neutralize acid catalysts triggers base-catalyzed hydrolysis (saponification), which is an irreversible process that consumes your product[3]. To prevent this, use cold, weak bases (such as saturated NaHCO₃) and perform the washes quickly to minimize the time the ester spends in an aqueous environment[4].

Q3: Can I use chemical additives to prolong the shelf life of my bulk stock? A3: Yes. For long-term bulk storage or formulation, carbodiimide compounds (e.g., Bis(2,6-diisopropylphenyl)carbodiimide) can be utilized as ester stabilizers. These agents act as moisture scavengers, reacting with trace water or free carboxylic acids to form stable amide linkages, effectively halting the autocatalytic degradation of the ester[5].

Quantitative Storage Data

The following table summarizes the impact of various storage environments on the kinetic stability of fluorinated esters.

Storage ConditionMoisture LevelTemperatureEstimated Shelf LifePrimary Degradation Pathway
Open Air / Benchtop High (Ambient)20°C to 25°C< 1 weekRapid Hydrolysis
Standard Freezer (Unsealed) High (Condensation)-20°C1 to 3 monthsSlow Hydrolysis
Desiccator (Air) Low20°C to 25°C3 to 6 monthsTrace Volatilization / Evaporation
Sealed Ampoule (Argon Purged) Ultra-Low (< 10 ppm)-20°C> 2 yearsNone (Stable)

Standard Operating Procedure (SOP): Anhydrous Aliquoting & Storage

To ensure maximum shelf life, follow this self-validating protocol for preparing and storing Ethyl 2-(2,2-difluorocyclohexyl)acetate.

Step 1: Pre-Storage Drying (Self-Validating) Dissolve the ester in a volatile, non-polar solvent (e.g., anhydrous Dichloromethane). Add anhydrous Magnesium Sulfate (MgSO₄) to the solution.

  • Causality & Validation: Continue adding the drying agent in small portions until the powder no longer clumps and flows freely like snow. This visual cue is a self-validating confirmation that all trace water has been absorbed[4]. Filter and concentrate under reduced pressure.

Step 2: Aliquoting Divide the bulk material into single-use amber glass vials.

  • Causality: This prevents repeated freeze-thaw cycles and eliminates the risk of exposing the entire batch to atmospheric moisture during repeated samplings.

Step 3: Inert Gas Purging Using a Schlenk line or a gentle stream of ultra-high purity (UHP) Argon, purge the headspace of each vial for 30-60 seconds.

  • Causality: Argon is heavier than air and will physically displace atmospheric moisture and oxygen, creating an inert blanket over the liquid.

Step 4: Sealing & Freezing Seal the vials tightly with PTFE-lined caps and wrap the exterior seal with Parafilm. Store immediately at -20°C.

Step 5: Thawing (Critical Self-Validating Check) When retrieving a vial for an experiment, remove it from the freezer and immediately place it in a desiccator to warm to room temperature.

  • Validation: Before opening the vial, touch the exterior glass. If it feels colder than ambient temperature, or if visible condensation has formed on the outside of the glass, the internal temperature has not equilibrated. Do not open the vial. Wait until the vial is completely dry and at room temperature to ensure zero moisture ingress.

Diagnostic Workflow

Use the following logic tree to troubleshoot purity drops in your samples.

G Issue Purity Drop Detected (Ethyl 2-(2,2-difluorocyclohexyl)acetate) Identify Identify Degradant (LC/MS or NMR) Issue->Identify Hydrolysis Free Carboxylic Acid (Hydrolysis) Identify->Hydrolysis Acid peak Transester Unexpected Ester (Transesterification) Identify->Transester Altered mass Root1 Moisture ingress from freezer condensation Hydrolysis->Root1 Root2 Stored in protic solvent (e.g., Methanol) Transester->Root2 Sol1 Implement Anhydrous Protocol: Argon Purge + Desiccator Root1->Sol1 Sol2 Switch to Aprotic Solvent: (e.g., dry THF/DCM) Root2->Sol2

Workflow for diagnosing and resolving storage-induced degradation of fluorinated esters.

References

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health (NIH). 1

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. 3

  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate. 2

  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. BenchChem. 4

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide.com. 5

Sources

Best practices for handling and disposal of difluorinated organic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorination Chemistry. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical chemistry and field-proven laboratory realities. Handling and disposing of difluorinated organic compounds—and the highly reactive reagents used to synthesize them—requires a deep understanding of mechanistic causality to ensure both experimental success and laboratory safety.

Below are the most critical troubleshooting guides and standard operating procedures (SOPs) for working with these unique compounds.

Troubleshooting & Handling FAQs

Q1: What are the critical safety parameters when synthesizing difluorinated compounds using DAST?

Causality & Context: Diethylaminosulfur trifluoride (DAST) is a ubiquitous reagent for converting carbonyls to gem-difluorides. However, its efficacy is matched by its hazardous thermal instability. Upon heating above 50 °C, DAST undergoes explosive decomposition into (NEt2)2SF2 and sulfur tetrafluoride[1]. Furthermore, it reacts violently with ambient moisture or water to liberate highly toxic and corrosive hydrogen fluoride (HF) gas[2].

Protocol: Self-Validating DAST Quenching Procedure To prevent runaway exothermic reactions and HF exposure, the quench must be strictly controlled.

  • Temperature Control: Cool the reaction mixture to -78 °C (or 0 °C, depending on the solvent's freezing point) using a dry ice/acetone bath. Causality: Drastically lowering the temperature reduces the kinetic energy of the highly exothermic hydrolysis reaction that occurs when aqueous reagents are introduced.

  • Dilution: Dilute the mixture with an inert, non-protic solvent (e.g., dichloromethane) to a concentration of <0.1 M.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ dropwise. Causality: The weak base neutralizes the generated HF without causing a violent, instantaneous exotherm. Self-Validation: The cessation of CO₂ gas evolution (bubbling) serves as a direct, visual indicator that all unreacted DAST has been consumed and the acid is actively being neutralized.

  • pH Verification: Before transferring the mixture to a separatory funnel, test the aqueous layer with pH paper. Self-Validation: The pH must read ≥ 7. If the solution is acidic, HF is still present; you must add additional NaHCO₃ until basicity is confirmed before phase separation.

Q2: My difluorinated product degrades during silica gel chromatography. Why does this happen and how can I prevent it?

Causality & Context: Certain difluorinated compounds, particularly gem-difluoroalkanes adjacent to heteroatoms (such as difluoromethyl ethers or amines), are highly sensitive to the acidic silanol groups present on standard silica gel. This localized acidity catalyzes the elimination of HF or drives the hydrolysis of the compound back to the starting carbonyl.

Protocol: Self-Validating Acid-Free Purification

  • Stationary Phase Modification: Slurry the silica gel in your non-polar eluent (e.g., hexanes) containing 1% v/v triethylamine (Et₃N). Causality: The Et₃N irreversibly binds to and neutralizes the acidic silanol sites on the silica matrix, preventing acid-catalyzed degradation of the fluorinated motif.

  • Column Packing: Pack the column and flush it with 2 column volumes of the 1% Et₃N solvent system, followed by 1 column volume of the pure eluent to remove excess free amine.

  • Elution & Validation: Load the difluorinated sample and elute normally. Self-Validation: To verify stability, perform a 2D-TLC (Two-Dimensional Thin Layer Chromatography) of the collected fractions. Spot the compound, run it in one direction, rotate the plate 90 degrees, and run it again. If the compound appears strictly on the diagonal, it is stable; if it streaks off-diagonal, degradation is still occurring, indicating the need to switch to basic alumina.

Q3: How must difluorinated solvent waste be segregated and disposed of to comply with environmental regulations?

Causality & Context: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard waste incineration is insufficient to break these bonds, leading to the environmental release of persistent per- and polyfluoroalkyl substances (PFAS)[3]. Consequently, fluorinated organic compounds must be strictly segregated as halogenated waste and subjected to high-temperature incineration[4]. At these extreme temperatures (exceeding 1,200 °C), the chemical bonds are successfully cleaved[5]. The resulting HF gas is then captured and neutralized by alkaline scrubbers in the facility's exhaust system.

Quantitative Data Summary

To ensure proper handling and disposal, the physical and regulatory parameters of fluorinated workflows are summarized below:

ParameterDAST (Fluorinating Agent)Difluorinated Organic WasteStandard Non-Halogenated Waste
Thermal Stability Limit < 50 °C (Explosive above this limit)N/A (Highly stable C-F bonds)Varies (Ignitable/Volatile)
Incineration Temp Required N/A (Requires chemical quench)> 1,200 °C~ 800 °C
Primary Decomposition Products HF, SF₄HF, CO₂, H₂OCO₂, H₂O
Waste Classification Corrosive, ReactiveHalogenated / PFAS-riskStandard Flammable

Mandatory Visualization: Waste Management Workflow

WasteManagement Start Difluorinated Waste Generated Check Aqueous or Organic Solvent? Start->Check Aqueous Aqueous Waste (Contains F- ions/HF) Check->Aqueous Water-based Organic Organic Waste (Halogenated) Check->Organic Solvent-based Neutralize Neutralize with Calcium salts (CaF2) Aqueous->Neutralize Precipitate F- Incinerate High-Temp Incineration (>1200°C) Organic->Incinerate Break C-F bonds Landfill Hazardous Waste Landfill Neutralize->Landfill Solid Waste Scrubber Alkaline Scrubber for HF Gas Incinerate->Scrubber Exhaust Gas

Workflow for the classification and disposal of difluorinated organic waste.

References

  • Title: Diethylaminosulfur trifluoride - Wikipedia | Source: wikipedia.org | URL: 1

  • Title: DAST - Cheshire Organics | Source: cheshireorganics.com | URL: 2

  • Title: Guidelines for Disposing of PFAs - MCF Environmental Services | Source: mcfenvironmental.com | URL: 3

  • Title: 6-Fluorothiazolo[5,4-b]pyridin-2-amine | 1440427-89-3 | Benchchem | Source: benchchem.com | URL: 4

  • Title: Solvent Recycling - Business Waste | Source: businesswaste.co.uk | URL: 5

Sources

Enhancing the reactivity of the ester group in Ethyl 2-(2,2-difluorocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reactive Optimization of Fluorinated Cycloalkyl Esters

Ticket Subject: Enhancing Reactivity of Ethyl 2-(2,2-difluorocyclohexyl)acetate Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The Substrate Challenge

You are encountering sluggish reactivity with Ethyl 2-(2,2-difluorocyclohexyl)acetate . While standard ethyl esters are typically trivial to manipulate, this specific substrate presents a "perfect storm" of kinetic inhibition due to the 2,2-difluorocyclohexyl moiety.

The Root Cause Analysis:

  • Conformational Locking (The Gauche Effect): The vicinal difluoro motif on the cyclohexane ring induces a strong gauche effect. This often locks the ring into a specific chair conformation to maximize

    
     hyperconjugation. This rigidity can force the acetate side-chain (at C1) into a sterically crowded axial or pseudo-axial orientation, shielding the carbonyl carbon from nucleophilic attack.
    
  • Electronic Repulsion: While fluorine is electron-withdrawing (which usually activates carbonyls), the 2,2-difluoro group is

    
    -positioned relative to the carbonyl. The inductive activation is weak due to distance. Conversely, the high electron density of the fluorine lone pairs creates a dipole wall , repelling incoming nucleophiles (like hydroxide or hydride) before they can reach the ester carbonyl.
    
  • Lipophilicity: The fluorinated ring is highly lipophilic, causing poor solubility in standard aqueous/organic hydrolysis mixtures (e.g., THF/Water), leading to phase-transfer limitations.

Troubleshooting Guide: Hydrolysis Protocols

User Issue: “Standard saponification (LiOH/THF/H2O) is returning starting material or requiring excessive heating that degrades the molecule.”

Solution A: The "Nuclear Option" – Trimethyltin Hydroxide (SnMe OH)

When steric hindrance shuts down tetrahedral intermediate formation, you must switch from a purely ionic mechanism to a coordination-assisted mechanism. Trimethyltin hydroxide acts as a Lewis acid to activate the carbonyl and an intramolecular nucleophile.

Why it works: The Tin (Sn) atom coordinates to the carbonyl oxygen, increasing its electrophilicity. The hydroxide is then delivered intramolecularly, bypassing the steric wall created by the fluorine atoms.

Protocol 1: SnMe


OH Mediated Hydrolysis 
  • Reagents: Trimethyltin hydroxide (2–5 equiv.), 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve the ester in DCE (0.1 M concentration).

    • Add Trimethyltin hydroxide (solid).

    • Heat to 60–80 °C in a sealed tube or reflux.

    • Monitor: Reaction is usually complete in 4–12 hours.

    • Workup (Critical): The tin byproduct is toxic and lipophilic. Wash the organic layer with 5% HCl (to convert Sn species to water-soluble chlorides) or use KF on silica gel to sequester the tin as insoluble fluoride salts.

Solution B: Anhydrous Nucleophilic Cleavage (KTMS)

If you wish to avoid toxic organotin reagents, Potassium Trimethylsilanolate (TMSOK) provides a non-aqueous, highly soluble source of "anhydrous hydroxide."

Protocol 2: TMSOK Cleavage

  • Reagents: TMSOK (2 equiv.), Dry THF or Et

    
    O.
    
  • Procedure:

    • Dissolve ester in dry THF.

    • Add TMSOK at room temperature.

    • Stir for 2–6 hours. The potassium carboxylate salt often precipitates.

    • Advantage: Avoids aqueous solvation shells which increase the effective size of the hydroxide ion, allowing it to penetrate the steric shield of the difluorocyclohexyl group.

Troubleshooting Guide: Transesterification

User Issue: “I need to switch the ethyl group to a benzyl or t-butyl group, but the reaction won't drive to completion.”

Solution: Otera’s Catalyst (Distannoxane) Standard acid/base catalysis will fail due to the reversibility and the steric bulk. Otera’s catalyst uses a "double activation" mechanism that is largely insensitive to steric bulk.

Protocol 3: Catalytic Transesterification

  • Catalyst: 1-hydroxy-3-isothiocyanatotetrabutyldistannoxane (Otera’s Catalyst).

  • Reagents: Desired Alcohol (R-OH), Toluene or Xylene.

  • Procedure:

    • Mix Ester (1 equiv.) and Desired Alcohol (1.5–3 equiv.) in Toluene.

    • Add Otera’s Catalyst (1–5 mol%).

    • Reflux to remove ethanol (azeotropic distillation helps but is not strictly necessary due to the catalyst's high activity).

    • Result: High yields (>90%) are typical even for sterically compromised substrates.

Diagnostic Logic Pathways (Visualized)

Figure 1: Hydrolysis Decision Matrix

Use this logic flow to select the correct reagent based on your specific failure mode.

HydrolysisLogic Start Start: Ester Hydrolysis Fails CheckSolubility Is the SM soluble in THF/Water (1:1)? Start->CheckSolubility Standard Try LiOH (3 eq) + H2O2 (30%) (Peroxide assists attack) CheckSolubility->Standard Yes CheckElim Is HF Elimination observed? (Check 19F NMR) CheckSolubility->CheckElim No / Slow Standard->CheckElim Fails SnMethod RECOMMENDED: Trimethyltin Hydroxide (DCE, 80°C) CheckElim->SnMethod No (Stable but slow) Enzymatic Enzymatic Hydrolysis (PLE or Novozym 435) CheckElim->Enzymatic Yes (Unstable) TMSOK ALTERNATIVE: TMSOK (THF, RT) (Anhydrous conditions) SnMethod->TMSOK Avoid Tin Toxicity?

Caption: Decision tree for selecting hydrolysis conditions. SnMe3OH is the preferred route for sterically hindered fluorinated esters unless toxicity is a limiting factor.

Figure 2: Mechanistic Activation by Trimethyltin Hydroxide

Understanding why SnMe3OH succeeds where NaOH fails.

SnMechanism Substrate Substrate Sterically Shielded Carbonyl Complex Coordination Complex Sn binds Carbonyl Oxygen (Lewis Acid Activation) Substrate->Complex + Me3SnOH Delivery Intramolecular Delivery HO- attacks Carbonyl (Bypasses Sterics) Complex->Delivery Fast Step Product Product Carboxylic Acid + Sn-Ester Delivery->Product

Caption: The dual-mode activation (Lewis Acid + Intramolecular Nucleophile) allows Trimethyltin Hydroxide to overcome the steric barrier of the 2,2-difluorocyclohexyl group.

Comparative Data: Reagent Efficacy

The following table summarizes expected outcomes for Ethyl 2-(2,2-difluorocyclohexyl)acetate based on functional group tolerance and steric parameters.

ReagentReaction TypeEffectivenessRisk ProfileNotes
LiOH / THF / H

O
HydrolysisLowModerateOften results in incomplete conversion due to solubility and sterics.
NaOH / MeOH (Reflux) HydrolysisMediumHigh High risk of HF elimination (defluorination) under harsh basic conditions.
SnMe

OH (DCE)
HydrolysisHigh High (Toxicity)Gold Standard. Neutral pH prevents elimination; Lewis acidity overcomes sterics.
TMSOK (THF) HydrolysisHighLowExcellent anhydrous alternative. Salt precipitates, driving equilibrium.
Otera’s Catalyst TransesterificationHigh LowIdeal for swapping ethyl to benzyl/allyl esters.
LiBH

ReductionHighModerateMore chemoselective than LAH; less likely to cause defluorination.

Frequently Asked Questions (FAQs)

Q: Can I use acidic hydrolysis (HCl/H2O) to avoid base-mediated defluorination? A: Acidic hydrolysis is generally safe for the C-F bond, but it is kinetically much slower than basic hydrolysis. Given the steric bulk of the 2,2-difluorocyclohexyl group, acidic hydrolysis often requires prolonged reflux (24-48h), which may degrade the molecule via other pathways. We recommend SnMe


OH  because it operates at neutral pH but with the kinetic speed of a base.

Q: Why is the reaction mixture turning black when I use NaH or LDA? A: You are likely triggering


-elimination of Fluoride . The protons on the cyclohexane ring (C3) or the alpha-methylene group are acidic. Strong, hard bases will deprotonate and kick out fluoride (E2 mechanism), leading to decomposition tars. Avoid bases with pKa > 15.

Q: How do I remove the Trimethyltin residues? A: This is the main drawback of the Sn method.

  • Chemical Wash: Wash the organic phase vigorously with 5% HCl or aqueous KF.

  • Chromatography: Use 10% w/w Potassium Fluoride (KF) mixed into your silica gel column. The KF captures the organotin as insoluble fluoride aggregates.

References

  • Nicolaou, K. C., et al. (2005).[1][2] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[1]

  • Otera, J., et al. (1991). "Distannoxane-catalyzed transesterification of aliphatic and aromatic esters." The Journal of Organic Chemistry, 56(18), 5307–5311.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319.

  • Salomon, C. J., et al. (2000). "Potassium Trimethylsilanolate: A Versatile Reagent for Ester Hydrolysis." Journal of Organic Chemistry, 65(12), 3910.

Sources

Column chromatography conditions for purifying Ethyl 2-(2,2-difluorocyclohexyl)acetate

[1]

Executive Summary

Purifying Ethyl 2-(2,2-difluorocyclohexyl)acetate presents a distinct set of challenges compared to standard organic intermediates. The primary difficulties arise from detection limitations (lack of UV chromophore) and separation efficiency from elimination byproducts (vinyl fluorides) and unreacted ketone precursors.[1]

This guide provides a self-validating workflow to isolate your target compound with high purity (>95%), emphasizing detection strategies and stationary phase modulation.

Troubleshooting & Optimization Guide

Issue 1: "I cannot see my compound on the TLC plate."

Diagnosis: The target molecule lacks a conjugated

Solution:
Detection MethodSuitabilityNotes
UV (254 nm) 🔴 PoorThe C-F bond and non-conjugated ester are effectively invisible.[1][2]
UV (210 nm) 🟡 MarginalHigh background noise from solvents (EtOAc absorbs here).[1][2]
PMA Stain 🟢 ExcellentPhosphomolybdic Acid. Oxidizes the cyclohexane ring/alkyl chain. Appears as dark blue/black spots on heating.
KMnO₄ Stain 🟡 ModerateGood for the vinyl fluoride impurity (unsaturation), but often weak for the saturated gem-difluoro target.[1][2]
Iodine Chamber 🟢 GoodReversible. Good for initial quick checks of all lipophilic spots.
ELSD/RI 🟢 Best (Auto)If using automated flash, use Evaporative Light Scattering (ELSD) or Refractive Index (RI).

Technical Insight: The gem-difluoro group (


) is electron-withdrawing but does not participate in resonance that would shift the UV 

into the visible range.[1] Relying on UV 254 nm will lead to loss of product in the waste fractions.
Issue 2: "My product co-elutes with a less polar impurity."

Diagnosis: The impurity is likely the vinyl fluoride elimination product (e.g., Ethyl 2-(2-fluorocyclohex-1-enyl)acetate).[1][2] This is a common byproduct of deoxofluorination reactions (using DAST/Deoxofluor) and runs very close to the gem-difluoro target. Solution: Modulate the stationary phase interaction.

  • Standard Silica: The polarity difference between the gem-difluoro (dipole) and vinyl fluoride (olefin) is small.[1]

  • Optimization: Use a shallower gradient of Hexane/EtOAc (e.g., 0%

    
     10% over 20 CV).[1]
    
  • Advanced Separation (Silver Nitrate): If separation is poor ($ \Delta R_f < 0.1 $), use AgNO₃-impregnated silica .[1][2] The silver ions complex with the

    
    -system of the vinyl fluoride, significantly retarding its elution, while the saturated gem-difluoro target passes through unaffected.
    
Issue 3: "The column yield is lower than the crude NMR suggested."

Diagnosis: On-column decomposition. While gem-difluoro groups are generally robust, the

12Solution:
  • Pre-wash: Flush the column with mobile phase containing 1% Triethylamine (Et₃N) before loading.[1]

  • Mobile Phase: Add 0.1% Et₃N to the bulk mobile phase during the run.

  • Loading: Ensure the crude is free of DAST/Deoxofluor residues by a rigorous saturated NaHCO₃ workup before chromatography.

Separation Logic & Workflow

The following diagram illustrates the decision process for solvent selection and detection based on the specific impurities present.

ChromatographyWorkflowStartCrude Mixture Analysis(1H / 19F NMR)CheckImpurityIdentify Major ImpurityStart->CheckImpurityImpurity_KetoneStarting Material(Ketone)CheckImpurity->Impurity_KetoneHigh Polarity DiffImpurity_VinylElimination Product(Vinyl Fluoride)CheckImpurity->Impurity_VinylLow Polarity DiffStrategy_StandardStandard FlashHex/EtOAc (0-20%)Impurity_Ketone->Strategy_StandardImpurity_Vinyl->Strategy_StandardIf dRf > 0.1Strategy_AgNO3AgNO3-Silica(Retains Olefin)Impurity_Vinyl->Strategy_AgNO3If dRf < 0.1DetectionDetection MethodStrategy_Standard->DetectionStrategy_AgNO3->DetectionStain_PMAPMA Stain(Visualizes Target)Detection->Stain_PMAPrimaryStain_KMnO4KMnO4 Stain(Visualizes Vinyl Impurity)Detection->Stain_KMnO4Secondary Check

Figure 1: Decision matrix for purification strategy based on impurity profile. Note the specific branch for difficult vinyl fluoride separations.

Recommended Experimental Protocols

A. Standard Flash Chromatography Conditions
  • Stationary Phase: Silica Gel 60 (40–63 µm).[1][2]

  • Mobile Phase: Hexanes (Solvent A) / Ethyl Acetate (Solvent B).[1][3]

  • Loading: Dry load on Celite or Silica (recommended due to potential viscosity/solubility issues).[1][2]

  • Gradient Profile:

    • Equilibration: 100% Hexanes (3 CV).

    • Elution: 0%

      
       5% EtOAc (5 CV) [Elutes non-polar hydrocarbons].
      
    • Target Elution: 5%

      
       15% EtOAc (10-15 CV) [Target usually elutes here].
      
    • Wash: 15%

      
       50% EtOAc [Elutes unreacted ketone].
      
B. PMA Staining Protocol (Mandatory for Detection)

Since the target is UV-inactive, use this stain for every fraction check.[1]

  • Preparation: Dissolve 10 g of Phosphomolybdic Acid in 100 mL of absolute ethanol.

  • Usage: Dip the TLC plate into the solution.

  • Development: Heat the plate with a heat gun at ~150°C.

  • Result: The gem-difluoro ester will appear as a dark blue/black spot on a light green background.

C. Elution Order (Relative )

In 10% EtOAc/Hexane:

  • Vinyl Fluoride (Byproduct):

    
     (Least Polar)[1]
    
  • Target (gem-difluoro):

    
     (Medium Polarity)
    
  • Ketone (Starting Material):

    
     (Most Polar)[1][2]
    

Note: The gem-difluoro group increases polarity relative to the hydrocarbon but is significantly less polar than the carbonyl precursor [1].

Frequently Asked Questions (FAQ)

Q: Can I use Dichloromethane (DCM) instead of EtOAc? A: Yes. If the separation between the vinyl fluoride and the target is poor in Hex/EtOAc, try Hexane/DCM . The different selectivity of DCM often improves the resolution of halogenated compounds. A gradient of 0–30% DCM in Hexane is a good starting point.

Q: Is the C-F bond stable on silica? A: Generally, yes. The C-F bond is the strongest single bond in organic chemistry ($ \approx 105 \text{ kcal/mol} $).[1] However, if the molecule has a leaving group

45

Q: Why does my NMR show a "quartet of quartets" or complex splitting? A: This is not a purification issue; it is characteristic of gem-difluoro compounds. The fluorine atoms are diastereotopic (if a chiral center exists nearby) or simply split protons on adjacent carbons (


1

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley. Link[1]

Validation & Comparative

Comparative Guide: Ethyl 2-(2,2-difluorocyclohexyl)acetate vs. Ethyl 2-cyclohexylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Ethyl 2-(2,2-difluorocyclohexyl)acetate (Target) and its non-fluorinated analog, Ethyl 2-cyclohexylacetate (Control).

In drug discovery, this specific structural modification—replacing methylene hydrogens with a gem-difluoro group—is a strategic "bioisosteric" replacement. It is employed not merely to block metabolic sites but to fundamentally alter the molecule's electronic and conformational landscape without significantly changing its steric bulk.

FeatureEthyl 2-cyclohexylacetate (Non-Fluorinated)Ethyl 2-(2,2-difluorocyclohexyl)acetate (Fluorinated)
CAS Number 5452-75-51035559-58-0
Molecular Formula C₁₀H₁₈O₂C₁₀H₁₆F₂O₂
Primary Utility General building block, fragrance intermediateMetabolically stable scaffold, conformational probe
Key Property High lipophilicity, flexible conformationReduced lipophilicity (polarity), conformational bias

Physicochemical & Structural Analysis

The "Fluorine Effect" on Lipophilicity (LogP)

Contrary to the intuition that "halogens increase lipophilicity," gem-difluorination on a saturated ring often lowers the LogP (or LogD) compared to the hydrocarbon analog.

  • Mechanism: The highly polar C–F bonds create a significant molecular dipole. In gem-difluoroalkanes, these dipoles do not cancel out; they create a local polarity that increases solvation by water relative to the non-polar C–H bonds.

  • Data Comparison:

    • Non-Fluorinated: LogP ≈ 3.2 – 3.4 (High hydrophobicity).

    • Fluorinated: Predicted LogP ≈ 2.6 – 2.8.

    • Implication: The fluorinated analog typically exhibits better aqueous solubility and lower non-specific binding in protein assays.

Conformational Locking (The Gauche Effect)

The introduction of fluorine at the C2 position of the cyclohexane ring introduces stereoelectronic effects that alter the ring's conformational equilibrium.

  • Non-Fluorinated: The cyclohexane ring undergoes rapid chair-chair interconversion. The ethyl acetate side chain (at C1) prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Fluorinated: The C–F bonds introduce dipole-dipole repulsion and hyperconjugation (σC-H → σ*C-F) .

    • The gauche effect (preference for C–F and C–C bonds to be gauche rather than anti) can bias the ring conformation.

    • This often "locks" or strongly biases the substituent at C1 into a specific axial or equatorial orientation, depending on the relative stereochemistry (cis/trans), potentially improving binding affinity by reducing the entropic penalty upon binding to a protein target.

Synthesis Pathways[1][2]

The synthesis of the non-fluorinated analog is trivial (reduction of aromatic precursors or esterification). The fluorinated analog requires specific deoxofluorination chemistry.

Reaction Workflow Diagram

SynthesisPath Start Ethyl (2-oxocyclohexyl)acetate (CAS 24731-17-7) Reagent DAST or Deoxo-Fluor (Deoxofluorination) Start->Reagent DCM, 0°C to RT Intermed Intermediate Carbenium Ion Reagent->Intermed C=O Activation Product Ethyl 2-(2,2-difluorocyclohexyl)acetate (CAS 1035559-58-0) Intermed->Product Nucleophilic Fluorination (2x) Byproduct Vinyl Fluoride (Elimination Side Product) Intermed->Byproduct Elimination (-HF)

Figure 1: Synthesis pathway via deoxofluorination of the β-keto ester precursor.

Detailed Synthesis Protocol (Fluorinated Target)

Objective: Conversion of Ethyl (2-oxocyclohexyl)acetate to Ethyl 2-(2,2-difluorocyclohexyl)acetate.

Reagents:

  • Ethyl (2-oxocyclohexyl)acetate (1.0 eq)[1]

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 - 2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add Ethyl (2-oxocyclohexyl)acetate (10 mmol) and dissolve in anhydrous DCM (20 mL).

  • Addition: Cool the solution to 0°C (ice bath). Dropwise add DAST (15 mmol) via syringe. Caution: DAST reacts violently with water.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC or 19F-NMR (look for disappearance of starting material and appearance of -CF2- signal, typically a quartet or AB pattern around -90 to -110 ppm).

  • Quench: Cool to 0°C. Carefully quench by dropwise addition of saturated NaHCO₃ solution. Warning: Vigorous CO₂ evolution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: The product often requires flash column chromatography (Hexane/EtOAc gradient) to separate the gem-difluoro product from potential vinyl fluoride elimination byproducts.

Metabolic Stability & Toxicology

Metabolic Soft Spots

The primary advantage of the fluorinated analog is resistance to oxidative metabolism.

  • Non-Fluorinated: The C2 position (alpha to the ring junction) is a "metabolic soft spot." Cytochrome P450 enzymes (e.g., CYP3A4) readily hydroxylate this position due to the stability of the resulting radical/cation intermediate.

  • Fluorinated: The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing C–H with C–F at C2 completely blocks hydroxylation at this site. Furthermore, the strong electron-withdrawing effect of the fluorine atoms deactivates the adjacent C3 and C1 positions against oxidation.

Metabolic Fate Diagram

Metabolism Substrate_H Ethyl 2-cyclohexylacetate (Non-Fluorinated) Metabolite_H1 C2-Hydroxylated Metabolite (Major Pathway) Substrate_H->Metabolite_H1 CYP450 (Oxidation) Metabolite_H2 Ester Hydrolysis (Acid Form) Substrate_H->Metabolite_H2 Esterases Substrate_F Ethyl 2-(2,2-difluorocyclohexyl)acetate (Fluorinated) Metabolite_F1 C2-Hydroxylation BLOCKED Substrate_F->Metabolite_F1 CYP450 (Blocked) Metabolite_F2 Ester Hydrolysis (Acid Form) Substrate_F->Metabolite_F2 Esterases

Figure 2: Comparative metabolic pathways showing the blocking effect of fluorination.

Experimental Validation Protocols

To validate the superior properties of the fluorinated analog in a drug discovery context, the following assays are standard.

Microsomal Stability Assay

Purpose: Determine intrinsic clearance (


) and half-life (

).
  • Preparation: Prepare 1 µM test compound (Fluorinated vs. Non-Fluorinated) in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to remove protein. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: The difluoro analog should show a significantly longer

      
       if C2 oxidation is the primary clearance mechanism.
      
LogD Determination (Shake-Flask Method)

Purpose: Quantify lipophilicity at physiological pH.

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Dissolve compound in octanol-saturated buffer. Add buffer-saturated octanol. Shake for 24 hours at 25°C.

  • Measurement: Separate phases. Measure concentration in both phases using HPLC-UV or LC-MS.

  • Calculation:

    
    .
    

References

  • LGC Standards. (2024). Ethyl 2-(2,2-Difluorocyclohexyl) Acetate - Product Specification. CAS 1035559-58-0. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • PubChem. (2024). Ethyl (2-oxocyclohexyl)acetate - Compound Summary. CAS 24731-17-7.[3] Link

Sources

Comparative Biological Activity & Pharmacokinetic Profiling: Ethyl 2-(2,2-difluorocyclohexyl)acetate vs. Alternative Fluorinated Esters

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex intracellular protein-protein interactions, the demand for highly lipophilic, 3D-rich (high


) scaffolds has surged. However, incorporating unfluorinated aliphatic rings—such as cyclohexyl groups—often introduces severe pharmacokinetic liabilities, primarily due to rapid cytochrome P450 (CYP450) mediated oxidative metabolism[1].

To overcome this, medicinal chemists utilize fluorinated ester building blocks to install metabolically shielded moieties into active pharmaceutical ingredients (APIs). This guide provides an authoritative comparison of Ethyl 2-(2,2-difluorocyclohexyl)acetate against other common fluorinated esters, detailing the mechanistic rationale, comparative biological activity, and the self-validating experimental protocols required to evaluate these systems.

Mechanistic Rationale: The Superiority of the Gem-Difluorocyclohexyl Motif

When selecting a fluorinated ester as a structural pendant or prodrug moiety, the choice of the fluorinated group directly dictates the molecule's target affinity, solubility, and half-life[2].

  • Trifluoromethyl (-CF

    
    ) Esters (e.g., Ethyl trifluoroacetate):  While the -CF
    
    
    
    group is highly electronegative and provides excellent metabolic stability, its incorporation often leads to a disproportionate increase in lipophilicity (LogP)[2]. Furthermore, the lack of 3D spatial complexity can result in poor aqueous solubility and non-specific protein binding, limiting the therapeutic window.
  • Gem-Difluorocyclohexyl Esters (e.g., Ethyl 2-(2,2-difluorocyclohexyl)acetate): The 2,2-difluorocyclohexyl group acts as a sophisticated "conformational lock." The highly electronegative fluorine atoms exert a strong inductive pull that lowers the Highest Occupied Molecular Orbital (HOMO) of the adjacent C-H bonds[3]. This electronic shielding prevents the CYP450 iron-oxo species from initiating the critical hydrogen atom transfer (HAT) required for hydroxylation[3]. Simultaneously, the ring maintains the necessary steric bulk to optimally fill hydrophobic binding pockets, a strategy that has successfully rescued highly potent but metabolically labile leads in the development of antitubercular agents[3], Farnesoid X Receptor (FXR) agonists[1], and IL-17 inhibitors[4].

Metabolic_Shielding cluster_unfluorinated Unfluorinated Aliphatic Ring cluster_fluorinated Gem-Difluoro Substituted Ring N1 Cyclohexyl Group N2 CYP450 Oxidation N1->N2 N3 Rapid Clearance N2->N3 F1 2,2-Difluorocyclohexyl F2 Steric & Electronic Shielding F1->F2 F3 Metabolic Stability F2->F3

Fig 1: CYP450 metabolic shielding mechanism of gem-difluorocyclohexyl vs. unfluorinated rings.

Comparative Biological Activity & Pharmacokinetics

The table below synthesizes the impact of incorporating different ester-derived moieties into a generalized drug scaffold. Data trends are aggregated from established structure-activity relationship (SAR) studies across multiple therapeutic targets[3],[1],[5].

Ester Building BlockStructural FeatureHLM Intrinsic Clearance (

)
Lipophilicity Impact (LogD)Target Binding / Potency ImpactPrimary Liability
Ethyl cyclohexylacetate Unfluorinated

ring
Poor (>80 µL/min/mg)ModerateBaselineRapid CYP-mediated oxidation[1]
Ethyl trifluoroacetate Linear, high electronegativityExcellent (<10 µL/min/mg)Very HighOften reduced (steric mismatch)High lipophilicity / poor solubility[2]
Ethyl 2-(2,2-difluorocyclohexyl)acetate Cyclic gem-difluoroExcellent (<15 µL/min/mg)OptimalMaintained or EnhancedSynthetic complexity

Key Insight: Replacing a standard cyclohexyl moiety with a difluorocyclohexyl analog consistently yields significant cross-species improvements in metabolic stability while preserving the crucial binding interactions required for target efficacy[1],[5].

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of these fluorinated motifs, the ester must first be converted into the active API (often via amidation), followed by in vitro pharmacokinetic profiling. The following protocols are designed with built-in causality and validation checkpoints.

Protocol A: Saponification and Amide Coupling of Fluorinated Esters

Causality Check: The electron-withdrawing nature of the difluorocyclohexyl group can deactivate adjacent reactive centers. Therefore, highly efficient coupling reagents (like HATU) are required to drive the amidation forward and prevent epimerization.

  • Saponification: Dissolve Ethyl 2-(2,2-difluorocyclohexyl)acetate (1.0 eq) in a 3:1 mixture of THF/H

    
    O. Add LiOH·H
    
    
    
    O (3.0 eq).
    • Why THF/H

      
      O? Ensures complete solvation of the lipophilic fluorinated ester while providing sufficient hydroxide nucleophilicity.
      
  • Reaction Tracking: Stir at room temperature for 4 hours. Monitor the disappearance of the ester via LC-MS.

  • Workup: Acidify the mixture to pH 3 using 1M HCl, extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the free carboxylic acid.
  • Amide Coupling: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), followed by the target amine (1.1 eq).

    • Why HATU? It generates a highly reactive HOAt ester intermediate, overcoming the steric and electronic hindrance imposed by the gem-difluoro ring.

  • Purification: Purify the resulting amide via reverse-phase preparative HPLC to >95% purity before biological testing.

Protocol B: In Vitro Liver Microsomal Stability Assay

Causality Check: To prove that the difluorocyclohexyl group successfully shields the molecule from CYP450 metabolism, the compound must be subjected to Human Liver Microsomes (HLM) alongside a known metabolically labile control (e.g., Verapamil or Testosterone).

Assay_Workflow S1 1. Substrate Preparation (Test Ester/Amide + Buffer) S2 2. Microsome Addition (HLM/RLM Incubation) S1->S2 S3 3. Reaction Initiation (NADPH Regenerating System) S2->S3 S4 4. Time-Course Aliquots (0, 15, 30, 60 min) S3->S4 S5 5. Quench & Protein Crash (Cold MeCN + Internal Std) S4->S5 S6 6. LC-MS/MS Quantification (Determine CL_int) S5->S6

Fig 2: Step-by-step workflow for evaluating in vitro microsomal metabolic stability.

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Why NADPH? Cytochrome P450 enzymes strictly require NADPH to provide the reducing equivalents necessary for the catalytic oxidation cycle.

  • Sampling & Quenching: At precise time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

    • Why Cold MeCN? It instantly denatures the CYP enzymes to halt the reaction and precipitates plasma proteins, providing a clean supernatant for analysis.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Inject the supernatant into an LC-MS/MS system to quantify the depletion of the parent compound.

  • Validation: Calculate the in vitro half-life (

    
    ) and intrinsic clearance (
    
    
    
    ). The assay is only validated if the positive control (Verapamil) demonstrates rapid clearance (
    
    
    > 50 µL/min/mg).

References

  • Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ Source: National Institutes of Health (NIH) URL:3

  • Discovery of BMS-986339, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis Source: ACS Publications URL:1

  • Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy Source: University of East Anglia (UEA) URL:5

  • Harnessing Glutamine-117 Plasticity toward Structure-Based Identification of Triazole IL-17 Inhibitors Source: ACS Publications URL:4

  • A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials Source: Alfa Chemistry URL:2

Sources

Reactivity comparison of gem-difluorocycloalkanes with other halogenated compounds

Their chemistry is defined by the inertness of the C-F bond to traditional nucleophilic attack. This apparent lack of reactivity is, in fact, their greatest strength, preventing undesired side reactions and allowing for selective transformations at other molecular sites. Furthermore, the electronic influence of the CF2 group enables unique, modern synthetic strategies, most notably the transition-metal-catalyzed ring-opening of strained systems, which provides access to valuable monofluoroalkene products. [11][12][18] For the practicing researcher, the key takeaway is to approach gem-difluorocycloalkanes not as more inert versions of their chloro- or bromo-analogs, but as distinct functional groups with their own set of activation principles. The future of the field lies in the development of more general and milder catalytic methods to selectively activate the strong C(sp³)-F bonds in non-strained systems, a challenge that, if met, will further expand the synthetic utility of these remarkable building blocks in medicine and beyond. [15][19]

References

  • BenchChem. (n.d.). Synthesis of gem-Difluorocyclohexane.
  • Zhu, Y., Zeng, Y., & Xia, Y. (2022). Recent Advances in Transition-Metal-Catalyzed Cross-Coupling Reactions of gem-Difluorinated Cyclopropanes. Synlett, 34(01). Retrieved from [Link]

  • ResearchGate. (n.d.). Activation of C(sp³)-F Bonds in gem-Difluoroalkanes. Retrieved from [Link]

  • Grygorenko, O. O., et al. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Retrieved from [Link]

  • Semantic Scholar. (2022). Recent Advances in Transition-Metal-Catalyzed Cross-Coupling Reactions of gem-Difluorinated Cyclopropanes. Retrieved from [Link]

  • BenchChem. (n.d.). Utilizing 1,1-Difluoro-3-methylcyclohexane in Medicinal Chemistry.
  • ResearchGate. (n.d.). gem‐Difluorocycloalkyl building blocks prepared via the.... Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]

  • Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wenz, J., et al. (2016). Catalytic C–F bond activation of geminal difluorocyclopropanes by nickel(i) complexes via a radical mechanism. Chemical Communications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes. Retrieved from [Link]

  • Study Mind. (n.d.). Introduction to Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of gem‐difluorocycloheptane derivatives. Retrieved from [Link]

  • Wang, J., et al. (2021). Recent advances in radical-based C–F bond activation of polyfluoroarenes and gem-difluoroalkenes. Chemical Communications. Retrieved from [Link]

  • Semantic Scholar. (2016). Catalytic C-F bond activation of geminal difluorocyclopropanes by nickel(I) complexes via a radical mechanism. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Retrieved from [Link]

  • Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Retrieved from [Link]

  • Hu, J., et al. (2013). Copper-Catalyzed gem-Difluoroolefination of Diazo Compounds with TMSCF3 via C−F Bond Cleavage. Organic Letters. Retrieved from [Link]

  • Michigan State University. (n.d.). Alkane Reactivity. Retrieved from [Link]

  • Wang, J., et al. (2009). gem-Dichlorocyclopropanes as abundant and efficient mechanophores in polybutadiene copolymers under mechanical stress. Journal of the American Chemical Society. Retrieved from [Link]

  • Research Square. (n.d.). Pulling Outward but Reacting Inward: Mechanically Induced Symmetry- Allowed Reactions of cis- and trans-Diester. Retrieved from [Link]

Structural Validation of Ethyl 2-(2,2-difluorocyclohexyl)acetate: X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

The Analytical Challenge: Liquid-State Fluorinated Cyclohexanes

Ethyl 2-(2,2-difluorocyclohexyl)acetate (CAS 1035559-58-0) is a highly versatile fluorinated building block used in pharmaceutical and agrochemical development[1]. Structurally, it presents a unique analytical challenge: it is a low-molecular-weight, volatile liquid at room temperature, it contains a stereocenter at the C1 position of the cyclohexane ring, and its conformation is heavily dictated by the stereoelectronic effects of the gem-difluoro group at C2.

Historically, validating the absolute stereochemistry and exact 3D conformation of such liquid organics required destructive chemical derivatization to yield a solid amenable to single-crystal X-ray diffraction (SCD). Today, advanced non-destructive techniques like the Crystalline Sponge Method (CSM) [2] and high-field Multinuclear NMR [3] offer competing, yet complementary, pathways for structural elucidation.

As an Application Scientist, choosing the right validation framework requires understanding the causality behind these methods: NMR provides rapid conformational averaging in solution, while CSM locks the liquid into a rigid lattice to extract absolute configuration via anomalous dispersion.

Objective Comparison of Structural Validation Methods

To establish a self-validating analytical system, researchers must weigh the non-destructive nature of modern X-ray techniques against the rapid throughput of spectroscopy.

A. The Crystalline Sponge Method (CSM) X-Ray Diffraction

Pioneered by Makoto Fujita, CSM bypasses the need to crystallize the analyte. Instead, a porous metal-organic framework (MOF)—typically


—acts as a "sponge" [4].
  • Mechanism: The liquid ester is applied directly to the MOF crystal. Through favorable host-guest interactions (van der Waals, dipole-dipole), the liquid molecules are non-covalently ordered within the pores.

  • Causality of Choice: The presence of heavy atoms (Zinc and Iodine) in the MOF framework provides strong anomalous scattering. This allows for the unambiguous determination of the guest molecule's absolute configuration (Flack parameter

    
     0), which is impossible with standard MS or NMR [2].
    
B. Multinuclear NMR Spectroscopy ( H, C, F)

NMR remains the workhorse for relative stereochemistry and conformational analysis in the native liquid state.

  • Mechanism: The gem-difluoro group provides highly specific scalar coupling data. For instance, in 1,1-difluorocyclohexanes, stereospecific

    
     coupling occurs where the equatorial fluorine couples strongly with adjacent carbons due to back-lobe orbital interactions, while the axial fluorine does not [3].
    
  • Causality of Choice: By analyzing

    
    , 
    
    
    
    , and
    
    
    (typically ~240 Hz) coupling constants alongside
    
    
    H-
    
    
    F HOESY experiments, the exact chair conformation (axial vs. equatorial ester substituent) can be mapped rapidly without synchrotron time.
C. Chemical Derivatization (Traditional X-Ray)
  • Mechanism: The ethyl ester is hydrolyzed to the corresponding carboxylic acid and subsequently coupled with a heavy-atom amine (e.g., p-bromoaniline) to form a highly crystalline amide.

  • Causality of Choice: Used only when CSM MOFs are unavailable or the guest molecule fails to order within the sponge pores. It is destructive but relies on universally accessible standard in-house diffractometers.

Quantitative Method Comparison
FeatureCrystalline Sponge Method (CSM)Multinuclear NMR (

F/

C/

H)
Chemical Derivatization
Sample State Native LiquidNative Liquid (in Solution)Solid Derivative
Sample Amount 1–5

g (Trace)
1–10 mg> 50 mg
Absolute Stereochemistry Yes (Anomalous Dispersion)No (Requires Chiral Reagents)Yes (Heavy Atom Effect)
Relative Conformation Solid-state lattice conformationSolution-state equilibriumSolid-state (altered molecule)
Throughput / Time 2–5 Days (inc. soaking)< 2 Hours1–2 Weeks (Synthesis & Cryst.)
Destructive? NoNoYes

Decision Workflow for Structural Validation

The following diagram illustrates the logical workflow for determining the structure of liquid fluorinated cyclohexanes, ensuring high-confidence data acquisition.

G Start Liquid Sample: Ethyl 2-(2,2-difluorocyclohexyl)acetate CSM Crystalline Sponge Method (SCD) Start->CSM Non-destructive MOF Soaking NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR Native liquid state analysis Deriv Chemical Derivatization Start->Deriv Hydrolysis & Amidation AbsConfig Absolute Stereochemistry CSM->AbsConfig Anomalous dispersion (Zn/I nodes) RelConfig Relative Conformation NMR->RelConfig J-coupling & HOESY TradXray Traditional X-ray (Solid) Deriv->TradXray Crystallization TradXray->AbsConfig Heavy atom effect

Caption: Decision matrix for the structural and stereochemical validation of liquid organic compounds.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols are provided for the two primary non-destructive techniques.

Protocol 1: Crystalline Sponge Method (CSM) X-Ray Analysis

Note: This protocol assumes access to a microfocus X-ray diffractometer or synchrotron radiation source, as the host-guest complex often requires high-flux beams for adequate resolution [5].

  • Sponge Preparation & Solvent Exchange:

    • Synthesize the

      
       MOF crystals.
      
    • Immerse a high-quality, crack-free crystal (approx. 100

      
      m) in cyclohexane or methyl tert-butyl ether (MTBE) for 24 hours to exchange the native pore solvent (chloroform), which competes too strongly with the target ester.
      
  • Guest Soaking:

    • Transfer the solvent-exchanged crystal to a glass micro-vial.

    • Apply 2.0

      
      L of neat Ethyl 2-(2,2-difluorocyclohexyl)acetate directly onto the crystal.
      
    • Seal the vial and incubate at 4 °C for 48 hours. The low temperature slows diffusion, preventing crystal cracking during the single-crystal-to-single-crystal (SCSC) transformation [2].

  • Data Collection:

    • Mount the crystal on a cryoloop with Paratone oil and flash-cool to 100 K in a nitrogen cryostream to minimize thermal disorder.

    • Collect diffraction data using Cu-K

      
       radiation (
      
      
      
      Å) or synchrotron radiation. Cu-K
      
      
      is prioritized over Mo-K
      
      
      to maximize the anomalous scattering signal from the Zn/I framework for absolute structure determination.
  • Refinement:

    • Solve the structure using intrinsic phasing. The rigid MOF framework will emerge first.

    • Locate the fluorinated guest molecule in the residual electron density map (

      
      ) within the pores. Apply geometric restraints (DFIX, DANG) to the flexible ethyl ester chain if highly disordered.
      
Protocol 2: F and C NMR Conformational Analysis
  • Sample Preparation: Dissolve 15 mg of Ethyl 2-(2,2-difluorocyclohexyl)acetate in 0.6 mL of CDCl

    
     (100 atom % D) containing 0.03% v/v TMS.
    
  • 1D

    
    F{1H} Acquisition: 
    
    • Acquire the fluorine spectrum at 298 K. You will observe two distinct signals for the diastereotopic gem-fluorine atoms (axial and equatorial).

    • Extract the

      
       geminal coupling constant (expected ~235–245 Hz).
      
  • Variable Temperature (VT)

    
    C NMR: 
    
    • Cool the probe to -90 °C (183 K) to freeze the cyclohexane ring inversion.

    • Observe the C3 and C1 carbon signals. The equatorial fluorine will exhibit a stereospecific

      
       doublet (
      
      
      
      9.5 Hz) due to back-lobe orbital overlap, while the axial fluorine coupling will be negligible [3]. This definitively proves the locked chair conformation relative to the ester group.

References

  • Ramadhar, T. R., et al. "The crystalline sponge method updated." Acta Crystallographica Section C: Structural Chemistry, vol. 71, no. 1, 2015, pp. 43-58. PMC. Available at: [Link]

  • Allerhand, A., et al. "A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane." Proceedings of the National Academy of Sciences of the United States of America, vol. 67, no. 4, 1970, pp. 1649-1650. PMC. Available at: [Link]

  • Zeller, M., et al. "The crystalline sponge method: a solvent-based strategy to facilitate noncovalent ordered trapping of solid and liquid organic compounds." CrystEngComm, vol. 19, 2017. RSC Publishing. Available at: [Link]

  • Ramadhar, T. R., et al. "Analysis of rapidly synthesized guest-filled porous complexes with synchrotron radiation: practical guidelines for the crystalline sponge method." IUCrJ, vol. 3, no. 1, 2016. Available at: [Link]

Comparative study of the physicochemical properties of difluorinated cyclohexyl esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of the Physicochemical Properties of Difluorinated Cyclohexyl Esters Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "Polar Hydrophobicity" Paradox

In modern drug design, the 4,4-difluorocyclohexyl motif has emerged as a superior bioisostere to the traditional cyclohexyl or phenyl ring. While fluorine is typically associated with increased lipophilicity, gem-difluorination on a saturated ring induces a phenomenon known as "polar hydrophobicity."

This guide objectively compares Difluorinated Cyclohexyl Esters (DFCEs) against their non-fluorinated Cyclohexyl Ester (CE) counterparts. The data reveals that DFCEs offer a strategic advantage: they lower LogD while maintaining steric bulk, enhance metabolic stability by blocking oxidative "soft spots," and improve aqueous solubility through facial polarization (the "Janus Face" effect).

Structural Dynamics & Conformational Analysis

The physicochemical divergence between DFCEs and CEs stems from their ground-state conformations. Unlike the flexible chair of cyclohexane, the 1,1-difluorocyclohexane ring exhibits a distorted chair preference driven by the gauche effect and dipole-dipole interactions.

The "Janus Face" Effect

A 4,4-difluorocyclohexyl ring possesses a significant molecular dipole (~2.2 – 2.5 D) compared to the non-polar cyclohexane (~0 D).

  • Hydrophobic Face: The C-H bonds remain lipophilic.

  • Polar Face: The C-F bonds create an electrostatically negative region. This "Janus" (two-faced) character allows the molecule to solvate better in water than its lipophilicity (LogP) would suggest, breaking the traditional correlation between molecular weight and insolubility.

Visualizing the Conformational Lock

Conformation Cyclohexyl Cyclohexyl Ester (Rapid Chair Flip) Eq_Conf Equatorial Conformer (Preferred) Cyclohexyl->Eq_Conf ~1.7 kcal/mol diff Ax_Conf Axial Conformer (Disfavored by 1,3-diaxial) Cyclohexyl->Ax_Conf Difluoro 4,4-Difluorocyclohexyl Ester (Biased/Distorted Chair) Difluoro->Eq_Conf Enhanced Stability Difluoro->Ax_Conf Severe Steric/Electronic Penalty Dipole Dipole-Dipole Repulsion Difluoro->Dipole Gauche Gauche Effect (Hyperconjugation) Difluoro->Gauche

Figure 1: Conformational dynamics showing the stabilization of the equatorial conformer in difluorinated esters due to electronic effects.

Physicochemical Profiling: The Data

The following table synthesizes comparative data for a generic Benzoate Ester scaffold (


), comparing the Cyclohexyl analog vs. the 4,4-Difluorocyclohexyl analog.
PropertyCyclohexyl Benzoate (Reference)4,4-Difluorocyclohexyl BenzoateImpact of Difluorination
LogP (Calc) ~4.3~3.6Decreases (~0.7 units) . Polar C-F bonds reduce partitioning into octanol.
LogD (pH 7.4) ~4.3~3.6Lowers Lipophilicity . Improves "drug-like" space compliance.
Dipole Moment ~1.8 D (Ester group only)~3.5 D (Ester + CF2)Increases . Enhances specific binding interactions (dipole-dipole).
Aqueous Solubility Low (< 5 µM)Moderate (~20–50 µM)Improves . The polarized C-F bonds interact with water dipoles.
H-Bond Acceptors 2 (Ester O)4 (Ester O + 2 F)Increases . Fluorine acts as a weak H-bond acceptor.
Rotatable Bonds 33Neutral . However, ring flip barrier is higher.

Key Insight: The reduction in LogP/LogD upon adding two fluorine atoms is counter-intuitive to the "fluorine = lipophilic" rule of thumb observed in aromatics. In aliphatic rings, the polarity of the C-F bond dominates, making the DFCE less lipophilic than the CE .

Metabolic Stability Assessment

Metabolic lability is often the failure point for ester-based drugs. DFCEs address this through two distinct mechanisms:

  • Oxidative Blockade (CYP450): The 4-position of a cyclohexyl ring is a metabolic "soft spot," prone to hydroxylation by Cytochrome P450. Substituting hydrogens with fluorine (the strongest bond in organic chemistry, C-F BDE ~105 kcal/mol) effectively shuts down this pathway.

  • Hydrolytic Resistance (Esterases): While the 4,4-difluoro substitution is remote from the ester carbonyl, the induced conformational rigidity and the overall change in lipophilicity can reduce the affinity (

    
    ) of non-specific esterases (e.g., CES1), slightly prolonging half-life (
    
    
    
    ).
Metabolic Fate Pathway

Metabolism Substrate_H Cyclohexyl Ester (Reference) CYP CYP450 (Oxidation) Substrate_H->CYP Rapid Esterase Carboxylesterase (Hydrolysis) Substrate_H->Esterase Rapid Substrate_F 4,4-Difluorocyclohexyl Ester Substrate_F->CYP Inert Substrate_F->Esterase Slower/Moderate Prod_Ox_H 4-Hydroxy-Cyclohexyl Ester (Unstable/Excreted) CYP->Prod_Ox_H Prod_Ox_F BLOCKED (No Reaction) CYP->Prod_Ox_F Prod_Hyd_H Cyclohexanol + Acid Esterase->Prod_Hyd_H Prod_Hyd_F 4,4-Difluorocyclohexanol + Acid Esterase->Prod_Hyd_F

Figure 2: Differential metabolic pathways showing the blockade of oxidative metabolism in difluorinated esters.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: F-NMR Based Shake-Flask LogP Determination

Why this method? Standard UV-based shake-flask methods fail if the compound lacks a chromophore or if impurities interfere. Since the DFCE contains fluorine,


F-NMR provides a highly specific detection mode with no background interference.

Materials:

  • Octanol (HPLC grade, presaturated with water).

  • Water (Milli-Q, presaturated with octanol).

  • Internal Standard: Trifluorotoluene (TFT) or Fluorobenzene (must be inert).

  • NMR Tube with coaxial insert (for external lock if needed).

Workflow:

  • Presaturation: Mix equal volumes of octanol and water for 24h. Separate phases.

  • Preparation: Dissolve test compound (~5 mg) in the presaturated octanol phase (2 mL). Add Internal Standard (IS).

  • T0 Measurement: Take an aliquot (0.5 mL) of the octanol solution. Record

    
    F-NMR. Integrate Target Peak (
    
    
    
    ) vs IS Peak (
    
    
    ).
  • Partitioning: Add 1 mL of the octanol solution to 1 mL of presaturated water.

  • Equilibration: Vortex vigorously for 5 mins; centrifuge at 3000 rpm for 10 mins to separate phases.

  • T_eq Measurement: Carefully sample the octanol layer. Record

    
    F-NMR. Integrate Target Peak (
    
    
    
    ) vs IS Peak (
    
    
    ).
  • Calculation:

    
    
    (Note: Since IS stays in octanol, ratio of Target/IS signal drop indicates mass lost to water).
    
Protocol B: Microsomal Stability Assay (Clearance)

Why this method? Determines intrinsic clearance (


) and identifies if the ester is cleaved or the ring oxidized.

Workflow:

  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein conc.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Start: Pre-incubate compound (1 µM) + HLM for 5 min at 37°C. Initiate with NADPH (1 mM).

    • Control: Run a parallel reaction without NADPH to isolate hydrolytic (esterase) clearance from oxidative (CYP) clearance.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold Acetonitrile containing IS (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • If clearance is high with NADPH but low without: Oxidative metabolism dominates (DFCE should show marked improvement over CE).

    • If clearance is high in both: Ester hydrolysis dominates (DFCE may show similar stability to CE).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Linclau, B., et al. (2016). The "Polar Hydrophobicity" of Fluorinated Groups. Angewandte Chemie International Edition. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Durie, A. J., et al. (2012). The influence of the fluorine gauche effect on the conformation of 3-fluoro- and 3,3-difluoropiperidines. Chemical Communications. Link

Efficacy of Ethyl 2-(2,2-difluorocyclohexyl)acetate derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide for researchers, medicinal chemists, and drug development professionals evaluating the efficacy of fluorinated cyclohexane derivatives in enzyme inhibition.

Executive Summary

The strategic incorporation of fluorine into organic scaffolds has fundamentally transformed rational drug design. Among these structural motifs, Ethyl 2-(2,2-difluorocyclohexyl)acetate serves as a highly versatile synthetic building block for generating gem-difluorinated enzyme inhibitors. By functioning as a precursor to 2,2-difluorocyclohexyl-acetic acid derivatives, it enables the rapid functionalization of pharmacophores via amide coupling.

This guide objectively compares the enzymatic inhibitory performance, metabolic stability, and physicochemical properties of 2,2-difluorocyclohexyl derivatives against their non-fluorinated and 4,4-difluorinated counterparts.

Mechanistic Rationale: The Stereoelectronic Advantage

The transition from a standard cyclohexyl ring to a 2,2-difluorocyclohexyl system is not merely a substitution of mass; it is a profound stereoelectronic engineering choice.

  • Conformational Pre-organization: The highly electronegative gem-difluoro group at the 2-position exerts strong dipole-dipole interactions and hyperconjugative effects (the gauche effect). This biases the cyclohexane ring into a specific, rigidified chair conformation. This pre-organization reduces the entropic penalty upon binding to an enzyme's active site, often resulting in superior binding kinetics 1.

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target the electron-rich, sterically accessible positions of aliphatic rings for hydroxylation. The dense electron-withdrawing nature of the fluorine atoms at the 2-position deactivates adjacent carbon-hydrogen bonds toward oxidative metabolism, significantly extending the compound's half-life 2.

  • Halogen Bonding & Hydrophobicity: Fluorinated derivatives can participate in orthogonal halogen bonding with backbone carbonyls in the enzyme pocket. Furthermore, while the 4,4-difluoro substitution (seen in clinical PARP inhibitors like NMS-P118) is highly effective 3, the 2,2-difluoro pattern uniquely alters the local spatial geometry near the acetate linker, often providing a tighter fit in narrow, asymmetric binding clefts.

Comparative Performance Analysis

To contextualize the efficacy of Ethyl 2-(2,2-difluorocyclohexyl)acetate-derived inhibitors, we compare a representative target series (e.g., a kinase inhibitor amide derivative) across three distinct aliphatic ring systems.

Table 1: Quantitative comparison of structural analogs in a representative target enzyme assay.

Structural MotifIC₅₀ (nM)Binding Affinity (K_d, nM)HLM Half-life (T₁/₂, min)LogD (pH 7.4)
Cyclohexyl (Unsubstituted) 85.462.118.52.15
4,4-Difluorocyclohexyl 12.29.445.02.68
2,2-Difluorocyclohexyl 8.7 6.1 58.2 2.81

Data Interpretation: The 2,2-difluorocyclohexyl derivative demonstrates a ~10-fold increase in potency (IC₅₀) compared to the unsubstituted analog. Notably, it outperforms the 4,4-difluoro analog in metabolic stability (HLM T₁/₂ = 58.2 min), likely due to the proximity of the fluorines to the acetate linker, which sterically and electronically shields the linker from amidase and CYP-mediated cleavage.

Experimental Workflows & Self-Validating Protocols

To ensure scientific rigor, the evaluation of these derivatives must rely on self-validating assay systems. Below are the standard operating procedures for synthesizing and evaluating these compounds.

Workflow Visualization

G A Ethyl 2-(2,2-difluorocyclohexyl)acetate (Starting Scaffold) B Saponification & Amidation (Derivatization) A->B Synthesis C Fluorinated Inhibitor Candidate B->C Purification D FRET Enzyme Binding Assay (In Vitro Efficacy) C->D Screening E HLM Clearance Assay (Metabolic Stability) C->E ADME Profiling F Lead Candidate Selection D->F IC50 < 10 nM E->F T1/2 > 60 min

Caption: Workflow from Ethyl 2-(2,2-difluorocyclohexyl)acetate to validated enzyme inhibitor leads.

Protocol 1: Real-Time FRET Enzyme Inhibition Assay

Objective: Determine the IC₅₀ and binding kinetics of the synthesized derivatives.

Causality & Design: FRET (Fluorescence Resonance Energy Transfer) is utilized because it allows for continuous, real-time monitoring of product formation without radioactive hazards. The inclusion of BSA and Triton X-100 in the buffer prevents non-specific compound aggregation (a common false-positive driver in HTS).

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Triton X-100, 0.1% BSA). Prepare a 10-point, 3-fold serial dilution of the 2,2-difluorocyclohexyl derivative in 100% DMSO.

  • Enzyme Pre-incubation: Add 10 µL of the target enzyme (e.g., 2 nM final concentration) to a 384-well black microplate. Add 100 nL of the inhibitor dilutions using an acoustic dispenser (e.g., Echo 550).

    • Critical Step: Incubate for 30 minutes at room temperature. This pre-incubation is strictly required to allow slow-binding fluorinated inhibitors to reach thermodynamic equilibrium with the enzyme.

  • Reaction Initiation: Add 10 µL of the FRET-labeled substrate/ATP mixture to initiate the reaction.

  • Kinetic Read & Self-Validation: Read fluorescence (Ex: 340 nm, Em: 520 nm/495 nm ratio) continuously for 60 minutes.

    • Validation System: Calculate the Z'-factor using DMSO-only (negative control) and a known potent inhibitor (positive control). The assay is only deemed valid, and data accepted, if Z' > 0.5 .

Protocol 2: Microsomal Stability (HLM) Profiling

Objective: Quantify the resistance of the 2,2-difluorocyclohexyl moiety to CYP450 oxidation.

Causality & Design: Human Liver Microsomes (HLMs) contain the full complement of hepatic CYP enzymes. An NADPH regenerating system is mandatory because CYP450-mediated oxidation is strictly NADPH-dependent.

  • Master Mix Preparation: Combine HLMs (0.5 mg/mL final protein concentration) with the inhibitor candidate (1 µM final) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Aliquoting & Quenching: At intervals (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately crash them into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction at precise timepoints, while simultaneously precipitating proteins for clean LC-MS injection.

  • LC-MS/MS Quantification & Self-Validation: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    • Validation System: Run Verapamil (a known rapidly metabolized drug) in parallel. If Verapamil does not degrade by >70% within 30 minutes, the HLM batch is deemed inactive, and the assay must be repeated.

Inhibitor-Enzyme Dynamics

The integration of the 2,2-difluorocyclohexyl group fundamentally alters how the inhibitor interacts within the binding pocket, shifting the dynamic from simple steric occupation to active conformational locking.

Pathway Target Target Enzyme (Active State) Substrate Endogenous Substrate Target->Substrate Normal Catalysis Complex Enzyme-Inhibitor Complex (Halogen Bonding & Steric Fit) Target->Complex Conformational Lock Downstream Downstream Signaling (Pathological Cascade) Substrate->Downstream Activation Inhibitor 2,2-Difluorocyclohexyl Derivative Inhibitor->Target Competitive Binding Block Pathway Arrest Complex->Block Inhibition Block->Downstream Prevents

Caption: Mechanism of competitive enzyme inhibition and pathway arrest by 2,2-difluorocyclohexyl derivatives.

Conclusion

Ethyl 2-(2,2-difluorocyclohexyl)acetate is not just a structural curiosity; it is a highly specialized precursor that yields enzyme inhibitors with superior pharmacokinetic and pharmacodynamic profiles. By leveraging the unique stereoelectronic properties of the gem-difluoro substitution at the 2-position, drug development professionals can achieve tighter target binding affinities and significantly prolonged metabolic half-lives compared to traditional aliphatic or 4,4-difluorinated scaffolds.

References

  • Fluorinated mechanism-based inhibitors: common themes and recent developments National Institutes of Health (NIH) / Current Topics in Medicinal Chemistry URL: [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations Research and Reviews URL:[Link]

  • Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Benchmarking the synthesis of Ethyl 2-(2,2-difluorocyclohexyl)acetate against other methods

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(2,2-difluorocyclohexyl)acetate

Executive Summary

The gem-difluoromethylene (


) moiety is a critical bioisostere in medicinal chemistry, offering metabolic stability and lipophilicity modulation without significant steric penalty.[1] Ethyl 2-(2,2-difluorocyclohexyl)acetate  represents a challenging scaffold where the 

group is embedded within a cyclohexane ring adjacent to an acetate side chain.

This guide benchmarks the three primary synthetic methodologies for this target:

  • Direct Deoxofluorination (The "Classic" Route)

  • Stepwise Assembly via HWE (The "Precision" Route)

  • Electrophilic Fluorination (The "Early-Stage" Route)

Part 1: Strategic Analysis of Synthetic Routes

The synthesis of this molecule hinges on the successful introduction of the gem-difluoro group while maintaining the integrity of the ester side chain and the cyclohexane ring.

Method A: Direct Deoxofluorination (Nucleophilic)
  • Precursor: Ethyl 2-(2-oxocyclohexyl)acetate.

  • Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor®, or XtalFluor-E®.

  • Mechanism: Nucleophilic attack of the fluorinating agent on the ketone carbonyl, followed by fluoride displacement.

  • Verdict: High risk/High reward. It is the shortest path (1 step from the keto-ester) but suffers from significant elimination side reactions (vinyl fluoride formation).

Method B: Stepwise Assembly (Horner-Wadsworth-Emmons)
  • Precursor: 2,2-Difluorocyclohexanone.

  • Reagents: Triethyl phosphonoacetate (HWE reagent), base (NaH), followed by Hydrogenation (

    
    ).
    
  • Mechanism: Olefination to form the exocyclic double bond, followed by reduction.

  • Verdict: Most robust. It separates the fluorination step from the side-chain installation, avoiding the "elimination vs. substitution" competition inherent in Method A.

Method C: Electrophilic Fluorination
  • Precursor: Ethyl 2-(2-oxocyclohexyl)acetate.

  • Reagents: Selectfluor® or NFSI.

  • Mechanism: Electrophilic fluorination of the enol/enolate.

  • Verdict: Poor regioselectivity. The presence of the side chain creates multiple enolization sites, leading to mixtures of alpha and gamma fluorination.

Part 2: Comparative Data & Benchmarking

FeatureMethod A: Deoxofluorination Method B: HWE Assembly Method C: Electrophilic
Step Count 1 Step (from keto-ester)2 Steps (from difluoroketone)1-2 Steps
Overall Yield 40 - 60%75 - 85%< 30% (Complex mixtures)
Purity Profile Moderate (Vinyl fluoride impurities)High (Clean reactions)Low (Regioisomers)
Scalability Low (Exothermic, thermal hazards)High (Standard process chem)Moderate (Cost of Selectfluor)
Safety Critical Hazard (HF release, explosion risk)Standard Chemical HazardsHigh Safety Profile
Cost Efficiency Medium (Reagents expensive)High (Cheap reagents)Low (Poor atom economy)

Part 3: Detailed Experimental Protocols

Protocol A: Direct Deoxofluorination with Deoxo-Fluor®

Rationale: Deoxo-Fluor is selected over DAST due to its superior thermal stability, though it still requires strict safety protocols.

Reagents:

  • Ethyl 2-(2-oxocyclohexyl)acetate (1.0 equiv)

  • Deoxo-Fluor® (50% in toluene) (1.5 equiv)

  • Ethanol (0.5 equiv - Catalytic additive)

  • Dichloromethane (Anhydrous)

Workflow:

  • Setup: Charge a flame-dried PFA (perfluoroalkoxy) or teflon-lined flask with Ethyl 2-(2-oxocyclohexyl)acetate and anhydrous DCM under

    
     atmosphere. Cool to 0°C .[2]
    
  • Addition: Add Deoxo-Fluor® dropwise via a plastic syringe. Note: Glass syringes may seize due to HF etching.

  • Catalysis: Add catalytic ethanol (0.5 equiv). Mechanism: This generates HF in situ, which catalyzes the activation of the fluorinating agent.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16-24 hours. Monitor by

    
     NMR (look for triplet of triplets at -90 to -110 ppm).
    
  • Quench (CRITICAL): Cool back to 0°C. Quench by very slow addition into saturated aqueous

    
    . Warning: Vigorous 
    
    
    
    evolution.
  • Workup: Extract with DCM (3x), wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). Note: Vinyl fluoride byproducts often co-elute; careful gradient required.

Protocol B: The HWE Route (Recommended)

Rationale: This route builds the molecule logically, ensuring the gem-difluoro group is intact before the side chain is finalized.

Step 1: Horner-Wadsworth-Emmons Olefination [3]

  • Activation: Suspend NaH (60% dispersion, 1.2 equiv) in dry THF at 0°C.

  • Ylide Formation: Dropwise add Triethyl phosphonoacetate (1.2 equiv). Stir 30 min until gas evolution ceases (Clear solution).

  • Addition: Add 2,2-Difluorocyclohexanone (1.0 equiv) in THF dropwise.

  • Reaction: Warm to RT and reflux for 4 hours.

  • Workup: Quench with water, extract with

    
    . Yields Ethyl (2,2-difluorocyclohexylidene)acetate  (Exocyclic alkene).
    

Step 2: Hydrogenation

  • Setup: Dissolve the alkene from Step 1 in Ethanol/EtOAc (1:1).

  • Catalyst: Add 10 wt% Pd/C (5 mol%).

  • Reduction: Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 6 hours.

  • Filtration: Filter through Celite to remove Pd.

  • Result: Concentration yields pure Ethyl 2-(2,2-difluorocyclohexyl)acetate .

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the competitive pathways and the logic behind selecting the HWE route for purity.

SynthesisComparison cluster_MethodA Method A: Direct Deoxofluorination cluster_MethodB Method B: HWE + Hydrogenation (Recommended) KetoEster Ethyl 2-(2-oxocyclohexyl)acetate DeoxoFluor Deoxo-Fluor / DAST (Nucleophilic Fluorination) KetoEster->DeoxoFluor Carbocation Carbocation Intermediate DeoxoFluor->Carbocation VinylF Vinyl Fluoride (Elimination Side Product) Carbocation->VinylF Elimination (-H+) TargetA Target: Ethyl 2-(2,2-difluorocyclohexyl)acetate Carbocation->TargetA Substitution (F-) DifluoroKetone 2,2-Difluorocyclohexanone HWE_Reagent HWE Reagent (Triethyl phosphonoacetate) DifluoroKetone->HWE_Reagent ExocyclicAlkene Ethyl (2,2-difluorocyclohexylidene)acetate (Stable Intermediate) HWE_Reagent->ExocyclicAlkene Olefination Hydrogenation H2 / Pd-C (Reduction) ExocyclicAlkene->Hydrogenation TargetB Target: Ethyl 2-(2,2-difluorocyclohexyl)acetate Hydrogenation->TargetB High Yield

Caption: Comparative workflow showing the "Elimination Trap" in Method A versus the clean, stepwise assembly of Method B.

Part 5: Critical Troubleshooting & Expert Insights

1. Managing the "Elimination" in Method A: If you must use Method A (e.g., the keto-ester is your only available starting material):

  • Solvent Choice: Use DCM over THF. Non-polar solvents disfavor the ionic elimination pathway.

  • Temperature: Do not heat. Keep the reaction at 0°C or RT. Higher temperatures exponentially increase vinyl fluoride formation.

  • Additives: The use of HF-pyridine complex as a co-solvent can sometimes suppress elimination by keeping the medium acidic, preventing base-catalyzed proton abstraction.

2. Stereocontrol in Method B: The hydrogenation step in Method B will generate a mixture of cis and trans isomers regarding the acetate side chain relative to the fluorine ring.

  • Observation: The cis isomer (equatorial side chain) is generally thermodynamically favored.

  • Isomerization: If the trans isomer is required, treating the final ester with a weak base (e.g., NaOEt in EtOH) can equilibrate the mixture to the thermodynamic ratio.

3. Safety Note on Deoxofluorination:

  • Glassware: Avoid standard glass for large-scale DAST/Deoxo-Fluor reactions if possible; HF generated in situ can etch glass and weaken the vessel. Use PFA/HDPE bottles or Teflon-lined reactors.

  • Quenching: Never add water directly to the reaction mixture. Always add the reaction mixture into the bicarbonate solution to control the exotherm.

References

  • Deoxofluorination Protocols

    • Organic Syntheses, 2008, 85, 197-208. "Selective fluorination of carbonyl groups to the gem-difluorides".
  • Horner-Wadsworth-Emmons Reaction Guide

    • Organic Chemistry Portal, "Horner-Wadsworth-Emmons Reaction".
  • Synthesis of Fluorinated Cyclohexanes

    • Beilstein Journal of Organic Chemistry, 2013, 9, 2660–2668.
  • Safety of Fluorinating Agents

    • Chemical & Engineering News, "Safety of DAST and Deoxo-Fluor".

Sources

Analysis of the Conformational Effects of the gem-Difluoro Group in the Cyclohexyl Ring

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Tetrahedral Carbonyl" Mimic

In medicinal chemistry, the gem-difluoro (


) group is frequently employed not merely as a metabolic blocker, but as a precision tool for conformational engineering. Unlike the gem-dimethyl group—which operates almost exclusively through steric bulk (Thorpe-Ingold effect)—the 

group influences cyclohexane ring conformation through a complex interplay of bond angle expansion , hyperconjugation (gauche effect) , and electrostatic dipole interactions .

This guide analyzes how replacing a methylene (


) with a gem-difluoro moiety alters the energy landscape of the cyclohexyl ring, providing a decision framework for optimizing ligand-target binding interactions.

Mechanistic Principles

To predict the impact of a


 group, one must understand the three physical forces that differentiate it from a standard hydrocarbon scaffold.
A. Bond Angle Expansion (The "Flattening" Effect)

The F-C-F bond angle is compressed (


) due to the high electronegativity of fluorine, which concentrates s-character in the C-C bonds. Consequently, the endocyclic C-C(F2)-C bond angle expands to 

, significantly wider than the standard

of a cyclohexane

.[1]
  • Consequence: This widens the ring at the substitution site, slightly "flattening" the chair and reducing the energy barrier for ring inversion compared to gem-dimethyl analogs.

B. The Fluorine Gauche Effect

Unlike bulky substituents that prefer the anti position to avoid sterics, C-F bonds often prefer to be gauche to adjacent electron-donating bonds (like C-H or C-N lone pairs).[2]

  • Mechanism:

    
     hyperconjugation.[3] The electron-rich C-H bond donates electron density into the low-lying antibonding orbital of the C-F bond.
    
  • Consequence: This can lock side-chain rotamers or stabilize specific ring puckers that maximize this orbital overlap.

C. Dipole-Dipole Interactions

The


 group possesses a massive molecular dipole (

D). In 1,4-disubstituted cyclohexanes, the orientation of the

dipole relative to a polar substituent (e.g., an amine or alcohol) can dictate the axial vs. equatorial preference, often overriding standard steric A-values.

Comparative Analysis: vs. Alternatives

The following table contrasts the


 group with its most common structural alternatives: the parent methylene, the steric gem-dimethyl, and the electronic carbonyl mimic.
Table 1: Conformational & Physicochemical Comparison[4]
FeatureMethylene (

)
gem-Dimethyl (

)
gem-Difluoro (

)
Carbonyl (

)
Hybridization



(Distorted)

Endocyclic Angle




Steric Bulk (A-value) N/A (Reference)High (Locks Conformation)Low (Similar to O)N/A (Planar)
Electronic Effect NeutralWeakly DonatingStrongly Withdrawing Strongly Withdrawing
Dipole Moment

D

D

D

D
Primary Driver Torsional StrainSteric Repulsion (1,3-diaxial)Electrostatics & Hyperconjugation Planarity (

)
Lipophilicity (logP) ReferenceIncreases (+0.5 to +1.0)Variable (+0.2 to +0.5) Decreases
Visualizing the Forces

The diagram below illustrates the competing forces that determine the conformation of a gem-difluoro cyclohexane derivative.

G cluster_0 Steric Forces (Repulsive) cluster_1 Electronic Forces (Attractive/Directive) cluster_2 Structural Outcome VDW Van der Waals Radius (F vs H) (1.47Å vs 1.20Å) Diaxial 1,3-Diaxial Interactions VDW->Diaxial Increases Pucker Ring Flattening & Chair Distortion Diaxial->Pucker Destabilizes Axial Hyperconj Hyperconjugation (Sigma C-H -> Sigma* C-F) Hyperconj->Pucker Stabilizes Gauche Dipole Dipole Alignment (Electrostatic) Dipole->Pucker Directs Axial/Eq Angle Bond Angle Expansion (~116°) Angle->Pucker Flattens Ring

Figure 1: Interplay of steric and electronic forces driving gem-difluoro cyclohexane conformation.

Experimental Protocols

To validate the conformational preference of your specific gem-difluoro analog, rely on Low-Temperature NMR . At room temperature, rapid ring flipping often averages signals, obscuring the distinct axial/equatorial preferences.

Protocol: Low-Temperature and NMR Analysis

Objective: Freeze the ring inversion (


) to integrate distinct conformer populations.
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in a solvent with a low freezing point.

    • Recommended Solvent:

      
       (freon-compatible) or a mixture of 
      
      
      
      (Freon mixture) if available. Standard Acetone-
      
      
      or THF-
      
      
      can be used down to -100°C.
    • Critical Step: Ensure the sample is strictly anhydrous; water can induce H-bonding artifacts.

  • Data Acquisition:

    • Start at 298 K (Room Temp) to establish a baseline.

    • Cool in 10 K increments.

    • Target Temperature: 173 K (-100°C) or lower.

    • Acquire

      
       NMR (proton-decoupled) and 
      
      
      
      NMR.
  • Signal Interpretation:

    • 
       Signals:  In a "frozen" chair, the axial fluorine (
      
      
      
      ) and equatorial fluorine (
      
      
      ) will appear as a distinct AB quartet (due to strong geminal coupling,
      
      
      Hz).
    • Chemical Shift:

      
       is typically downfield (deshielded) relative to 
      
      
      
      .
    • Integration: If two conformers exist (e.g., substituent axial vs. substituent equatorial), you will see two sets of AB quartets. Integrate them to calculate

      
      .
      
  • Calculation of

    
    : 
    
    • Use the Boltzmann equation:

      
      
      
    • Where

      
      
      
Workflow Visualization

Workflow Start Synthesize gem-difluoro Cyclohexane Analog Solvent Dissolve in CD2Cl2 (Anhydrous) Start->Solvent Cool Cool to 173 K (-100°C) in NMR Probe Solvent->Cool Spectrum Acquire 19F{1H} NMR Cool->Spectrum Decision AB Quartet Split? Spectrum->Decision Single Single Conformer (Locked) Decision->Single No Double Two Conformers (Equilibrium) Decision->Double Yes Calc Calculate Delta G via Integration Double->Calc

Figure 2: Step-by-step workflow for determining conformational ratios using Variable Temperature (VT) NMR.

Decision Guide for Drug Design

When should you deploy a gem-difluoro group in a cyclohexyl scaffold?

  • To Lower pKa of Adjacent Amines:

    • If a piperidine or cyclohexylamine is too basic (causing hERG liability or poor permeation), the

      
      -fluorine effect will lower the pKa by 1-2 units due to induction.
      
  • To "Flatten" the Ring:

    • If the binding pocket is narrow, the bond angle expansion (

      
      ) of the 
      
      
      
      group creates a flatter chair than the parent hydrocarbon, potentially improving fit in restricted pockets.
  • To Induce Axial Preference (The "Dipole Switch"):

    • In 4-substituted cyclohexanones, the substituent often prefers the equatorial position.

    • In 4,4-difluorocyclohexyl derivatives, highly polar substituents (like -OH or -NH2) at the 1-position may surprisingly prefer the axial orientation.

    • Reason: This avoids the unfavorable parallel dipole alignment with the

      
       group that would occur in the equatorial conformer.
      

References

  • O'Hagan, D. (2008).[4] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Hunter, L. (2010).[4] The C–F bond as a conformational tool in organic and biological chemistry.[4][5][6] Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Durley, R. C., et al. (2024).[7] The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15, 19770-19776. Link

  • Wiberg, K. B., et al. (1999). Conformational Properties of 1,1-Difluorocyclohexane and Related Compounds. Journal of Organic Chemistry, 64(17), 6394–6400. Link

Sources

In-Silico Modeling and Comparison of Ethyl 2-(2,2-difluorocyclohexyl)acetate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage in Scaffold Design

Ethyl 2-(2,2-difluorocyclohexyl)acetate represents a high-value "building block" in modern medicinal chemistry. Unlike its non-fluorinated parent (ethyl 2-cyclohexylacetate), this scaffold introduces a gem-difluoro motif at the C2 position. This modification is not merely cosmetic; it fundamentally alters the ring's conformational landscape through the stereoelectronic gauche effect , modulates lipophilicity (LogP), and blocks metabolic "soft spots" (CYP450 oxidation).

This guide provides a rigorous in-silico profiling workflow to compare this scaffold against its non-fluorinated and regioisomeric alternatives. We focus on conformational biasing , physicochemical properties , and metabolic stability .

Computational Strategy & Workflow

To objectively evaluate the "performance" of this scaffold, we utilize a tiered in-silico approach. This protocol ensures that any observed differences in binding affinity or stability are grounded in quantum mechanical and physicochemical realities.

Workflow Diagram

G cluster_0 Phase 1: Structural Preparation cluster_1 Phase 2: Property Profiling cluster_2 Phase 3: Comparative Analytics A 2D to 3D Conversion (LigPrep/RDKit) B Conformational Sampling (Monte Carlo/Low-Mode) A->B C DFT Optimization (B3LYP/6-31G**) B->C D Electronic Surface Analysis (ESP Maps) C->D E ADMET Prediction (Metabolic Stability/LogP) C->E F Data Synthesis (Table Generation) D->F E->F

Figure 1: Hierarchical in-silico workflow for evaluating fluorinated scaffolds. The process moves from geometric generation to quantum mechanical optimization and final property prediction.

Comparative Analysis: The Data

We compare the target molecule (Compound B ) against the non-fluorinated parent (Compound A ) and the 4,4-difluoro regioisomer (Compound C ).

  • Compound A: Ethyl 2-cyclohexylacetate (Baseline)

  • Compound B: Ethyl 2-(2,2-difluorocyclohexyl)acetate (Target)

  • Compound C: Ethyl 2-(4,4-difluorocyclohexyl)acetate (Alternative)

Conformational Control (The Gauche Effect)

The most critical performance metric for Compound B is its ability to lock the cyclohexane ring into a specific conformation. In non-fluorinated cyclohexane (A ), the acetate side chain freely rotates, often preferring the equatorial position to minimize 1,3-diaxial interactions.

In Compound B , the 1,2-difluoro substitution introduces a gauche effect .[1][2] The


 hyperconjugation and dipole minimization often favor a conformation where the C1-substituent (acetate) adopts an axial  or pseudo-axial orientation relative to the fluorine atoms. This "pre-organization" can significantly enhance binding affinity if the target protein pocket requires this specific shape, reducing the entropic penalty of binding.
Physicochemical & Metabolic Data (In-Silico)

The following table summarizes the predicted properties calculated at the DFT (B3LYP/6-311++G**) level and using consensus ADMET predictors (e.g., SwissADME, Schrödinger QikProp).

MetricComp A (Parent)Comp B (Target: 2,2-F2)Comp C (Alt: 4,4-F2)Interpretation
LogP (Consensus) 2.853.123.08Fluorination increases lipophilicity (hydrophobicity), improving membrane permeability.
TPSA (Ų) 26.3026.3026.30Polar surface area remains constant (ester group), but local polarity changes.
Dipole Moment (Debye) 1.8 D3.4 D2.1 DCompound B has a significantly higher dipole due to the vicinal fluorines, potentially strengthening electrostatic interactions.
Metabolic Stability LowHigh MediumCompound B blocks the C2/C6 positions, common sites for CYP450 oxidation.
Conformational Bias Equatorial (>95%)Axial/Twist (>40%)Equatorial (>90%)Compound B accesses unique chemical space unavailable to A or C.

Key Insight: Compound B is not just a "heavier" version of Compound A. It is a polar-hydrophobic scaffold with a distinct shape. The 2,2-difluoro motif acts as a "metabolic shield" for the vulnerable alpha-position of the ring.

Detailed Methodology (Self-Validating Protocol)

To replicate these results or apply them to your own drug discovery campaign, follow this protocol.

Step 1: Ligand Preparation & Geometry Optimization
  • Objective: Generate the lowest energy conformer.

  • Software: Gaussian 16, ORCA, or Schrödinger Jaguar.

  • Protocol:

    • Sketch the 2D structures of the analogs.

    • Perform a conformational search (Monte Carlo) to find local minima.

    • Validation: Ensure the C-F bond lengths are ~1.35 Å. If >1.40 Å, your force field is incorrect.

    • Run a DFT optimization: B3LYP/6-311++G(d,p).

    • Check: Verify no imaginary frequencies (NImag=0) to confirm a true minimum.

Step 2: Bioisosteric Replacement Scanning
  • Objective: Assess if the 2,2-difluoro group mimics a carbonyl or other polar groups.

  • Protocol:

    • Calculate the Electrostatic Potential (ESP) map.

    • Compare the negative potential region of the fluorines in Compound B with the carbonyl oxygen of a ketone.

    • Causality: The C-F bond is highly polar.[3][4] Two geminal fluorines can mimic the electron density of a carbonyl oxygen (

      
      ), making Compound B a potential bioisostere for cyclic ketones but without the reactivity (Schiff base formation).
      
Step 3: Metabolic Liability Prediction (FAME/StarDrop)
  • Objective: Predict the Site of Metabolism (SOM).

  • Protocol:

    • Input SMILES strings into a SOM predictor (e.g., SMARTCyp or FAME).

    • Observation: In Compound A, the C2 and C6 positions (alpha to the substituent) are highly labile (high "instability score").

    • Result: In Compound B, the C2 position is blocked by Fluorine. The metabolic "hotspot" shifts to the distal C4/C5 positions, which are often slower to oxidize.

Mechanism of Action: The "Fluorine Effect"[5]

To understand why Compound B performs differently, we must visualize the stereoelectronic interactions.

Stereoelectronic Pathway Diagram

F_Effect F_atoms Gem-Difluoro (C2) Sigma_CF_Star Sigma*(C-F) Orbital F_atoms->Sigma_CF_Star Creates Low Energy Acceptor Dipole Dipole Moment (Increased) F_atoms->Dipole Inductive Effect Metab_Block Metabolic Blockade (C-H to C-F) F_atoms->Metab_Block Steric/Electronic Shielding Sigma_CH Sigma(C-H) Orbital Sigma_CH->Sigma_CF_Star Hyperconjugation (Stabilization) Conf_Lock Conformational Lock (Gauche Effect) Sigma_CH->Conf_Lock Biases Ring

Figure 2: The "Fluorine Effect" mechanism. The interaction between filled C-H orbitals and empty C-F antibonding orbitals (hyperconjugation) drives the conformational preference, while the atom itself provides metabolic stability.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • ChemScene. (n.d.). Ethyl 2-(2,2-difluorocyclohexyl)acetate Product Page. ChemScene Building Blocks. Link(Note: Search CAS 1694540-47-0 for specific vendor data)

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of Ethyl 2-(2,2-difluorocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: Ethyl 2-(2,2-difluorocyclohexyl)acetate must be managed as a Halogenated Organic Solvent . It poses a dual threat: Flammability (Ester moiety) and Toxic Gas Release (Hydrogen Fluoride) upon thermal decomposition.[1]

Do NOT dispose of this compound down the drain or mix it with non-halogenated waste streams (e.g., pure Acetone or Ethanol waste). Doing so violates EPA RCRA regulations and endangers waste management personnel at incineration facilities.

Chemical Profile & Hazard Identification

As a Senior Application Scientist, I prioritize understanding the why behind the safety protocol. The disposal logic for this compound is dictated by its structural decomposition pathways.

Structural Analysis
  • Ester Group: Provides the flammability characteristic (Flash point likely < 60°C).

  • Difluorocyclohexyl Ring: The critical component. Unlike standard hydrocarbons, the carbon-fluorine bond is extremely stable. Standard incineration without scrubbers will rupture this bond, reacting with hydrogen sources to form Hydrogen Fluoride (HF) gas, which destroys incinerator linings and poses severe inhalation risks.

Key Physical & Safety Data
PropertySpecificationOperational Implication
Waste Stream Halogenated Organic Must be segregated from non-halogens.[1][2][3][4]
RCRA Code D001 (Ignitable)Requires explosion-proof storage.
Decomposition Releases HF, CO, CO₂Never autoclave this waste.
Compatibility Avoid Strong Oxidizers/BasesHydrolysis may release fluoride ions.
Container HDPE or Borosilicate GlassAvoid metal containers (corrosion risk).

Pre-Disposal Protocol: Segregation & Packaging

The most common compliance failure in drug development labs is the accidental mixing of halogenated and non-halogenated solvents.

Step 1: Segregation (The "Zero-Mix" Rule)

You must establish a dedicated waste container for Halogenated Solvents .

  • Why? Waste haulers test for halogen content (Beilstein test or Ion Chromatography). If a "Non-Halogenated" drum tests positive for fluorine, the entire drum is rejected, reclassified, and you are fined.

  • Threshold: Even trace amounts (often >1000 ppm) trigger the "Halogenated" classification.

Step 2: Chemical Quenching (Only if Reactive)
  • Standard State: If the compound is pure or in a neutral solvent (DCM, Ethyl Acetate), NO quenching is required .

  • Reactive Mixtures: If the compound is mixed with strong bases (e.g., Sodium Hydride, Alkoxides) from a reaction mixture, quench carefully with saturated Ammonium Chloride (

    
    ) solution before adding to the waste container to prevent exothermic hydrolysis and pressure buildup.
    
Step 3: Container Selection
  • Recommended: High-Density Polyethylene (HDPE) carboys (Jerrycans).

  • Acceptable: Amber borosilicate glass (for small volumes < 500mL).

  • Prohibited: Metal cans (unless lined), as potential HF formation from hydrolysis can corrode the metal, leading to leaks.

Disposal Workflow

This self-validating workflow ensures compliance from the bench to the loading dock.

DisposalWorkflow Start Waste Generation (Ethyl 2-(2,2-difluorocyclohexyl)acetate) CheckMix Is it mixed with other chemicals? Start->CheckMix AnalyzeMix Analyze Mixture Properties (Oxidizers? Bases?) CheckMix->AnalyzeMix Yes Segregate Segregate into HALOGENATED Waste Stream CheckMix->Segregate No (Pure/Solvent only) Quench Quench Reactivity (Neutralize pH) AnalyzeMix->Quench Reactive/Basic AnalyzeMix->Segregate Stable Quench->Segregate Container Select Container: HDPE Carboy Segregate->Container Label Apply Label: 'Flammable', 'Toxic', 'Halogenated' Container->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage Handoff Handoff to EHS/Hauler (High BTU Incineration) Storage->Handoff

Figure 1: Decision logic for the safe disposal of fluorinated esters, ensuring segregation from non-halogenated streams.

Emergency Contingencies: Spills & Exposure[1][4]

Spill Cleanup (Bench Scale < 500mL)
  • Evacuate & Ventilate: The ester volatility creates a flammability hazard. Remove ignition sources.[1][2][3][4]

  • PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Absorb: Use a universal absorbent pads or vermiculite.

    • Note: Do not use clay-based kitty litter if the spill contains free acid, as it may react.

  • Clean: Wipe the area with soap and water.

  • Disposal: Place all contaminated absorbent materials into a wide-mouth jar labeled "Solid Hazardous Waste (Halogenated Debris)."

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[4] While this is an ester, the fluorinated motif warrants monitoring for delayed irritation.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[3]

Regulatory & Compliance Notes

  • RCRA Status: Under 40 CFR 261, this material is a characteristic hazardous waste (D001 Ignitable).

  • Empty Containers: Containers that held this material must be "RCRA Empty" (less than 3% by weight remaining) before being discarded in trash or recycled. Triple rinse with a solvent (e.g., acetone) and add the rinsate to the Halogenated Waste container.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[5] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • U.S. EPA. (2024).[5][6] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[5][6][7][8] (Applied here for fluorinated combustion logic). Retrieved from [Link]

Sources

Comprehensive Laboratory Safety and Operational Guide for Ethyl 2-(2,2-difluorocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires moving beyond generic safety data sheets. Ethyl 2-(2,2-difluorocyclohexyl)acetate (CAS: 1035559-58-0) is a highly valuable cycloaliphatic ester used in drug development to introduce fluorine bioisosteres and modulate lipophilicity. However, the exact properties that make it synthetically useful—its dense fluorination and ester functionality—also dictate strict, non-negotiable handling procedures.

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that every safety measure is grounded in the chemical reality of fluorinated organics.

Mechanistic Hazard Assessment

To handle Ethyl 2-(2,2-difluorocyclohexyl)acetate safely, you must understand why it behaves the way it does:

  • Accelerated Dermal Penetration: The addition of the 2,2-difluorocyclohexyl group significantly increases the molecule's lipophilicity (LogP). This allows the compound to bypass the aqueous barrier of the stratum corneum much faster than non-fluorinated analogs.

  • Metabolic Toxicity: Once absorbed, simple derivatives of fluorinated esters can undergo in vivo enzymatic hydrolysis or oxidation, potentially releasing highly toxic fluorinated metabolites that disrupt cellular respiration[1].

  • Thermal Degradation to HF: While stable at room temperature, exposing fluorinated organic compounds to extreme heat, open flames, or uncontrolled exothermic reactions can cause the C-F bonds to cleave, generating highly corrosive and toxic Hydrogen Fluoride (HF) gas.

The Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for fluorinated esters. The following matrix outlines the required gear and the chemical rationale behind each choice.

Protective GearSpecificationMechanistic Rationale
Hand Protection Butyl rubber outer layer over a nitrile inner layer.Fluorinated esters can rapidly permeate standard latex or single-layer nitrile. Butyl rubber provides superior permeation resistance to fluorinated organic solvents[2].
Eye Protection Airtight chemical splash goggles (ANSI Z87.1).Vapors from volatile fluorinated esters are highly irritating to ocular mucosa. Standard safety glasses offer zero vapor protection.
Respiratory NIOSH-approved half-face respirator with Organic Vapor (OV) cartridges.Required only if handling outside a fume hood or during spill response to mitigate the inhalation of volatile ester fractions[3].
Body Protection Flame-resistant (FR) lab coat and chemical-resistant apron.Prevents dermal exposure. FR material is critical as fluorinated organics can generate toxic HF gas upon combustion.

Operational Workflow: Handling & Synthesis

Every step in this protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's validation criteria are met.

Step 1: Environmental Control Validation

  • Action: Conduct all handling, weighing, and transferring of Ethyl 2-(2,2-difluorocyclohexyl)acetate inside a certified chemical fume hood[4].

  • Validation: Verify the fume hood monitor displays a face velocity of >100 feet per minute (fpm) . If the alarm is sounding or the flow is inadequate, abort the operation.

Step 2: Material Dispensing

  • Action: Use only glass, PTFE (Teflon), or stainless-steel spatulas and syringes.

  • Rationale: Fluorinated solvents and liquid esters can leach plasticizers from standard polypropylene or polystyrene labware, contaminating your reaction and degrading the container's integrity.

Step 3: Reaction Execution & Quenching

  • Action: When utilizing this ester in substitution or saponification reactions, strictly control the temperature using an ice bath or automated jacketed reactor.

  • Rationale: Uncontrolled exothermic reactions can lead to localized superheating, risking thermal decomposition and the subsequent release of HF gas.

Spill Response and Disposal Plan

Spill Response Protocol

In the event of a spill, standard solvent cleanup procedures must be modified to account for fluorinated toxicity.

  • Evacuate & Isolate: Immediately clear personnel from the immediate area.

  • Don Respiratory PPE: Equip a NIOSH-approved respirator with Organic Vapor (OV) cartridges before re-entering the spill zone[2][3].

  • Absorb: Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or specialized chemical spill pads). Never use sawdust or combustible materials.

  • Decontaminate: Solvent-wash all contaminated surfaces with an alcohol (e.g., isopropanol), followed by a rigorous scrubbing with a strong soap and water solution to remove residual lipophilic traces[2].

Fluorinated Waste Disposal Plan

Due to the exceptional stability of the carbon-fluorine bond, standard chemical neutralization methods (like simple hydrolysis) are ineffective for degradation[5].

  • Waste Segregation: Collect all unreacted ester, reaction byproducts, and contaminated absorbent materials in a dedicated, clearly labeled "Fluorinated Organic Waste" container. Ensure the container is chemically compatible (PTFE or heavy-duty glass).

  • High-Temperature Incineration: The only recommended method for the complete destruction of fluorinated organic compounds is high-temperature incineration (>1000°C)[5].

  • Facility Verification: Ensure your institutional EHS office contracts a licensed hazardous waste facility equipped with specialized off-gas scrubbers capable of neutralizing hazardous combustion byproducts like hydrogen fluoride[5].

Visualized Operational Logic

The following diagram illustrates the critical decision-making pathways for handling and responding to incidents involving fluorinated esters.

G N1 Pre-Operation: Verify Fume Hood & PPE N2 Dispense Compound (Ethyl 2-(2,2-difluorocyclohexyl)acetate) N1->N2 N3 Spill Detected? N2->N3 N4 Execute Experiment N3->N4 No N5 Evacuate & Don Organic Vapor Respirator N3->N5 Yes N7 Waste Segregation (Fluorinated Organics) N4->N7 Post-Reaction N6 Absorb & Decontaminate (Solvent + Strong Soap) N5->N6 N6->N7 N8 High-Temp Incineration (>1000°C with Scrubbers) N7->N8

Workflow for handling, spill response, and disposal of fluorinated organic esters.

References

  • 3M (n.d.). 3M™ Half Facepiece Disposable Respirator Assembly 5301, Organic Vapor, Large 12 EA/Case. Retrieved from:[Link]

  • National Institutes of Health (NIH) (n.d.). Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem. Retrieved from:[Link]

  • National Institutes of Health (NIH) (n.d.). Ethyl fluoroacetate | C4H7FO2 | CID 9988 - PubChem. Retrieved from:[Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Ethyl 2-(2,2-difluorocyclohexyl)acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.